Ethyl 3-(3,4-dimethoxyphenyl)propionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10090. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5,7,9H,4,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAGDEMAMZYNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969886 | |
| Record name | Ethyl 3-(3,4-dimethoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5462-13-5 | |
| Record name | NSC10090 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-(3,4-dimethoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate from 3,4-dimethoxybenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the chemical synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate, a valuable intermediate in the pharmaceutical and fragrance industries. Starting from the readily available precursor 3,4-dimethoxybenzaldehyde (veratraldehyde), this document details two robust and scientifically vetted synthetic pathways. The primary route discussed involves a Knoevenagel-Doebner condensation to form a cinnamic acid derivative, followed by catalytic hydrogenation and Fischer esterification. An alternative, more direct pathway via a Claisen-Schmidt condensation to an unsaturated ester intermediate is also presented. This guide is structured to provide not only step-by-step protocols but also the underlying mechanistic principles and causal reasoning behind experimental choices, ensuring a thorough understanding for successful implementation in a laboratory setting.
Introduction
This compound is a substituted hydrocinnamic acid ester. Its structural motif, featuring a dimethoxy-substituted phenyl ring, is a common feature in a variety of biologically active molecules and natural products. Consequently, its efficient synthesis is a subject of considerable interest for organic chemists engaged in drug discovery and fine chemical manufacturing. The starting material, 3,4-dimethoxybenzaldehyde, is an inexpensive and commercially accessible aromatic aldehyde, making it an ideal entry point for the synthesis.
This document will dissect the transformation from the aldehyde to the target ester, focusing on reaction mechanisms, optimization of conditions, and practical laboratory procedures. The aim is to equip the research scientist with a comprehensive framework for producing this compound with high yield and purity.
Section 1: Strategic Overview of the Synthesis
The conversion of 3,4-dimethoxybenzaldehyde to this compound requires the formation of a three-carbon propionate side chain and its subsequent esterification. This is achieved through a multi-step sequence that strategically builds the carbon skeleton and then adjusts the functional groups. The overall transformation can be visualized as follows:
Caption: High-level workflow for the synthesis of the target ester.
Two primary pathways, differing mainly in the initial condensation step and the subsequent handling of intermediates, will be explored in detail.
Section 2: Pathway A - The Knoevenagel-Doebner Condensation Route
This classic and highly reliable route proceeds in three distinct chemical operations: condensation/decarboxylation, reduction, and esterification.
Step 1: Synthesis of 3,4-Dimethoxycinnamic Acid via Knoevenagel-Doebner Condensation
The first crucial step is the formation of a carbon-carbon double bond via the condensation of 3,4-dimethoxybenzaldehyde with malonic acid. The Doebner modification of the Knoevenagel condensation is particularly effective, utilizing pyridine as both the solvent and a basic catalyst, often with a small amount of a stronger base like piperidine to facilitate the reaction.[1][2] The reaction proceeds via an initial condensation followed by a thermally induced decarboxylation to yield the α,β-unsaturated carboxylic acid.
Mechanism of Knoevenagel-Doebner Condensation:
The mechanism involves the deprotonation of the active methylene group of malonic acid by the amine base, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the final cinnamic acid product.[3]
Caption: Simplified mechanism of Fischer Esterification.
Experimental Protocol:
-
Combine 3,4-dimethoxyphenylpropionic acid (1.0 eq) with a large excess of absolute ethanol (which acts as both reagent and solvent). [4][5]2. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the mixture to reflux for 2-5 hours, monitoring by TLC. [4]4. After cooling, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash it carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. [5][6]6. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Causality and Insights:
-
Le Chatelier's Principle: The Fischer esterification is a reversible reaction. [7]Using a large excess of ethanol as the solvent drives the equilibrium towards the formation of the ester product. [8]* Catalyst Role: The strong acid catalyst is essential to protonate the carbonyl group, thereby activating the carboxylic acid for nucleophilic attack by the weakly nucleophilic alcohol. [9]* Work-up: The sodium bicarbonate wash is critical to remove both the sulfuric acid catalyst and any unreacted carboxylic acid, which could otherwise co-purify with the ester product.
Section 3: Pathway B - The Claisen-Schmidt Condensation Route
This pathway offers a more direct route by first synthesizing the unsaturated ester, Ethyl 3,4-dimethoxycinnamate, which is then reduced to the final product.
Step 1: Synthesis of Ethyl 3,4-Dimethoxycinnamate
This step involves a base-catalyzed condensation between 3,4-dimethoxybenzaldehyde and ethyl acetate. A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of the ethyl acetate, forming a nucleophilic enolate. [10][11] Experimental Protocol (based on patent literature):
-
In a reaction vessel, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in an excess of ethyl acetate. [10]2. Under an inert atmosphere, slowly add a solution of sodium ethoxide in ethanol (1.5 eq) while maintaining the temperature between 25-30°C. [10]3. After the addition is complete, heat the mixture to 70-75°C for 2-3 hours. [10]4. Cool the reaction and neutralize it with acid (e.g., hydrochloric acid).
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the organic phase and remove the solvent to yield crude Ethyl 3,4-dimethoxycinnamate, which can be purified by crystallization or chromatography.
Causality and Insights:
-
Atom Economy: This route avoids the use of malonic acid and the subsequent decarboxylation step, potentially offering better atom economy.
-
Reagent Choice: The use of sodium ethoxide, a strong base, is necessary to generate a sufficient concentration of the ethyl acetate enolate for the reaction to proceed. The reaction avoids the use of pyridine, which is toxic. [10]
Step 2: Reduction to this compound
The reduction of the α,β-unsaturated ester to the saturated ester is accomplished using the same catalytic hydrogenation methodology described in Pathway A.
Experimental Protocol:
-
Dissolve Ethyl 3,4-dimethoxycinnamate (1.0 eq) in ethanol.
-
Add 5-10% Pd/C catalyst.
-
Perform the hydrogenation under a hydrogen atmosphere (1-4 atm) at room temperature until the reaction is complete.
-
Filter the catalyst and remove the solvent to yield the final product, this compound.
Section 4: Data Summary and Characterization
The efficiency of each synthetic pathway can be compared by examining the typical yields for each step.
| Step | Pathway A Reagents | Typical Yield | Pathway B Reagents | Typical Yield |
| 1. Condensation | Veratraldehyde, Malonic Acid, Pyridine/Piperidine | 85-95% | Veratraldehyde, Ethyl Acetate, Sodium Ethoxide | 80-92% [10] |
| 2. Reduction | 3,4-Dimethoxycinnamic Acid, H₂, Pd/C | >95% | Ethyl 3,4-Dimethoxycinnamate, H₂, Pd/C | >95% |
| 3. Esterification | 3,4-Dimethoxyphenylpropionic Acid, EtOH, H₂SO₄ | 80-95% [5] | - | - |
| Overall (Approx.) | 65-85% | 76-87% |
Characterization: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the ester, disappearance of C=C bond after reduction).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point/Boiling Point: To assess the purity of solid intermediates or the final liquid product.
Conclusion
The synthesis of this compound from 3,4-dimethoxybenzaldehyde can be accomplished efficiently through multiple reliable pathways. The Knoevenagel-Doebner route (Pathway A) is a classic, well-documented method that provides high yields and is robust. The Claisen-Schmidt condensation (Pathway B) offers a more streamlined, two-step alternative with potentially higher overall yield and avoids the use of toxic pyridine. The choice between these pathways may depend on the specific resources, scale, and safety considerations of the laboratory. Both routes rely on well-understood, fundamental organic reactions, providing an excellent framework for the synthesis of this and related compounds for research and development.
References
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Wikipedia. Knoevenagel condensation. [Online]. Available at: [Link]
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Wikipedia. Perkin reaction. [Online]. Available at: [Link]
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The Chemists' Cookbook. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Online]. YouTube, 2025. Available at: [Link] (Note: A representative URL structure is used as the original may not be stable).
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Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. [Online]. Available at: [Link]
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Longdom Publishing. A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal. [Online]. Available at: [Link]
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BYJU'S. Perkin Reaction Mechanism. [Online]. Available at: [Link]
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J&K Scientific LLC. Perkin Reaction. [Online]. 2021. Available at: [Link]
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Martin, C. et al. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. Molecules. 2020. PubMed Central. Available at: [Link]
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PubChem. Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate. [Online]. National Center for Biotechnology Information. Available at: [Link]
-
Scribd. Knoevenagel Condensation. [Online]. Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. [Online]. Available at: [Link]
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PrepChem.com. Synthesis of A. Ethyl 3-(3,4-Dimethoxyphenyl)alaninate. [Online]. Available at: [Link]
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Odinity. Fischer Esterification. [Online]. 2014. Available at: [Link]
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ResearchGate. Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. [Online]. Available at: [Link]
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designer-drug.com. Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Tetrahedron Letters. 2000. [Online]. Available at: [Link]
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Organic Chemistry Portal. Fischer Esterification. [Online]. Available at: [Link]
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OperaChem. Fischer Esterification-Typical Procedures. [Online]. 2024. Available at: [Link]
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"Ethyl 3-(3,4-dimethoxyphenyl)propionate" chemical properties and structure
An In-Depth Technical Guide to Ethyl 3-(3,4-dimethoxyphenyl)propionate: Properties, Synthesis, and Applications
Introduction
This compound is a substituted phenylpropanoate ester, a class of organic compounds characterized by a phenyl ring attached to a propionic acid backbone. Its structure incorporates a 3,4-dimethoxy substitution pattern on the phenyl ring, a motif commonly found in a variety of natural products and pharmacologically active molecules. This dimethoxy-phenyl group, a protected catechol equivalent, makes the compound a stable and versatile intermediate for organic synthesis. This guide provides a comprehensive overview of its chemical properties, structure, a detailed synthetic protocol, and its potential applications, tailored for professionals in chemical research and drug development.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is the cornerstone of its application in research and development. This section details the structural and physical characteristics of this compound.
Chemical Structure
The molecule consists of a central propionate group esterified with an ethyl group. The 3-position of this propionate chain is substituted with a phenyl ring, which is itself substituted at the 3 and 4 positions with methoxy groups.
Caption: 2D Structure of this compound
Nomenclature and Identifiers
Proper identification is crucial for sourcing and regulatory compliance. The compound is identified by the following descriptors.
| Identifier | Value | Source |
| IUPAC Name | ethyl 3-(3,4-dimethoxyphenyl)propanoate | [] |
| Synonyms | 3-(3,4-Dimethoxy-phenyl)-propionic acid ethyl ester | [][2] |
| CAS Number | 63307-08-4, 5462-13-5 | [][3][4] |
| Molecular Formula | C₁₃H₁₈O₄ | [][2] |
| Molecular Weight | 238.28 g/mol | [][2][5] |
| InChI Key | GFAGDEMAMZYNAI-UHFFFAOYSA-N | [5] |
Physicochemical Properties
The physical properties dictate the conditions required for handling, storage, and reactions.
| Property | Value | Source |
| Appearance | Light yellow-brown viscous oil (predicted) | [6] |
| Boiling Point | 193 °C @ 20 mmHg (lit.) | [] |
| Melting Point | 13 °C (lit.) | [] |
| Density | 1.112 g/mL at 25 °C (lit.) | [2] |
| Storage | Sealed in dry, room temperature conditions | [3] |
Part 2: Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for verifying the identity and purity of the synthesized compound. Based on its structure, the following spectral data are predicted.
| Technique | Predicted Data |
| ¹H NMR | δ ~ 6.8 (m, 3H, Ar-H), 4.1 (q, 2H, -O-CH₂-CH₃), 3.8 (s, 6H, 2 x -OCH₃), 2.9 (t, 2H, Ar-CH₂-), 2.6 (t, 2H, -CH₂-COO-), 1.2 (t, 3H, -O-CH₂-CH₃) |
| ¹³C NMR | δ ~ 173 (C=O), 149, 147 (Ar-C-O), 133 (Ar-C), 120, 112, 111 (Ar-C-H), 60 (-O-CH₂-), 56 (2 x -OCH₃), 36 (Ar-CH₂-), 30 (-CH₂-COO-), 14 (-CH₂-CH₃) |
| IR (Infrared) | ~2980-2850 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O ester stretch), ~1600, 1515 cm⁻¹ (C=C aromatic stretch), ~1260, 1140 cm⁻¹ (C-O stretch) |
| MS (Mass Spec) | [M]+ at m/z = 238.12. Key fragments: m/z = 193 ([M-OC₂H₅]⁺), 165 (dimethoxyphenyl-ethyl cation), 151 (dimethoxybenzyl cation). |
Rationale: The predicted NMR shifts are based on standard values for ethyl esters and substituted benzene rings.[7][8] The strong carbonyl (C=O) stretch in the IR spectrum around 1735 cm⁻¹ is a hallmark of a saturated aliphatic ester.[9] Mass spectrometry fragmentation would likely involve the loss of the ethoxy group or cleavage of the propionate side chain.
Part 3: Synthesis and Purification
The most direct and common method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid.
Recommended Synthetic Protocol: Fischer-Speier Esterification
This protocol details the synthesis from 3-(3,4-Dimethoxyphenyl)propionic acid, a commercially available starting material. The reaction is an acid-catalyzed equilibrium process where an excess of the alcohol (ethanol) is used to drive the reaction toward the product.[10][11]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Notes |
| 3-(3,4-Dimethoxyphenyl)propionic acid | C₁₁H₁₄O₄ | 210.23 | Starting material |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Reagent and solvent |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Catalyst |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | For neutralization |
| Brine | NaCl (aq) | 58.44 | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |
| Diethyl Ether or Ethyl Acetate | - | - | Extraction solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3,4-dimethoxyphenyl)propionic acid (1.0 eq) in absolute ethanol (10-20 eq). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution. The addition is exothermic and should be done with caution.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dilute the residue with ethyl acetate (or diethyl ether) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Causality: The bicarbonate wash is critical to remove the sulfuric acid catalyst and any unreacted carboxylic acid, preventing them from interfering with purification.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude ester can be purified by vacuum distillation to obtain the final product as a clear or light-yellow oil.[]
Synthesis and Purification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Part 4: Applications and Research Context
While direct applications of the title compound are not extensively documented, its structure suggests significant potential as a synthetic intermediate in several fields.
Intermediate in Pharmaceutical Synthesis
The precursor, 3-(3,4-dimethoxyphenyl)propionic acid, is utilized in the development of pharmaceuticals, notably as a building block for anti-inflammatory agents.[12] The ethyl ester derivative serves as a protected form of this acid, which can be advantageous in multi-step syntheses where the carboxylic acid moiety might interfere with subsequent reactions. The ester can be easily hydrolyzed back to the carboxylic acid under basic or acidic conditions when needed.
Building Block for Bioactive Scaffolds
The 3,4-dimethoxyphenyl group is a key structural feature in numerous natural products and drugs, including alkaloids like papaverine and verapamil. This moiety is valued for its electronic properties and its ability to act as a precursor to the catechol group, which is important for receptor binding and antioxidant activity. As such, this compound is a valuable starting material for synthesizing more complex molecules that incorporate this pharmacologically relevant scaffold.
Part 5: Safety and Handling
A comprehensive understanding of safety protocols is mandatory when handling any chemical compound.
Hazard Assessment
No specific safety data is available for this compound. However, based on structurally related compounds like Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, the following hazards should be anticipated:
-
Skin Irritation: May cause skin irritation upon contact.[13][14]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[13]
It should be handled in accordance with good industrial hygiene and safety practices.[15]
Recommended Handling Procedures
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[3]
Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.
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An In-depth Technical Guide to Ethyl 3-(3,4-dimethoxyphenyl)propionate (CAS: 5462-13-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry
Ethyl 3-(3,4-dimethoxyphenyl)propionate, a seemingly unassuming ester, holds significant potential as a versatile building block in the landscape of modern drug discovery and organic synthesis. Its structural motif, featuring a dimethoxy-substituted phenyl ring coupled to a propionate chain, is a recurring theme in a variety of biologically active molecules. This guide, designed for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive technical exploration of this compound. We will delve into its synthesis, purification, and characterization, underpinned by a rationale for the methodological choices presented. Furthermore, we will explore its potential applications, drawing insights from the pharmacological activities of its structural analogs and positioning it as a valuable tool in the pursuit of novel therapeutic agents.
Section 1: Physicochemical and Structural Characteristics
This compound is a liquid at room temperature with the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol .[1][2][3][4] Its structural features, including a rotatable propionate chain and two methoxy groups on the aromatic ring, contribute to its moderate lipophilicity, as indicated by a calculated XLogP3 of 1.9.[5] These characteristics influence its solubility and potential for membrane permeability, crucial factors in drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5462-13-5 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₈O₄ | [1][2][3][4] |
| Molecular Weight | 238.28 g/mol | [1][4] |
| Appearance | Liquid | [5] |
| Density | 1.067 - 1.112 g/cm³ at 25 °C | [3][6] |
| Boiling Point | 320.1 °C at 760 mmHg | [3] |
| Flash Point | 137.6 °C | [3] |
| Refractive Index | 1.492 | [3] |
| XLogP3 | 1.9 | [5] |
| SMILES | CCOC(=O)CCC1=CC(OC)=C(OC)C=C1 | [5] |
| InChI | InChI=1S/C13H18O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5,7,9H,4,6,8H2,1-3H3 | [3] |
Section 2: Synthesis Methodologies: A Tale of Two Routes
The synthesis of this compound can be efficiently achieved through two primary and reliable routes: the Fischer esterification of its corresponding carboxylic acid and the catalytic hydrogenation of its unsaturated precursor. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.
Route 1: Fischer-Speier Esterification of 3-(3,4-Dimethoxyphenyl)propanoic Acid
This classical and robust method involves the acid-catalyzed reaction of 3-(3,4-dimethoxyphenyl)propanoic acid with ethanol.[1] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol reactant is typically employed.[1][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq) in absolute ethanol (10-20 eq).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution. The addition is exothermic and should be done with caution.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Causality Behind Experimental Choices:
-
Excess Ethanol: Le Chatelier's principle dictates that using a large excess of one reactant (ethanol) will shift the equilibrium towards the products, thereby increasing the yield of the ester.[1][7]
-
Sulfuric Acid as Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][7]
-
Reflux Conditions: The reaction is typically performed at an elevated temperature to increase the reaction rate. Refluxing ensures that the reaction proceeds at a constant and controlled temperature without loss of solvent.
-
Sodium Bicarbonate Wash: This step is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating a clean isolation of the neutral ester.[6]
Route 2: Catalytic Hydrogenation of Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate
An alternative and often high-yielding approach is the catalytic hydrogenation of the corresponding α,β-unsaturated ester, ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate. This method is particularly useful if the acrylate is a readily available starting material. Palladium on carbon (Pd/C) is a commonly employed and effective catalyst for this transformation.[8]
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution. The catalyst should be handled with care as it can be pyrophoric.
-
Reaction Execution: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (cessation of hydrogen uptake). The reaction progress can also be monitored by TLC or GC-MS.
-
Work-up and Isolation:
-
Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product.
-
-
Purification: The resulting this compound is often of high purity and may not require further purification. If necessary, it can be purified by vacuum distillation or column chromatography.
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): Pd/C is a highly efficient and widely used heterogeneous catalyst for the hydrogenation of alkenes. It provides a large surface area for the reaction to occur.[8]
-
Hydrogen Gas: Hydrogen is the reducing agent that adds across the double bond of the acrylate.
-
Solvent Choice: Ethanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert under these conditions and effectively dissolve the substrate.
-
Celite Filtration: Celite is a diatomaceous earth filter aid that prevents the fine particles of the Pd/C catalyst from passing through the filter paper, ensuring its complete removal from the product.
Section 3: Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the target molecule.
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. Key expected signals include:
-
A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).
-
A quartet for the methylene protons of the ethyl group (~4.1 ppm).
-
Two triplets for the two methylene groups of the propionate chain (~2.6 and ~2.9 ppm).
-
Singlets for the two methoxy groups on the aromatic ring (~3.8 ppm).
-
Aromatic protons in the region of 6.7-6.8 ppm.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Expected signals would include:
-
Alkyl carbons of the ethyl and propionate groups in the upfield region.
-
Methoxy group carbons around 55-56 ppm.
-
Aromatic carbons in the range of 110-150 ppm.
-
The ester carbonyl carbon at a characteristic downfield shift of ~173 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 238. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a prominent peak at m/z = 193, and further fragmentation of the propionate chain and the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by:
-
A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
C-O stretching bands in the region of 1100-1300 cm⁻¹.
-
C-H stretching vibrations of the alkyl and aromatic groups just below and above 3000 cm⁻¹, respectively.
-
Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
Section 4: Potential Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented, its structural motifs are present in numerous compounds with significant pharmacological properties. This positions it as a valuable starting material or intermediate in the synthesis of novel therapeutic agents.
Precursor for Bioactive Molecules
The 3,4-dimethoxyphenyl moiety is a key pharmacophore in a range of bioactive compounds. For instance, it is a structural component of some tubulin polymerization inhibitors, which are a class of anticancer agents.[9] The propionate side chain can be readily modified to introduce other functional groups or to be incorporated into larger molecular scaffolds, allowing for the generation of diverse chemical libraries for biological screening.
Insights from Structural Analogs
-
Anti-inflammatory and Antioxidant Potential: Related phenolic compounds, such as ethyl caffeate (which has a similar structure but with hydroxyl groups instead of methoxy groups and a double bond in the side chain), have demonstrated anti-inflammatory and antioxidant activities.[10] It is plausible that this compound could serve as a lead compound for the development of novel anti-inflammatory and antioxidant agents.
-
Anticancer Activity: The trimethoxyphenyl group, structurally similar to the dimethoxyphenyl group, is a well-known feature in potent anticancer agents that target tubulin.[9] This suggests that derivatives of this compound could be explored for their potential as antimitotic agents.
Section 5: Safety, Handling, and Storage
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Potential Hazards: Based on data for a similar hydroxylated compound, it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Promising Scaffold for Future Innovation
This compound represents more than just a chemical entity; it is a gateway to a vast chemical space with significant therapeutic potential. Its straightforward synthesis, coupled with the biological relevance of its core structure, makes it an attractive tool for medicinal chemists and drug discovery scientists. This guide has provided a comprehensive technical foundation for its synthesis, characterization, and potential applications. It is our hope that this information will empower researchers to unlock the full potential of this versatile compound in the development of the next generation of innovative medicines.
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-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. Retrieved from [Link]
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ResearchGate. (2021). Selective hydrogenation of 3,4-dimethoxybenzophenone in liquid phase over Pd/C catalyst in a slurry reactor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. ACS Omega. Retrieved from [Link]
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Atmosphere Dynamics. (2015). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Spectroscopic data for "Ethyl 3-(3,4-dimethoxyphenyl)propionate" (NMR, IR, MS)
Starting Data Collection
I've started gathering spectroscopic data for Ethyl 3-(3,4-dimethoxyphenyl)propionate, focusing on NMR (¹H and ¹³C), IR, and mass spectrometry information. Reputable chemical databases and scientific literature are the primary targets for this data. Now, I'm shifting focus to finding established protocols for NMR acquisition and interpretation.
Expanding Data Scope
I'm now expanding my data collection to include Google searches for spectroscopic data on this compound, aiming for comprehensive coverage of NMR, IR, and mass spectrometry. I'm also actively seeking established protocols for data acquisition and interpretation to ensure methodological rigor. Next, I'll identify authoritative sources linking spectral features to molecular structure to ground the guide in causal relationships. I'm also looking into the applications of the compound to provide context.
Seeking Spectral Signatures
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Analyzing NMR Data Fragment
My deep dive into NMR data reveals a challenging landscape. While comprehensive spectra for the target molecule remain scarce, I'm now cross-referencing datasets for similar compounds, such as Ethyl propionate and its derivatives. I'm focusing on parsing the structural information present in fragmented NMR data for this compound, hoping to build a composite picture.
Narrowing Data Acquisition
I'm now revising my search strategy, facing the scarcity of comprehensive spectral data for "this compound." My initial broad search yielded only fragmented information, like the PubChem GC-MS data for the related acid and NMR data for similar esters. My new focus is on finding or reliably predicting the target data, since authoritative sources haven't readily appeared. I'm expanding my keywords and looking for less-obvious synonyms or related studies.
Continue Data Acquisition
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Refine Search Parameters
I'm still missing a comprehensive spectroscopic dataset, even though the search has broadened. Found data for close analogues like the methyl ester and the corresponding acid, and general information on esters. I need to refine the search terms or change sources. I still lack a definitive source with all the required spectra for the exact target molecule.
Re-Strategize the Search
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Locating Key Identifiers
I've successfully pinpointed the CAS number for "Ethyl 3-(3,4- dimethoxyphenyl)propionate" as 5462-13-5, sourced from a commercial supplier's website. Interestingly, another supplier lists the molecule, but with a differing CAS number, which is 63307-08-4. This discrepancy will need further investigation.
Analyzing Spectral Data Gaps
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Locating Key Compound Info
I've nailed down the primary CAS number: 5462-13-5 for "Ethyl 3-(3,4 -dimethoxyphenyl)propionate". Chemical supplier sites generally verify the CAS and offer basic physical properties, but the spectroscopic data remains elusive, and further resources must be evaluated to confirm.
Shifting to Spectral Prediction
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Reframing the Data Strategy
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The Versatile Synthon: A Technical Guide to Ethyl 3-(3,4-dimethoxyphenyl)propionate in Organic Synthesis
Introduction: Unveiling a Key Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 3-(3,4-dimethoxyphenyl)propionate, a seemingly unassuming ester, emerges as a highly versatile and valuable building block, particularly in the synthesis of pharmacologically significant compounds. Its structure, featuring a substituted aromatic ring and an ethyl ester moiety, offers a rich playground for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, characterization, and key applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its utility as a synthetic intermediate. The strategic placement of the dimethoxybenzene group, a common motif in numerous natural products and active pharmaceutical ingredients (APIs), coupled with the reactivity of the propionate side chain, makes this molecule a cornerstone in the synthesis of isoquinoline alkaloids and other bioactive molecules.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.28 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 193 °C at 20 mmHg |
| Density | Approximately 1.112 g/mL at 25 °C[1] |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the propionate chain (two triplets), the aromatic protons, and the methoxy groups (singlets).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbons of the propionate chain, the aromatic carbons (including the quaternary carbons attached to the methoxy groups), and the methoxy carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group (typically around 1730 cm⁻¹), as well as absorptions for C-O stretching, aromatic C=C stretching, and C-H stretching vibrations.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z 238, along with characteristic fragmentation patterns.
Synthesis of this compound: The Fischer Esterification
The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-(3,4-dimethoxyphenyl)propanoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[2][3]
Reaction Scheme:
Figure 1: General scheme for the Fischer esterification.
Mechanism of Fischer Esterification
The Fischer esterification proceeds through a series of equilibrium steps. The use of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.[4]
Figure 2: Step-wise mechanism of Fischer esterification.
Experimental Protocol: Fischer Esterification
Materials:
-
3-(3,4-dimethoxyphenyl)propanoic acid
-
Absolute Ethanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(3,4-dimethoxyphenyl)propanoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Applications in the Synthesis of Isoquinoline Alkaloids
A primary application of this compound lies in its role as a precursor to homoveratrylamine (3,4-dimethoxyphenethylamine), a crucial intermediate in the synthesis of a wide array of isoquinoline alkaloids, including the vasodilator papaverine.[2][5][6]
Synthetic Pathway to Isoquinolines
The transformation of this compound into the isoquinoline core typically involves a multi-step sequence:
Figure 3: Synthetic workflow from the title compound to isoquinoline alkaloids.
Key Transformations:
-
Reduction of the Ester: The ethyl ester group can be readily reduced to the corresponding primary alcohol, 3-(3,4-dimethoxyphenyl)propan-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Conversion to Homoveratrylamine: The resulting alcohol can be converted to homoveratrylamine through various methods, such as conversion to an alkyl halide followed by nucleophilic substitution with an amine source, or via a Mitsunobu reaction.
-
Amide Formation: Homoveratrylamine is then typically acylated with an appropriate acid chloride or anhydride to form an N-phenethylacetamide derivative.
-
Bischler-Napieralski Reaction: This is a classic method for the synthesis of 3,4-dihydroisoquinolines.[7][8][9] The N-phenethylacetamide derivative undergoes intramolecular electrophilic cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[7][8][9][10][11] The electron-donating methoxy groups on the aromatic ring facilitate this cyclization.[8]
-
Pictet-Spengler Reaction: An alternative and powerful method for constructing the tetrahydroisoquinoline skeleton.[3][12] This reaction involves the condensation of a β-arylethylamine (like homoveratrylamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][12]
-
Aromatization: The resulting dihydroisoquinoline or tetrahydroisoquinoline can be aromatized to the corresponding isoquinoline alkaloid using a variety of oxidizing agents or catalytic dehydrogenation.
Other Synthetic Applications
The versatility of this compound extends beyond isoquinoline synthesis. The ester functionality can be hydrolyzed back to the carboxylic acid, which can then be converted to an acid chloride. This acid chloride is a reactive intermediate that can participate in various coupling reactions, such as Friedel-Crafts acylations, to form more complex structures. Furthermore, the α-carbon to the carbonyl group can potentially be functionalized through enolate chemistry, opening up possibilities for alkylation and other carbon-carbon bond-forming reactions.
Conclusion
This compound stands as a testament to the strategic importance of well-designed building blocks in organic synthesis. Its straightforward preparation via Fischer esterification and the presence of key functional groups make it an invaluable precursor for a range of complex molecules. The demonstrated utility in the synthesis of isoquinoline alkaloids, a class of compounds with profound pharmacological importance, underscores its significance in drug discovery and development. This guide has provided a comprehensive overview of its synthesis, characterization, and core applications, aiming to empower researchers to leverage the full potential of this versatile synthon in their synthetic endeavors.
References
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-
Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, 1952 (3), 27-34. [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]
- The Pictet-Spengler Reaction. (URL not available)
-
Scribd. Synthesis of Papaverine. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]
-
SpectraBase. Ethyl (2E)-3-(3,4-dimethoxyphenyl)-2-(4-methoxybenzyl)prop-2-enoate - Optional[Vapor Phase IR] - Spectrum. [Link]
-
Inorganic Chemistry Research. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Inorg. Chem. Res.[Link]
-
PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. [Link]
-
Cuesta, J., & Ismaili, L. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(9), 1158. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
NROChemistry. (2023). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Grokipedia. Bischler–Napieralski reaction. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
SIELC Technologies. (2018, February 16). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. [Link]
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An In-Depth Technical Guide to the Precursors for the Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(3,4-dimethoxyphenyl)propionate is a valuable chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds and biologically active molecules. Its structural motif is found in a range of therapeutic agents, making its efficient and scalable synthesis a topic of significant interest in medicinal and process chemistry. This guide provides a comprehensive overview of the key precursors and synthetic strategies for the preparation of this important compound, with a focus on the underlying chemical principles and practical experimental considerations.
The primary and most commercially viable precursor for the synthesis of this compound is 3,4-dimethoxybenzaldehyde , also known as veratraldehyde . This readily available starting material can be sourced from the methylation of vanillin, a derivative of lignin, a renewable biomass.[1] Veratraldehyde's aromatic ring, substituted with two electron-donating methoxy groups, and its reactive aldehyde functionality make it an ideal starting point for building the carbon skeleton of the target molecule.[2][3]
The synthetic pathways to this compound from veratraldehyde predominantly proceed through a key unsaturated intermediate, Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate .[4] The formation of this α,β-unsaturated ester is the critical carbon-carbon bond-forming step, and several named reactions can be employed to achieve this transformation. The subsequent reduction of the double bond in the acrylate intermediate yields the final saturated propionate.
This guide will explore the following key synthetic routes, detailing the precursors, reaction mechanisms, and experimental protocols for each:
-
Claisen-Schmidt Condensation: An industrially favored method for its cost-effectiveness and scalability.
-
Wittig Reaction: A classic and highly reliable method for olefination.
-
Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction known for its high stereoselectivity.
-
Perkin Reaction followed by Esterification: A traditional method for the synthesis of cinnamic acid derivatives.
-
Catalytic Hydrogenation: The final step to convert the acrylate intermediate to the desired propionate.
Core Precursor: 3,4-Dimethoxybenzaldehyde (Veratraldehyde)
Veratraldehyde serves as the foundational building block for the synthesis of this compound. Its preparation from vanillin is a straightforward methylation reaction.
Synthesis of Veratraldehyde from Vanillin
A common method involves the methylation of vanillin using a methylating agent such as dimethyl sulfate in the presence of a base.[5]
Experimental Protocol:
-
In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, 1 mole of vanillin (3-methoxy-4-hydroxybenzaldehyde) is treated with 1.25 moles of 10% aqueous sodium hydroxide with stirring.
-
With vigorous stirring and cooling to maintain the temperature below 40°C, 1 mole of dimethyl sulfate is added dropwise.
-
To ensure complete reaction and to quench any unreacted dimethyl sulfate, the mixture is heated on a boiling water bath for 30 minutes.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic phases are washed with dilute sodium carbonate solution and then with water, dried over anhydrous calcium chloride, and purified by distillation or recrystallization.[5]
This process typically yields veratraldehyde in good purity and yield (around 70%).[5]
Synthesis of the Key Intermediate: Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate
The formation of the carbon-carbon double bond in the acrylate intermediate is the most critical step in the synthesis. The choice of method depends on factors such as desired stereoselectivity, scalability, and reagent availability.
Route 1: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens, like veratraldehyde) and a ketone or ester (with α-hydrogens, like ethyl acetate).[6] This method is often favored in industrial settings due to the use of relatively inexpensive reagents.[7]
Reaction Pathway:
Caption: Claisen-Schmidt condensation of veratraldehyde and ethyl acetate.
Experimental Protocol:
A patented method for a similar synthesis outlines the following general procedure:
-
In a suitable reaction vessel, ethyl acetate and 3,4-dimethoxybenzaldehyde are stirred and dissolved.
-
A solution of sodium ethoxide in ethanol (e.g., 20%) is added dropwise at a controlled temperature, typically between 15-35°C.
-
After the addition is complete, the mixture is slowly heated to 50-75°C and maintained for 2-5 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral with hydrochloric acid.
-
The organic layer is separated, washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 3,4-dimethoxy-cinnamate.[7]
Causality: The use of a strong base like sodium ethoxide is crucial to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of veratraldehyde. The subsequent dehydration of the aldol addition product is driven by the formation of a stable, conjugated system.
Route 2: Wittig Reaction
The Wittig reaction provides a highly reliable method for forming alkenes from aldehydes and ketones.[8] It involves the reaction of an aldehyde with a phosphorus ylide, in this case, (carbethoxymethylene)triphenylphosphorane.[9]
Reaction Pathway:
Caption: Wittig reaction of veratraldehyde with a stabilized ylide.
Experimental Protocol (adapted from a general procedure):
-
In a reaction vial, dissolve 3,4-dimethoxybenzaldehyde in a suitable solvent like dichloromethane.
-
Add 1.2 molar equivalents of (carbethoxymethylene)triphenylphosphorane portion-wise while stirring.[10]
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, evaporate the solvent.
-
The crude product is then purified to remove the triphenylphosphine oxide byproduct, often by trituration or column chromatography.[10]
Causality: The use of a stabilized ylide (with an adjacent ester group) generally leads to the preferential formation of the (E)-isomer, which is the thermodynamically more stable product.[9] The strong phosphorus-oxygen bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[8]
Route 3: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[11] It is renowned for its high (E)-stereoselectivity and the ease of removal of the phosphate byproduct, which is water-soluble.
Reaction Pathway:
Caption: Horner-Wadsworth-Emmons (HWE) olefination of veratraldehyde.
Experimental Protocol (adapted from a general procedure):
-
In a round-bottom flask, a solution of triethyl phosphonoacetate in a suitable solvent (e.g., THF, DMF) is treated with a base (e.g., sodium hydride, DBU) at a low temperature (e.g., 0°C) to generate the phosphonate carbanion.
-
A solution of 3,4-dimethoxybenzaldehyde in the same solvent is then added dropwise to the carbanion solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.[11]
Causality: The high (E)-selectivity of the HWE reaction with stabilized phosphonates is a key advantage. The water-soluble nature of the phosphate byproduct simplifies the purification process compared to the Wittig reaction.
Route 4: Perkin Reaction and Subsequent Esterification
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[12] For the synthesis of the target ethyl ester, this would be a two-step process: first, the synthesis of 3,4-dimethoxycinnamic acid, followed by its esterification.
Reaction Pathway:
Caption: Two-step synthesis via Perkin reaction and esterification.
Experimental Protocol (adapted from a general procedure for cinnamic acid):
-
Step 1: Perkin Reaction
-
Step 2: Esterification
-
The synthesized 3,4-dimethoxycinnamic acid is dissolved in ethanol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The mixture is refluxed for several hours until the esterification is complete (monitored by TLC).
-
The excess ethanol is removed, and the crude ester is worked up by extraction and purified by distillation or chromatography.[14]
-
Causality: The Perkin reaction is a classic method for synthesizing cinnamic acids. The subsequent esterification is a standard acid-catalyzed process. While robust, this two-step approach may be less efficient than the direct olefination methods.
Final Step: Catalytic Hydrogenation to this compound
The final step in the synthesis is the reduction of the carbon-carbon double bond of the acrylate intermediate. Catalytic hydrogenation is the most common and efficient method for this transformation.
Reaction Pathway:
Caption: Catalytic hydrogenation of the acrylate intermediate.
Experimental Protocol:
-
Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) is added to the solution.[15]
-
The reaction mixture is subjected to a hydrogen atmosphere (from a balloon or in a pressure vessel) and stirred vigorously at room temperature.[16]
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield the final product, this compound.
Causality: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of alkenes.[15] The reaction proceeds via the adsorption of hydrogen and the alkene onto the surface of the palladium catalyst, followed by the stepwise addition of hydrogen atoms to the double bond. This method is generally high-yielding and clean, with the catalyst being easily recoverable.
Quantitative Data Summary
| Reaction Step | Precursors | Reagents/Catalysts | Typical Conditions | Typical Yield | Reference(s) |
| Veratraldehyde Synthesis | Vanillin | Dimethyl sulfate, NaOH | <40°C, then 100°C | ~70% | [5] |
| Claisen-Schmidt | Veratraldehyde, Ethyl acetate | Sodium ethoxide | 50-75°C, 2-5 h | Good to High | [7] |
| Wittig Reaction | Veratraldehyde, (Carbethoxymethylene)triphenylphosphorane | - | Room Temperature | High | [9][10] |
| HWE Reaction | Veratraldehyde, Triethyl phosphonoacetate | NaH or DBU | 0°C to RT | High, (E)-selective | [11] |
| Perkin Reaction | Veratraldehyde, Acetic anhydride | Sodium acetate | High Temperature | Moderate to Good | [12][13] |
| Catalytic Hydrogenation | Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate | H₂, Pd/C | Room Temperature | Quantitative | [15][16] |
Conclusion
The synthesis of this compound is a well-established process with several viable synthetic routes, all predominantly starting from the key precursor, 3,4-dimethoxybenzaldehyde. The choice of the olefination method to form the intermediate, Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate, is a critical decision based on factors such as cost, scalability, and desired stereochemical purity. While the Claisen-Schmidt condensation offers an economically attractive option for large-scale production, the Horner-Wadsworth-Emmons reaction provides superior stereocontrol, yielding the (E)-isomer with high selectivity. The final catalytic hydrogenation step is a robust and high-yielding transformation. This guide provides the foundational knowledge and practical insights for researchers and drug development professionals to select and implement the most appropriate synthetic strategy for their specific needs.
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Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate - MDPI. Available at: [Link]
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Synthesis of ethyl (E)-3-[3-methoxy-4-(3-pyridyloxy)phenyl]acrylate - PrepChem.com. Available at: [Link]
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Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs. Available at: [Link]
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Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC - NIH. Available at: [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed. Available at: [Link]
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Preparation of 3,4-dimethoxybenzaldehyde - PrepChem.com. Available at: [Link]
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An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents - The Royal Society of Chemistry. Available at: [Link]
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Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate - ResearchGate. Available at: [Link]
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Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate - PMC - NIH. Available at: [Link]
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Ethyl 3-(3,4-dimethoxyphenyl)acrylate | C13H16O4 | CID 5712099 - PubChem. Available at: [Link]
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synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace. Available at: [Link]
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Solvent Free Wittig Reactions. Available at: [Link]
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Preparation of cinnamic acid (Perkin condensation). Available at: [Link]
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Selective hydrogenation of 3,4-dimethoxybenzophenone in liquid phase over Pd/C catalyst in a slurry reactor | Request PDF - ResearchGate. Available at: [Link]
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The Wittig Reaction - Organic Reactions. Available at: [Link]
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Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. - ResearchGate. Available at: [Link]
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Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Available at: [Link]
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Development of Selective Hydrogenation Pd Black Catalyst Deposited on Pd Sheet. Available at: [Link]
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Veratraldehyde: A Cornerstone in Pharmaceutical Synthesis. Available at: [Link]
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Palladium-catalyzed intermolecular Heck reaction of alkyl halides - RSC Publishing. Available at: [Link]
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A Solvent Free Wittig Reaction. Available at: [Link]
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Cinnamic Acid : Organic Synthesis ( Perkin Reaction ) - YouTube. Available at: [Link]
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Heck Reaction—State of the Art - MDPI. Available at: [Link]
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Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives - MDPI. Available at: [Link]
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Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol - MDPI. Available at: [Link]
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Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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VERATRALDEHYDE - Ataman Kimya. Available at: [Link]
-
Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction - WebAssign. Available at: [Link]
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Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate - Semantic Scholar. Available at: [Link]
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Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. Available at: [Link]
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Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry - MDPI. Available at: [Link]
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Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre - Biblio. Available at: [Link]
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Supporting Information For - The Royal Society of Chemistry. Available at: [Link]
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Ethyl 3-(3,4-dimethoxyphenyl)propionate: A Cornerstone Intermediate for Modern Medicinal Chemistry
An In-depth Guide for Drug Discovery and Development Professionals
Executive Summary
Ethyl 3-(3,4-dimethoxyphenyl)propionate stands as a pivotal, yet often unheralded, intermediate in the lexicon of medicinal chemistry. Its true value lies not in its own biological activity, but in the strategic access it provides to a class of pharmacologically vital scaffolds, most notably the isoquinoline alkaloids. The embedded 3,4-dimethoxyphenyl moiety—a metabolically stabilized catechol bioisostere—renders this molecule a preferred starting point for the synthesis of numerous therapeutic agents. This guide elucidates the synthesis, key transformations, and critical role of this propionate ester, providing researchers with the foundational knowledge to leverage its unique chemical architecture in the design and synthesis of next-generation therapeutics, from vasodilators to innovative endothelin receptor antagonists.
The Strategic Importance of the 3,4-Dimethoxyphenyl Moiety
At the heart of this compound's utility is its core chemical feature: the 3,4-dimethoxyphenyl group. In drug design, this vicinal dimethoxy substitution on a phenyl ring is a "privileged" scaffold.[1] Methoxy groups are prevalent in many natural products and approved drugs.[2] They offer a unique combination of electronic and steric properties that can enhance ligand-target binding, improve physicochemical characteristics, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[2]
Specifically, the 3,4-dimethoxy arrangement serves as a bioisosteric replacement for the more labile catechol group. Catechols are susceptible to rapid in vivo oxidation and conjugation, leading to poor metabolic stability. By masking the hydroxyl groups as methyl ethers, metabolic stability and oral bioavailability are significantly improved, a crucial consideration in modern drug development.[3] This strategic substitution is a cornerstone of this intermediate's value.
Physicochemical Profile and Synthesis
A clear understanding of the starting material is fundamental. Below are the key properties of this compound.
| Property | Value |
| IUPAC Name | ethyl 3-(3,4-dimethoxyphenyl)propanoate |
| CAS Number | 5462-13-5[4] |
| Molecular Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.28 g/mol [5] |
| Appearance | Light yellow-brown viscous oil |
| Density | 1.112 g/mL at 25 °C[5] |
Synthetic Protocol: Fischer-Speier Esterification
The most direct synthesis of the title compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 3-(3,4-dihydroxyphenyl)propanoic acid, followed by methylation, or directly from 3-(3,4-dimethoxyphenyl)propanoic acid. A related procedure for a similar compound involves refluxing the parent amino acid with ethanol and a strong acid catalyst.[6]
Objective: To synthesize this compound from 3-(3,4-dimethoxyphenyl)propanoic acid.
Materials:
-
3-(3,4-dimethoxyphenyl)propanoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvents for extraction (e.g., Ethyl Acetate or Diethyl Ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5% of the volume of ethanol) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Work-up: Cool the mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Neutralization: Dilute the residue with water and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.
-
Purification: If necessary, the product can be purified by vacuum distillation.
The Gateway to Isoquinolines: The Bischler-Napieralski Reaction
The primary application of this compound in medicinal chemistry is as a precursor for constructing the isoquinoline core, a scaffold present in a vast array of pharmacologically active natural products and synthetic drugs.[7][8] Isoquinoline derivatives exhibit a wide spectrum of biological activities, including analgesic, anticancer, antimicrobial, and antihypertensive effects.[9][10]
The Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides into 3,4-dihydroisoquinolines, which can then be aromatized.[11][12] The electron-donating nature of the two methoxy groups on the phenyl ring of our precursor makes it an ideal substrate for this transformation, facilitating the crucial cyclization step.[13][14]
Workflow: From Propionate to Isoquinoline
The conversion of this compound into a 1-substituted isoquinoline backbone, such as that found in the vasodilator papaverine, is a multi-step process that perfectly illustrates its utility.[15][16][17]
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The Rising Therapeutic Potential of Ethyl 3-(3,4-dimethoxyphenyl)propionate Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold
In the ever-evolving landscape of drug discovery, the identification and optimization of novel chemical scaffolds with diverse biological activities remain a cornerstone of therapeutic innovation. Ethyl 3-(3,4-dimethoxyphenyl)propionate, a derivative of the naturally occurring dihydroferulic acid, represents one such scaffold of burgeoning interest. Its core structure, featuring a stable propionate side chain and a dimethoxy-substituted phenyl ring, offers a unique combination of lipophilicity and hydrogen bonding potential, making it an attractive starting point for the synthesis of a wide array of bioactive molecules. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the synthesis, biological activities, and therapeutic potential of this compound and its derivatives. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature to provide a comprehensive and trustworthy resource for advancing research in this exciting area.
Part 1: The Core Molecule - Synthesis and Rationale for Derivatization
This compound can be efficiently synthesized through several established methods. A common and straightforward approach is the Fischer-Speier esterification of 3-(3,4-dimethoxyphenyl)propanoic acid.
Protocol 1: Synthesis of this compound
Materials:
-
3-(3,4-dimethoxyphenyl)propanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-(3,4-dimethoxyphenyl)propanoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
The rationale for derivatizing this core structure lies in its potential to interact with multiple biological targets. The dimethoxyphenyl ring can be a key pharmacophore, while the ethyl propionate moiety can be modified to modulate physicochemical properties such as solubility, stability, and cell permeability, or to introduce new functional groups for enhanced target binding.
Part 2: A Spectrum of Biological Activities
Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas.
Anti-inflammatory and Antioxidant Properties
The 3,4-dimethoxyphenyl moiety is a well-established antioxidant pharmacophore. The antioxidant activity of ferulic acid and its esters, which are closely related to the topic compound, has been extensively studied.[1][2][3][4] Esterification of the carboxylic acid can modulate the antioxidant capacity, with some studies suggesting an increase in activity due to improved lipid solubility.[1][3]
The anti-inflammatory effects of related compounds are often attributed to the inhibition of key inflammatory mediators. For instance, (E)-1-(3,4-dimethoxyphenyl) butadiene has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[5] Furthermore, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, another close analog, exerts its anti-inflammatory effects by suppressing the production of nitric oxide (NO) and prostaglandin E2 (PGE2) and inhibiting the NF-κB signaling pathway in microglial cells.[6]
Mechanism of Action: Anti-inflammatory Signaling
The anti-inflammatory activity of these derivatives often involves the modulation of critical signaling pathways. The diagram below illustrates a plausible mechanism involving the inhibition of the NF-κB pathway.
Caption: Workflow for in vitro anticancer activity screening.
Neuroprotective Effects
Emerging evidence suggests a potential neuroprotective role for this class of compounds. A novel flavonoid, "3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one," isolated from Celastrus paniculatus, has demonstrated significant neuroprotective properties against ketamine-induced cognitive deficits in an animal model of schizophrenia. [7]Another study on a chromene derivative highlighted its neuroprotective effects against excitotoxicity, involving antioxidant mechanisms and the activation of the ERK-CREB signaling pathway. [8]These findings open up new avenues for the development of therapeutics for neurodegenerative diseases.
Signaling Pathway: Neuroprotection via ERK-CREB
The ERK-CREB pathway is a critical signaling cascade involved in neuronal survival and plasticity.
Caption: Activation of the ERK-CREB neuroprotective pathway.
Part 3: Methodologies for Biological Evaluation
To rigorously assess the biological activities of novel this compound derivatives, a suite of standardized in vitro assays is essential.
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add a freshly prepared solution of DPPH (e.g., 100 µM in ethanol) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
Protocol 3: MTT Assay (Anticancer Activity)
Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of compounds with a diverse range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and neuroprotective effects. The versatility of this core structure allows for extensive chemical modification, offering a rich landscape for lead optimization in drug discovery.
Future research should focus on:
-
Systematic Derivatization: A more systematic approach to synthesizing and screening libraries of derivatives will help in establishing clear structure-activity relationships.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities are crucial for target identification and validation.
-
In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and methodologies presented in this guide, the scientific community can further unlock the therapeutic potential of this exciting class of molecules, paving the way for the development of novel and effective treatments for a wide range of human diseases.
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The Strategic Role of Ethyl 3-(3,4-dimethoxyphenyl)propionate in the Synthesis of Bioactive Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile C9-C2 Building Block in Nature's Arsenal
In the intricate world of natural product synthesis, the strategic selection of starting materials is paramount to the success and efficiency of a synthetic campaign. Among the myriad of available building blocks, ethyl 3-(3,4-dimethoxyphenyl)propionate stands out as a cornerstone for the construction of a diverse array of complex molecular architectures, most notably the vast and pharmacologically significant family of isoquinoline alkaloids. Its inherent structural features—a readily modifiable ester, a flexible three-carbon chain, and an electron-rich aromatic ring—provide a powerful toolkit for synthetic chemists to forge intricate ring systems that form the core of numerous bioactive natural products.
This technical guide delves into the multifaceted role of this compound in natural product synthesis. We will explore its preparation, its strategic importance as a precursor to key intermediates, and its application in the total synthesis of illustrative natural products. By examining the causality behind experimental choices and providing detailed procedural insights, this document aims to equip researchers and drug development professionals with a comprehensive understanding of how to effectively leverage this versatile building block in their own synthetic endeavors.
The Strategic Advantage of the 3,4-Dimethoxyphenyl Moiety
The prevalence of the 3,4-dimethoxyphenyl group, also known as the veratryl group, in natural product synthesis is no coincidence. The two methoxy groups are powerful electron-donating substituents, which significantly activate the aromatic ring towards electrophilic substitution reactions. This heightened nucleophilicity is the cornerstone of classical isoquinoline alkaloid syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, which are fundamental to the construction of the isoquinoline core.[1][2][3] The strategic placement of these groups at the 3- and 4-positions directs the cyclization to the desired C-6 position of the aromatic ring, a common structural motif in a vast number of bioactive alkaloids.[4][5] Furthermore, these methoxy groups can serve as handles for further functionalization, allowing for the synthesis of a wide range of natural product analogues with potentially modulated biological activities.
Synthesis of the Core Building Block: this compound
The preparation of this compound is typically achieved through straightforward and high-yielding esterification of the corresponding carboxylic acid, 3-(3,4-dimethoxyphenyl)propanoic acid. The most common and industrially scalable method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[6][7]
Experimental Protocol: Fischer-Speier Esterification of 3-(3,4-dimethoxyphenyl)propanoic acid
Materials:
-
3-(3,4-dimethoxyphenyl)propanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-(3,4-dimethoxyphenyl)propanoic acid in a generous excess of absolute ethanol, cautiously add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure ester.
| Reactant | Reagent | Catalyst | Solvent | Temperature | Time | Typical Yield |
| 3-(3,4-dimethoxyphenyl)propanoic acid | Ethanol (excess) | Conc. H₂SO₄ | Ethanol | Reflux | 2-4 h | >90% |
Transformation to Key Synthetic Intermediates
This compound serves as a versatile precursor to several key intermediates that are directly employed in the construction of natural product scaffolds. The most significant of these are 3,4-dimethoxyphenethylamine (homoveratrylamine) and 3,4-dimethoxyphenylacetic acid.
Synthesis of 3,4-Dimethoxyphenethylamine (Homoveratrylamine)
Homoveratrylamine is a crucial component in both the Bischler-Napieralski and Pictet-Spengler reactions. It is typically prepared from the corresponding nitrile, which can be accessed from 3,4-dimethoxybenzyl chloride.[1] However, a more direct route from this compound involves its conversion to the corresponding amide followed by reduction.
Synthesis of 3,4-Dimethoxyphenylacetic Acid
3,4-Dimethoxyphenylacetic acid is the acylating agent required for the formation of the amide precursor in the Bischler-Napieralski synthesis of papaverine and related alkaloids. It can be prepared by hydrolysis of 3,4-dimethoxybenzyl cyanide.[1]
Application in the Total Synthesis of Isoquinoline Alkaloids
The utility of this compound and its derivatives is most prominently showcased in the synthesis of isoquinoline alkaloids, a class of natural products with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[8]
Case Study: The Synthesis of Papaverine
Papaverine, a benzylisoquinoline alkaloid found in the opium poppy, is a potent vasodilator and antispasmodic agent.[4] Its synthesis is a classic example of the application of the Bischler-Napieralski reaction.[1][5]
The overall synthetic strategy involves the preparation of two key fragments derived from the 3,4-dimethoxyphenyl scaffold: homoveratrylamine and 3,4-dimethoxyphenylacetic acid. These are then coupled to form an amide, which undergoes the pivotal Bischler-Napieralski cyclization to construct the dihydroisoquinoline core. A final dehydrogenation step furnishes the aromatic isoquinoline ring of papaverine.
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[2][9] The reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing conditions.[4]
The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which is a potent electrophile.[4] The electron-rich 3,4-dimethoxyphenyl ring of the homoveratrylamine moiety then attacks this electrophile in an intramolecular fashion, leading to the formation of the dihydroisoquinoline ring system. The presence of the two electron-donating methoxy groups is crucial for this step, as they activate the aromatic ring and facilitate the electrophilic attack.[2][4]
| Step | Reactant | Reagent/Catalyst | Product | Typical Yield | Reference |
| Amide Formation | Homoveratrylamine & 3,4-Dimethoxyphenylacetic acid | DCC or similar coupling agent | N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | High | [1] |
| Cyclization | Amide Intermediate | POCl₃, reflux in toluene | 3,4-Dihydropapaverine | Good to Excellent | [4][5] |
| Dehydrogenation | 3,4-Dihydropapaverine | Pd/C, high temperature | Papaverine | High | [4] |
The Pictet-Spengler Reaction: A Milder Alternative
The Pictet-Spengler reaction is another powerful method for the synthesis of tetrahydroisoquinolines.[10][11] This reaction involves the condensation of a β-arylethylamine, such as homoveratrylamine, with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10] A key advantage of the Pictet-Spengler reaction is that it often proceeds under milder conditions than the Bischler-Napieralski reaction, and it can be used to introduce a substituent at the C-1 position of the isoquinoline ring system.[3] The electron-donating nature of the 3,4-dimethoxy groups on the aromatic ring is also highly beneficial for the efficiency of the Pictet-Spengler reaction.[12]
Beyond Isoquinoline Alkaloids: Expanding the Synthetic Utility
While the synthesis of isoquinoline alkaloids is the most prominent application, the synthetic potential of this compound and its derivatives is not limited to this class of natural products. The versatile combination of its functional groups allows for its incorporation into a variety of other natural product scaffolds. For instance, the 3,4-dimethoxyphenyl moiety is a common feature in lignans and neolignans, which exhibit a wide range of biological activities, including anticancer and antiviral properties.
Conclusion: A Cornerstone in Natural Product Synthesis
This compound has firmly established itself as a pivotal building block in the art and science of natural product synthesis. Its strategic importance stems from the activating and directing effects of the 3,4-dimethoxy substitution pattern, which facilitates the construction of complex heterocyclic systems central to a vast number of bioactive natural products. The straightforward synthesis of this compound and its efficient conversion to key intermediates like homoveratrylamine make it an economical and practical choice for both academic research and industrial drug development. As the quest for novel therapeutic agents continues, the strategic application of versatile and well-understood building blocks like this compound will undoubtedly remain a cornerstone of successful synthetic campaigns, enabling the efficient and elegant construction of nature's most intricate and life-saving molecules.
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Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, 1952 (3), 27-34. [Link]
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Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic letters, 10(16), 3485–3488. [Link]
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Shuai, H., Myronovskyi, M., Rosenkränzer, B., Paulus, C., Nadmid, S., Stierhof, M., ... & Luzhetskyy, A. (2022). Novel Biosynthetic Route to the Isoquinoline Scaffold. ACS chemical biology, 17(3), 598-608. [Link]
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ResearchGate. (n.d.). Bischler-napieralski reaction of 2-(3, 4-dimethoxy-2-nitrophenyl)-n- [2-(3, 4-dimethoxyphenyl) ethyl]-n- [(S)-1-phenylethyl] acetamide accompanied by elimination of chiral auxiliary. [Link]
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MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate, a valuable intermediate in organic and medicinal chemistry. Two primary, reliable, and scalable synthetic routes are presented in detail: the catalytic hydrogenation of ethyl 3,4-dimethoxycinnamate and the Fischer esterification of 3-(3,4-dimethoxyphenyl)propanoic acid. This guide offers in-depth, step-by-step protocols, mechanistic insights, and data presentation to ensure successful and reproducible synthesis. The information is curated to meet the needs of researchers in academic and industrial settings, providing a foundation for both small-scale laboratory synthesis and larger-scale production considerations.
Introduction
This compound, also known as 3,4-dimethoxyhydrocinnamic acid ethyl ester, is a key building block in the synthesis of various pharmaceutical compounds and natural products. Its structure, featuring a substituted phenyl ring and an ester functional group, makes it a versatile precursor for more complex molecular architectures. A notable application is its role as an intermediate in the synthesis of Donepezil, a medication used to treat Alzheimer's disease.[1] The robust and efficient synthesis of this compound is therefore of significant interest to the drug development community.
This application note will detail two principal methods for its preparation, each with distinct advantages depending on the available starting materials and desired scale.
Synthesis Route 1: Catalytic Hydrogenation of Ethyl 3,4-Dimethoxycinnamate
This method is a highly efficient and clean reaction that involves the reduction of the carbon-carbon double bond of the corresponding cinnamate ester. The reaction typically proceeds with high yield and selectivity under mild conditions.
Underlying Chemistry & Mechanism
Catalytic hydrogenation is a classic organic transformation where hydrogen gas (H₂) is added across a double or triple bond in the presence of a metal catalyst. For the conversion of ethyl 3,4-dimethoxycinnamate to this compound, a palladium-on-carbon (Pd/C) catalyst is commonly employed.[1]
The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the palladium catalyst. This proximity facilitates the stepwise addition of hydrogen atoms to the carbons of the double bond, resulting in the saturated alkane. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate.
Experimental Protocol
Materials and Reagents:
-
Ethyl 3,4-dimethoxycinnamate
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
Celatom® or filter aid
Equipment:
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 3,4-dimethoxycinnamate in a suitable amount of absolute ethanol (e.g., 1 g of substrate in 20-30 mL of ethanol).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10% by weight of the substrate.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.[2] Purge the flask with hydrogen to replace the air.
-
Reaction: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within a few hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celatom® or another filter aid to remove the palladium catalyst.[2] Caution: The palladium catalyst can be pyrophoric when dry and exposed to air. Ensure the filter cake remains wet with solvent during filtration.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by vacuum distillation or column chromatography.
Workflow Diagram
Caption: Catalytic Hydrogenation Workflow.
Synthesis Route 2: Fischer Esterification of 3-(3,4-Dimethoxyphenyl)propanoic Acid
The Fischer esterification is a fundamental acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[3][4][5] This method is particularly useful if the corresponding carboxylic acid is readily available.
Underlying Chemistry & Mechanism
The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), an excess of one of the reactants (usually the alcohol) is used, or the water formed as a byproduct is removed.[4][5] The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester.[4]
Experimental Protocol
Materials and Reagents:
-
3-(3,4-Dimethoxyphenyl)propanoic acid[7]
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(3,4-dimethoxyphenyl)propanoic acid in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~5 mol%) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.[6] The reaction is typically refluxed for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[6]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Final Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation if necessary.
Workflow Diagram
Caption: Fischer Esterification Workflow.
Data Summary and Characterization
The final product, this compound, is typically a colorless to pale yellow oil.
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.28 g/mol |
| CAS Number | 5462-13-5[8] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~145-150 °C at reduced pressure |
Characterization:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the two methoxy groups (two singlets), the aromatic protons, and the two methylene groups of the propionate chain (two triplets).
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 13 unique carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band around 1730 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 238.
Safety and Handling
-
General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.
-
Catalytic Hydrogenation: Palladium on carbon can be pyrophoric. Do not allow the catalyst to dry in the air. Handle it in an inert atmosphere or as a slurry in a solvent. Hydrogen gas is flammable and should be handled with care in a well-ventilated area, away from ignition sources.
-
Fischer Esterification: Concentrated sulfuric acid is highly corrosive. Handle with extreme care. The reaction should be performed in a fume hood.
-
Solvents: Ethanol, ethyl acetate, and diethyl ether are flammable. Avoid open flames and use in a well-ventilated area.
Conclusion
The synthesis of this compound can be reliably achieved through either catalytic hydrogenation of the corresponding cinnamate ester or Fischer esterification of the propanoic acid. The choice of method will depend on the availability of starting materials, desired scale, and equipment. Both protocols, when executed with care, provide high yields of the desired product, a crucial intermediate for further synthetic applications in drug discovery and development.
References
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Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor - YouTube. Available at: [Link]
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Application Note & Protocol: Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate via Fischer Esterification
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-(3,4-dimethoxyphenyl)propionate is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a catechol diether moiety, is a common pharmacophore. The Fischer esterification provides a classical and efficient method for the synthesis of this ester from its corresponding carboxylic acid, 3-(3,4-dimethoxyphenyl)propanoic acid.[1][2][3] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis due to its cost-effectiveness, especially for large-scale production.[1]
This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound. It delves into the mechanistic underpinnings of the Fischer esterification and offers practical insights for researchers to ensure a successful and high-yielding synthesis.
Reaction Mechanism: Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4] The reaction equilibrium is typically driven towards the product ester by using an excess of the alcohol or by removing water as it is formed.[4][5] The mechanism proceeds through several key reversible steps:[1][3]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This increases the electrophilicity of the carbonyl carbon.[1][4][5]
-
Nucleophilic Attack by Alcohol: The alcohol (ethanol in this case) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][4]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][5]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[1][3]
Experimental Protocol
This protocol details the synthesis of this compound from 3-(3,4-dimethoxyphenyl)propanoic acid and ethanol, using concentrated sulfuric acid as the catalyst.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |
| 3-(3,4-Dimethoxyphenyl)propanoic acid | C₁₁H₁₄O₄ | 210.23 | 5.00 g (23.8 mmol) | Starting material. |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 50 mL | Reactant and solvent. |
| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 1.0 mL | Catalyst. Handle with extreme care.[6][7][8][9] |
| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 | As needed | For neutralization. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ~150 mL | Extraction solvent. |
| Brine (saturated NaCl solution) | NaCl | 58.44 | ~50 mL | For washing the organic layer. |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent. |
Instrumentation
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-(3,4-dimethoxyphenyl)propanoic acid (5.00 g, 23.8 mmol) and anhydrous ethanol (50 mL).[10][11] Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL) to the solution. Caution: The addition of sulfuric acid to ethanol is highly exothermic.[12]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[13][14] Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold water. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases and the pH is approximately 7.[13][15]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[16] Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL) to remove any remaining water-soluble impurities.[16][17] Dry the organic layer over anhydrous sodium sulfate.[14]
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[16]
-
Purification (if necessary): The crude product is often of sufficient purity. However, if further purification is required, column chromatography on silica gel using a hexane-ethyl acetate gradient can be employed.[18]
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the ethyl group (a triplet and a quartet), the methylene protons of the propionate chain (two triplets), the aromatic protons, and the methoxy groups.
-
¹³C NMR Spectroscopy: The carbon NMR will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the propionate chain, the aromatic carbons, and the methoxy carbons.
-
Mass Spectrometry: This will confirm the molecular weight of the product (238.28 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester.
Safety Precautions
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. It can cause severe burns.[7][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7][8] Handle only in a well-ventilated fume hood.[6] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[7]
-
Ethanol and Ethyl Acetate: These are flammable liquids.[12] Keep away from open flames and ignition sources.
-
General Precautions: Perform all operations in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
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Fischer Esterification. Chemistry Steps. [Link]
-
Fischer esterification reaction. BYJU'S. [Link]
-
Mechanism of the Fischer Esterification in Organic Chemistry. (2017, March 1). YouTube. [Link]
-
General procedures for the purification of Esters. Chempedia - LookChem. [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]
-
What are the safety precautions for handling small amounts of sulfuric acid? Quora. [Link]
- US4205182A - Process for preparing ethyl esters of aliphatic carboxylic acids.
-
Safety data sheet - 0.5 N Sulfuric Acid in Alcohol VS (USP133). CPAChem. [Link]
-
Esters 4. Organic Preparation & Purification of an Ester. (2014, February 16). YouTube. [Link]
-
-
The Fischer Esterification. University of Missouri–St. Louis. [Link]
-
-
Standard Operating Procedure - Sulfuric Acid. University of California, Santa Barbara. [Link]
-
Fischer Esterification Procedure. University of California, Irvine. [Link]
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Sulphuric acid - Safety Data Sheet. Carl ROTH. [Link]
-
Fischer Esterification. University of California, Los Angeles. [Link]
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Fischer Esterification-Typical Procedures. OperaChem. [Link]
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Synthesis of A. Ethyl 3-(3,4-Dimethoxyphenyl)alaninate. PrepChem.com. [Link]
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Application Notes and Protocols: Ethyl 3-(3,4-dimethoxyphenyl)propionate as a Key Building Block in Pharmaceutical Synthesis
Abstract
This guide provides an in-depth exploration of Ethyl 3-(3,4-dimethoxyphenyl)propionate, a versatile chemical intermediate, and its strategic application in the synthesis of high-value pharmaceutical agents. We move beyond a simple recitation of facts to deliver a technical narrative grounded in mechanistic insight and practical laboratory experience. This document details the conversion of this foundational molecule into critical synthons for two major classes of pharmaceuticals: isoquinoline-based antispasmodics (exemplified by Drotaverine) and phenylalkylamine calcium channel blockers (exemplified by Verapamil). The protocols herein are designed for robustness and clarity, providing researchers, scientists, and drug development professionals with the necessary tools to leverage this compound in their synthetic campaigns.
Introduction: The Strategic Value of the 3,4-Dimethoxyphenyl Moiety
The 3,4-dimethoxyphenyl group, also known as the veratryl group, is a privileged scaffold in medicinal chemistry. Its presence in a molecule often imparts favorable pharmacokinetic properties and provides a rigid anchor for binding to biological targets. This compound serves as an accessible and highly adaptable starting material for introducing this key functionality. Its ester group and flexible three-carbon chain offer multiple handles for chemical modification, allowing for its elaboration into more complex molecular architectures.
3-(3,4-Dimethoxyphenyl)propionic acid, the parent acid of the title ester, is a known building block for creating anti-inflammatory agents and other bioactive molecules, highlighting the inherent therapeutic potential of this structural class[1][2]. This guide will focus on the transformation of the more synthetically flexible ethyl ester into advanced intermediates.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₄ | [3] |
| Molecular Weight | 238.28 g/mol | [3] |
| CAS Number | 63307-08-4 | [3][4] |
| Appearance | Colorless Liquid (Typical) | |
| Density | 1.112 g/mL at 25 °C | [3] |
| Purity | ≥98% (Typical Commercial Grade) | [5] |
Core Synthetic Potential
The true utility of this compound lies in its efficient conversion into two primary types of intermediates: β-arylethylamides and β-arylethylamines . These intermediates are direct precursors to major pharmaceutical classes.
Caption: Synthetic utility of this compound.
Application in Isoquinoline Synthesis via Bischler-Napieralski Reaction
The 3,4-dihydroisoquinoline skeleton is the core of numerous alkaloids and synthetic drugs, including the antispasmodic agent Drotaverine[6]. The Bischler-Napieralski reaction is arguably the most powerful method for constructing this ring system[7][8][9]. The reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide using a strong dehydrating agent[10].
Rationale and Strategy
Our strategy involves a two-step sequence starting from this compound:
-
Amidation: Conversion of the ethyl ester to a suitable N-substituted amide. The amine partner is chosen based on the desired final structure.
-
Cyclization: Dehydrative cyclization of the amide using phosphorus oxychloride (POCl₃) to yield the target 3,4-dihydroisoquinoline. The electron-donating methoxy groups on the aromatic ring strongly activate it towards the required electrophilic substitution, making this a highly effective transformation[9][10].
Synthetic Workflow Diagram
Caption: Workflow for dihydroisoquinoline synthesis.
Protocol 1: Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide
This protocol describes the direct aminolysis of the ester to form the requisite amide for cyclization.
Materials:
-
This compound (1.0 eq)
-
2-(3,4-Dimethoxyphenyl)ethylamine (Homoveratrylamine) (1.05 eq)
-
Toluene (or Xylene for higher temperature)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 2.38 g, 10 mmol) and 2-(3,4-dimethoxyphenyl)ethylamine (e.g., 1.90 g, 10.5 mmol).
-
Add a minimal amount of high-boiling solvent like toluene or xylene (approx. 2-3 mL) to facilitate mixing.
-
Heat the reaction mixture to 130-140 °C under a nitrogen atmosphere. The ethanol byproduct will distill off.
-
Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.
-
Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 5% HCl (2 x 20 mL) to remove unreacted amine, water (20 mL), 5% sodium bicarbonate solution (20 mL), and finally brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude amide can often be used directly in the next step or purified by recrystallization from ethyl acetate/hexanes.
Senior Application Scientist's Note: While direct aminolysis requires high temperatures, it is a very clean, atom-economical method that avoids coupling reagents. Ensure the setup allows for the removal of ethanol, which drives the equilibrium towards the product. An alternative, milder method involves first hydrolyzing the ester to the carboxylic acid[1] and then using standard peptide coupling reagents (e.g., EDC, HOBt).
Protocol 2: Bischler-Napieralski Cyclization
This protocol details the cyclization of the amide to form the dihydroisoquinoline core structure, analogous to a key step in Drotaverine synthesis[11][12].
Materials:
-
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq)
-
Anhydrous Toluene
-
Ice, Water
-
Ammonium hydroxide solution (conc.)
-
Dichloromethane (DCM)
Procedure:
-
[CRITICAL-WORK IN FUME HOOD] To a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the amide (e.g., 3.73 g, 10 mmol) in anhydrous toluene (50 mL).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (e.g., 2.8 mL, 30 mmol) dropwise via a syringe, keeping the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor by TLC until the starting amide is consumed.
-
Cool the reaction mixture back to 0 °C. Very cautiously and slowly, quench the reaction by adding crushed ice piece by piece. POCl₃ reacts violently with water.
-
Once the excess POCl₃ is quenched, add more water (50 mL) and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. The product may be in the aqueous layer as the hydrochloride salt. Wash the organic layer with water (20 mL) and combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and basify to pH > 10 by the slow addition of concentrated ammonium hydroxide.
-
Extract the free-base product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline product. Purification can be achieved by column chromatography or recrystallization.
Synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine: A Verapamil Precursor
The phenylalkylamine moiety is central to the activity of Verapamil, a widely used calcium channel blocker[13][14]. The key intermediate, 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine), can be synthesized from this compound through a multi-step but reliable pathway. A common industrial synthesis for this amine starts from 3,4-dihydroxybenzyl chloride[15]. Our route provides an alternative from the propionate ester.
Rationale and Strategy
The most direct route from a propionate ester to the corresponding amine with one less carbon (i.e., from a propionyl to an ethylamine) is via a Hofmann or Curtius rearrangement. This requires the conversion of the ester to a primary amide.
-
Ammonolysis: Convert the ethyl ester to the unsubstituted 3-(3,4-dimethoxyphenyl)propanamide.
-
Hofmann Rearrangement: Treat the primary amide with bromine and a strong base to induce a rearrangement, yielding the target amine with the loss of the carbonyl carbon as CO₂.
Synthetic Workflow Diagram
Caption: Synthesis of a key Verapamil amine intermediate.
Protocol 3: Synthesis of 3-(3,4-Dimethoxyphenyl)propanamide
Materials:
-
This compound (1.0 eq)
-
Ammonium hydroxide solution (28-30%), concentrated
-
Ethanol
Procedure:
-
In a pressure-rated vessel, combine this compound (e.g., 2.38 g, 10 mmol), ethanol (10 mL), and concentrated ammonium hydroxide (20 mL).
-
Seal the vessel tightly and heat to 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC. The amide product is significantly more polar than the starting ester.
-
Cool the reaction vessel to room temperature.
-
Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.
-
The product will likely precipitate from the aqueous solution. Cool in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the primary amide.
Protocol 4: Hofmann Rearrangement to 2-(3,4-Dimethoxyphenyl)ethylamine
Materials:
-
3-(3,4-Dimethoxyphenyl)propanamide (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dichloromethane (DCM)
Procedure:
-
[CRITICAL-WORK IN FUME HOOD, HIGHLY EXOTHERMIC] Prepare a solution of sodium hydroxide (e.g., 2.4 g, 60 mmol, 6 eq) in water (20 mL) and cool it to 0 °C in an ice-salt bath.
-
In a separate flask, prepare a solution of the amide (e.g., 2.09 g, 10 mmol) in a minimal amount of a suitable solvent if needed, or use the solid directly.
-
To the cold NaOH solution, slowly add bromine (e.g., 0.51 mL, 1.6 g, 10 mmol, 1.0 eq) with vigorous stirring to form a sodium hypobromite solution. The solution should remain cold.
-
Add the amide to the cold sodium hypobromite solution in portions, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature, then heat to 60-70 °C for 1 hour. The solution should become colorless.
-
Cool the mixture to room temperature and extract with dichloromethane or diethyl ether (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the crude amine.
-
The amine can be purified by vacuum distillation or by conversion to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine.
Safety, Handling, and Storage
-
This compound: Handle in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry place away from strong oxidizing agents.
-
Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme caution in a chemical fume hood. Bromine is toxic, corrosive, and volatile; handle only in a fume hood with appropriate PPE. Concentrated acids and bases are corrosive.
Conclusion
This compound is more than a simple aromatic ester; it is a strategic precursor for complex pharmaceutical targets. Through straightforward and scalable chemical transformations such as amidation, Bischler-Napieralski cyclization, and Hofmann rearrangement, this building block provides efficient access to the core structures of important drugs like Drotaverine and Verapamil. The protocols and insights provided in this guide are intended to empower medicinal chemists to effectively integrate this versatile reagent into their synthetic programs, accelerating the discovery and development of new therapeutic agents.
References
-
Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331. Available from: [Link]
-
PubChem. Ethyl 3-(3,4-dihydroxyphenyl)propionate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. National Center for Biotechnology Information. Available from: [Link]
-
Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. ResearchGate. Available from: [Link]
-
Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-Spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International. Available from: [Link]
-
Merck & Co., Inc. Drotaverine. The Merck Index Online. Available from: [Link]
-
LookChem. Synthesis of Verapamil. Chempedia. Available from: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Available from: [Link]
-
Kopecky, K., et al. (2002). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. National Institutes of Health. Available from: [Link]
- Google Patents. WO2016181292A1 - A process for the preparation of verapamil hydrochloride.
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]
-
Zamponi, A., et al. (1993). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation. Journal of Medicinal Chemistry, 36(4), 439-45. Available from: [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]
- Google Patents. US10144703B2 - Process for the preparation of Verapamil hydrochloride.
-
Grokipedia. Mebeverine. Available from: [Link]
-
ResearchGate. Synthesis of mebeverine derivatives 3, 4a–d. Available from: [Link]
- Google Patents. CN111170847A - Novel method for preparing drotaverine hydrochloride intermediate.
- Google Patents. RU2561489C2 - Drotaverine synthesis method.
-
ResearchGate. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Available from: [Link]
-
PubChem. Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate. National Center for Biotechnology Information. Available from: [Link]
-
YouTube. Bischler-Napieralski Reaction. Available from: [Link]
-
PrepChem.com. Synthesis of A. Ethyl 3-(3,4-Dimethoxyphenyl)alaninate. Available from: [Link]
- Google Patents. RU2661150C2 - Method for preparation of drotaverine hydrochloride.
-
Wikipedia. Ethyl propionate. Available from: [Link]
- Google Patents. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
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Application Notes & Protocols: Ethyl 3-(3,4-dimethoxyphenyl)propionate as a Versatile Starting Material for Heterocyclic Compound Synthesis
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of Ethyl 3-(3,4-dimethoxyphenyl)propionate. This readily available starting material, featuring the electron-rich veratryl (3,4-dimethoxyphenyl) moiety, serves as a strategic precursor for the construction of high-value heterocyclic scaffolds. We detail field-proven protocols for the synthesis of isoquinoline and pyridinone cores, which are privileged structures in a multitude of pharmacologically active agents. The causality behind experimental choices, detailed step-by-step methodologies, and the medicinal context of the resulting compounds are thoroughly discussed.
Section 1: The Isoquinoline Core: A Cornerstone of Natural Products and Pharmaceuticals
The isoquinoline skeleton is a fundamental structural motif found in a vast array of natural alkaloids and synthetic drugs, exhibiting activities ranging from anticancer and antimicrobial to vasodilator and anti-inflammatory effects.[1][2] The 3,4-dimethoxy substitution pattern provided by this compound is particularly significant, as it is a key feature of benzylisoquinoline alkaloids like papaverine, a potent vasodilator and smooth muscle relaxant.[3] This section outlines two canonical and robust pathways—the Bischler-Napieralski and Pictet-Spengler reactions—for accessing this critical heterocyclic system.
Pathway A: The Bischler-Napieralski Reaction for 3,4-Dihydroisoquinolines
Principle & Rationale: The Bischler-Napieralski reaction is a powerful method for constructing the 3,4-dihydroisoquinoline ring system through the intramolecular cyclodehydration of a β-phenylethylamide.[4] The reaction proceeds via an electrophilic attack of the amide carbonyl carbon (activated by a condensing agent) onto the electron-rich aromatic ring. The choice of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is critical for activating the amide for cyclization.[5] The veratryl group in our starting material is highly activated towards this electrophilic substitution, making this a high-yielding transformation.
Experimental Protocol 1: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
-
Step 1: Amidation of this compound. The initial step involves converting the starting ester into the corresponding N-acetyl-β-phenylethylamine. This creates the necessary amide functionality for the subsequent cyclization.
-
Step 2: Bischler-Napieralski Cyclization. The synthesized amide undergoes intramolecular cyclization in the presence of phosphorus oxychloride to yield the target dihydroisoquinoline.
Workflow for Bischler-Napieralski Reaction
Caption: Synthetic workflow for the Bischler-Napieralski reaction.
Data Summary: Reagents and Conditions
| Step | Reagent | Stoichiometry (vs. Substrate) | Solvent | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|---|
| Amidation | Acetic Anhydride | 1.2 eq | Pyridine (or Toluene) | 0 to 25 | 2 | Exothermic reaction; control addition. |
| Cyclization | Phosphorus Oxychloride (POCl₃) | 2.0 - 3.0 eq | Toluene (anhydrous) | 110 (Reflux) | 3-5 | Reaction must be anhydrous. Monitor by TLC. |
Pathway B: The Pictet-Spengler Reaction for Tetrahydroisoquinolines
Principle & Rationale: The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound (aldehyde or ketone), followed by an acid-catalyzed ring closure.[6] This reaction is fundamental in the biosynthesis of numerous alkaloids. The key intermediate is an electrophilic iminium ion, which undergoes intramolecular attack by the aromatic ring to form the tetrahydroisoquinoline core.[6][7] For substrates with electron-rich aromatic rings like the veratryl group, the reaction proceeds under mild conditions and often with high yields.[6] This pathway first requires the reduction of our starting ester to the corresponding primary amine.
Experimental Protocol 2: Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
Step 1: Reduction of this compound. The ester is reduced to 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
-
Step 2: Pictet-Spengler Cyclization. The resulting amine is condensed with an aldehyde, such as formaldehyde, in the presence of an acid catalyst to furnish the tetrahydroisoquinoline product.
Workflow for Pictet-Spengler Reaction
Caption: Synthetic workflow for the Pictet-Spengler reaction.
Data Summary: Reagents and Conditions
| Step | Reagent | Stoichiometry (vs. Substrate) | Solvent | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|---|
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 eq | THF (anhydrous) | 0 to 65 (Reflux) | 4-6 | Careful quenching with water and NaOH solution is required. |
| Cyclization | Formaldehyde (37% aq. solution) | 1.1 eq | Water/Ethanol | 25 - 50 | 12-24 | Acid catalyst (e.g., HCl, TFA) is required. Reaction conditions can be harsh for some substrates.[6] |
Section 2: Synthesis of Substituted Dihydropyridinone Scaffolds
While isoquinolines are a primary target, the versatility of this compound can be expanded by first converting it into other key intermediates. By transforming the ester into a β-keto ester, it becomes a suitable component for powerful multi-component reactions like the Hantzsch synthesis, opening access to dihydropyridine and pyridinone scaffolds.[8][9] These heterocycles are well-known for their application as calcium channel blockers (e.g., Nifedipine) and other therapeutic agents.[9][10]
Pathway C: Hantzsch-Type Synthesis via a β-Keto Ester Intermediate
Principle & Rationale: The classical Hantzsch pyridine synthesis is a one-pot condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester to form a dihydropyridine.[10][11] Our starting material is not a β-keto ester; therefore, a preliminary synthetic transformation is required. A Claisen condensation of this compound with another ester (e.g., ethyl acetate) using a strong base (e.g., sodium ethoxide) can generate the required β-keto ester intermediate. This intermediate can then participate in a Hantzsch-type reaction to build the dihydropyridinone ring. This two-step strategy showcases how a simple building block can be elaborated for use in complex, convergent syntheses.
Experimental Protocol 3: Synthesis of a Substituted Dihydropyridinone
-
Step 1: Claisen Condensation. The starting ester is treated with a strong base to form an enolate, which then reacts with an acylating agent (e.g., acetyl chloride or another ester) to yield a β-keto ester.
-
Step 2: Hantzsch-Type Condensation. The synthesized β-keto ester is reacted with an aldehyde (e.g., benzaldehyde) and an ammonia source (e.g., ammonium acetate) in a one-pot reaction to form the dihydropyridinone product.
Workflow for Hantzsch-Type Synthesis
Caption: Synthetic workflow for Dihydropyridinone synthesis.
Data Summary: Reagents and Conditions
| Step | Reagent(s) | Stoichiometry (vs. Substrate) | Solvent | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|---|
| Claisen Condensation | Sodium Ethoxide (NaOEt), Ethyl Acetate | 1.1 eq (base), 1.5 eq (ester) | Ethanol (anhydrous) | 78 (Reflux) | 6-8 | Requires strictly anhydrous conditions to prevent hydrolysis. |
| Hantzsch Reaction | Benzaldehyde, Ammonium Acetate | 1.0 eq, 1.2 eq | Ethanol or Acetic Acid | 78 (Reflux) | 8-12 | A one-pot, atom-economical reaction.[10] The product can be oxidized to the corresponding pyridine.[9] |
Section 3: Medicinal Chemistry Context & Conclusion
The protocols described herein demonstrate that this compound is more than a simple aromatic ester; it is a strategic building block for accessing diverse and medicinally relevant heterocyclic cores.[12]
-
Isoquinolines: The synthesized tetrahydroisoquinolines and dihydroisoquinolines are direct precursors to a vast family of alkaloids and synthetic drugs with applications as anticancer, anti-HIV, antibacterial, and antifungal agents.[13][14] The synthesis of Papaverine, a non-narcotic vasodilator, is a classic application that starts from precursors derived directly from the veratryl moiety.[15][16]
-
Dihydropyridinones: The Hantzsch-derived scaffolds are central to the design of cardiovascular drugs, particularly L-type calcium channel blockers used to treat hypertension.[8][9]
References
- Vertex AI Search. (n.d.). Hantzsch pyridine synthesis.
- Wikipedia. (2023). Hantzsch pyridine synthesis.
- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
- Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition.
- Scribd. (n.d.). Hantzsch Pyridine Synthesis.
- Lentini, G., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1045.
- BenchChem. (2025). Application Notes: Veratraldehyde as a Versatile Precursor in Pharmaceutical Synthesis.
- Canadian Science Publishing. (1955). STUDIES IN THE POLYOXYPHENOL SERIES: IX. THE SYNTHESIS OF PAPAVERINE AND PAPAVERALDINE BY THE POMERANZ-FRITSCH METHOD. Canadian Journal of Chemistry, 33(5), 733-739.
- Wikipedia. (2023). Pictet–Spengler reaction.
- Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, (3), 27-34.
- Chen, X., et al. (2009). Synthesis of New 1, 4-Dihydropyridines by Addition-Rearrangement Process with Imine Derivatives and β-Ketoester as Starting Materials in Solvent-Free Conditions. Letters in Organic Chemistry, 6(3).
- Department of Molecular and Cell Biology, University of Mazandaran. (n.d.). Green Synthesis of Papaverine one of Opium Alkaloids in Water.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
- Unknown Author. (2024). Isoquinoline derivatives and its medicinal activity.
- Singh, A., & Kumar, A. (2022). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Molecules, 27(15), 4977.
- Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.
- Unknown Author. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Arkivoc. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-.
- Szantay, C., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(11), 2933.
- National Institutes of Health. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- National Institutes of Health. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
- ResearchGate. (n.d.). Bischler-Napieralski reaction.
- ResearchGate. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.
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Application Note: Derivatization of Ethyl 3-(3,4-dimethoxyphenyl)propionate for Biological Screening
Introduction: Unlocking the Therapeutic Potential of the Phenylpropionate Scaffold
The 3-phenylpropionate scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its inherent structural features, including a phenyl ring, a flexible three-carbon linker, and a modifiable carboxylate group, make it an ideal starting point for the generation of diverse chemical libraries. Ethyl 3-(3,4-dimethoxyphenyl)propionate, the subject of this application note, possesses a catechol-like dimethoxy substitution pattern on the phenyl ring, a feature associated with various pharmacological activities. Phenylpropanoic acid derivatives have shown potential as G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes and have also been investigated as cyclooxygenase (COX) inhibitors and antibacterial agents.[1][2][3]
The strategic derivatization of this core structure allows for the exploration of chemical space and the potential discovery of novel therapeutic agents. By modifying the terminal ester functionality, we can generate a library of amides and alcohols with diverse physicochemical properties, thereby increasing the probability of identifying "hit" compounds in high-throughput screening (HTS) campaigns. HTS is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds against biological targets to identify active molecules.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound into a focused library of amides and alcohols. We will detail the underlying chemical principles, provide step-by-step protocols for synthesis, and outline methodologies for subsequent biological screening against a panel of relevant targets.
Derivatization Strategy: A Three-Pronged Approach
Our derivatization strategy for this compound is centered around three key chemical transformations of the ethyl ester group. This approach is designed to generate a library of compounds with varied functional groups and potential biological activities.
Caption: Derivatization workflow for this compound.
The initial and pivotal step is the hydrolysis of the starting ethyl ester to its corresponding carboxylic acid. This intermediate is then utilized in two distinct derivatization pathways:
-
Amide Synthesis: The carboxylic acid is coupled with a diverse panel of primary and secondary amines to generate a library of N-substituted amides. This introduces a wide range of chemical functionalities, allowing for the exploration of structure-activity relationships (SAR).
-
Alcohol Synthesis: The starting ethyl ester is directly reduced to the corresponding primary alcohol, offering a different set of functional group interactions for biological targets.
Experimental Protocols
PART 1: Synthesis and Characterization of Derivatives
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or higher spectrometer, and chemical shifts are reported in parts per million (ppm) relative to an internal standard. Mass spectrometry (MS) data should be obtained using an appropriate ionization technique (e.g., ESI, GC-MS) to confirm the molecular weight of the synthesized compounds.
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the starting ester to yield the corresponding carboxylic acid, a crucial intermediate for amide synthesis.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH), add a 2M aqueous solution of sodium hydroxide (NaOH) (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid (HCl). A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-(3,4-dimethoxyphenyl)propanoic acid as a white solid.
Expected Characterization Data for 3-(3,4-dimethoxyphenyl)propanoic acid: [5][6]
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 96-98 °C |
| ¹H NMR (CDCl₃) | δ 10.5-12.0 (br s, 1H, COOH), 6.81 (d, J=8.0 Hz, 1H), 6.75 (d, J=2.0 Hz, 1H), 6.72 (dd, J=8.0, 2.0 Hz, 1H), 3.87 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.91 (t, J=7.6 Hz, 2H), 2.65 (t, J=7.6 Hz, 2H) |
| ¹³C NMR (CDCl₃) | δ 179.5, 149.0, 147.5, 132.8, 120.9, 112.1, 111.4, 56.0, 55.9, 36.2, 30.6 |
Protocol 2a: Synthesis of N-Substituted Amide Library
This protocol details the coupling of 3-(3,4-dimethoxyphenyl)propanoic acid with a representative amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.[7] This method is widely used in medicinal chemistry for its mild conditions and high efficiency.[8]
Caption: General workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Procedure:
-
To a solution of 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add the desired amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted amide.
Protocol 2b: Reduction of this compound to 3-(3,4-dimethoxyphenyl)propan-1-ol
This protocol describes the reduction of the starting ester to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[9][10][11]
Step-by-Step Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again at 0 °C.
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel to afford 3-(3,4-dimethoxyphenyl)propan-1-ol.
PART 2: Biological Screening Protocols
The synthesized library of amides and the primary alcohol should be screened for a variety of biological activities to identify potential therapeutic applications. High-throughput screening (HTS) is a powerful tool for rapidly evaluating large numbers of compounds.[5][12][13]
Protocol 3: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This enzymatic assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2, key enzymes in the inflammatory pathway.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate.[12]
Step-by-Step Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either purified COX-1 or COX-2 enzyme.
-
Add the test compounds at various concentrations to the wells. Include a known COX inhibitor as a positive control and DMSO as a negative control.
-
Initiate the reaction by adding arachidonic acid (the substrate) and the chromogenic peroxidase substrate.
-
Incubate the plate at room temperature for a specified time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound and determine the IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity).
Protocol 4: Antibacterial Susceptibility Testing
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria using the broth microdilution method.
Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism is determined.
Step-by-Step Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each test compound in a cation-adjusted Mueller-Hinton broth.
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and broth only) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 5: GPR40 Agonist Activity Assay
This cell-based assay measures the ability of the synthesized compounds to activate the GPR40 receptor.
Principle: Activation of GPR40, a Gq-coupled receptor, leads to an increase in intracellular calcium levels.[14] This can be detected using a calcium-sensitive fluorescent dye.
Step-by-Step Procedure:
-
Culture a cell line stably expressing the human GPR40 receptor (e.g., HEK293 cells) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the test compounds at various concentrations to the wells. Include a known GPR40 agonist as a positive control and a vehicle control.
-
Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader.
-
Calculate the increase in intracellular calcium concentration for each compound and determine the EC₅₀ values (the concentration required to elicit a half-maximal response).
Data Summary and Interpretation
The results from the synthesis and biological screening should be systematically organized to facilitate analysis and the identification of lead compounds.
Table 1: Summary of Synthesized Derivatives
| Compound ID | R Group (for amides) | Yield (%) | M.W. ( g/mol ) | MS (m/z) [M+H]⁺ |
| Acid-1 | N/A (Carboxylic Acid) | e.g., 85 | 210.23 | 211.09 |
| Amide-1 | e.g., Benzyl | e.g., 72 | 299.36 | 300.15 |
| Amide-2 | e.g., Morpholinyl | e.g., 68 | 279.33 | 280.16 |
| Alcohol-1 | N/A (Primary Alcohol) | e.g., 75 | 196.24 | 197.12 |
| ... | ... | ... | ... | ... |
Table 2: Summary of Biological Activity
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Antibacterial MIC (µg/mL) vs. S. aureus | GPR40 EC₅₀ (µM) |
| Acid-1 | >100 | 85.3 | >128 | 25.6 |
| Amide-1 | 50.2 | 15.8 | 64 | 5.2 |
| Amide-2 | >100 | >100 | >128 | >50 |
| Alcohol-1 | 75.1 | 42.6 | 128 | 18.9 |
| ... | ... | ... | ... | ... |
Conclusion and Future Directions
This application note provides a comprehensive framework for the derivatization of this compound and the subsequent biological evaluation of the resulting compound library. The outlined protocols are robust and can be adapted to generate a wide variety of analogs for screening. By systematically exploring the structure-activity relationships of this versatile scaffold, researchers can identify promising lead compounds for further optimization and development as novel therapeutics. Future work could involve expanding the amine library for amide synthesis, performing further chemical modifications on the primary alcohol, and conducting more in-depth mechanistic studies on the most active compounds.
References
- BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
- Chemistry Steps. Esters to Alcohols.
- ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- Danaher Life Sciences. High-Throughput Screening (HTS) in Drug Discovery.
- National Institutes of Health. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC.
- Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
- PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches.
- Química Organica.org. Reduction of esters to alcohols.
- National Institutes of Health. (n.d.).
- Chemguide. hydrolysis of esters.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
- PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid.
- Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄.
- Benchchem. Application Notes and Protocols for (S)-(+)-2-Phenylpropionic Acid as a Chiral Derivatizing Agent for NMR Analysis.
- Master Organic Chemistry. (2022, October 27).
- Organic Chemistry Portal. Ester to Acid - Common Conditions.
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters.
- Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note.
- PubMed. (2012, April 26).
- Google Patents.
- PubMed. (n.d.). Synthesis and Stability Study of a Modified Phenylpropionic Acid Linker-Based Esterase-Sensitive Prodrug.
- ResearchGate. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
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Analytical methods for the characterization of "Ethyl 3-(3,4-dimethoxyphenyl)propionate"
An Application Note for the Comprehensive Analytical Characterization of Ethyl 3-(3,4-dimethoxyphenyl)propionate
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of this compound. It is intended for researchers, quality control analysts, and drug development professionals who require robust and reliable analytical protocols for identity, purity, and structural confirmation. The methodologies detailed herein leverage a multi-technique approach, including chromatography (HPLC, GC-MS) and spectroscopy (NMR, FTIR, UV-Vis), to ensure a thorough characterization. The protocols are grounded in established scientific principles and align with industry best practices, including guidance on method validation according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is an organic ester containing a substituted benzene ring. Compounds of this class are prevalent in natural products, serve as key intermediates in organic synthesis, and find applications in the flavor, fragrance, and pharmaceutical industries. Accurate and comprehensive characterization is critical to ensure the quality, safety, and efficacy of any final product. This involves not only confirming the chemical identity and structure but also quantifying its purity and identifying any process-related impurities or degradants.
This application note provides a framework for a logical and scientifically sound analytical strategy. The causality behind experimental choices is explained, and the protocols are designed to be self-validating systems, ensuring data integrity and trustworthiness.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for analytical method development.
Chemical Structure:
Figure 1. Structure of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₄ | Calculated |
| Molecular Weight | 238.28 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge of similar esters |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, Chloroform, Ethyl Acetate); Poorly soluble in water | Predicted based on structure |
| CAS Number | 63307-08-4 | [1] |
Overall Analytical Strategy
A multi-faceted analytical approach is required for unambiguous characterization. Spectroscopic methods provide detailed structural information (Identity), while chromatographic techniques are essential for assessing purity and quantifying the analyte (Purity & Assay). The following workflow provides a logical sequence for analysis.
Caption: General analytical workflow for characterization.
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC-UV)
Principle: Reversed-phase HPLC is the premier technique for determining the purity and assay of non-volatile organic compounds. The molecule's polarity makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The dimethoxyphenyl group acts as a strong chromophore, allowing for sensitive detection using a UV detector.
Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
Parameter Recommended Condition Rationale Column C18, 4.6 x 150 mm, 3.5 µm Provides good retention and resolution for compounds of this polarity. Mobile Phase A Water (HPLC Grade) Polar component of the mobile phase. Mobile Phase B Acetonitrile (HPLC Grade) Organic modifier to elute the analyte. Gradient 0-20 min: 40% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B A gradient ensures elution of the main peak with good shape and separation from both early and late-eluting impurities. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temp. 30 °C Ensures reproducible retention times. Injection Vol. 10 µL A typical volume for analytical HPLC. | Detection | UV at 280 nm | The dimethoxybenzene chromophore has a strong absorbance around this wavelength. A DAD can be used to scan for optimal wavelength and check for peak purity. |
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration as the standard.
-
-
System Suitability:
-
Before analysis, perform five replicate injections of the standard solution.
-
The Relative Standard Deviation (%RSD) for the peak area should be ≤ 2.0%.[2]
-
The USP tailing factor for the main peak should be ≤ 2.0.
-
-
Data Analysis:
-
Purity (Area %): Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Assay vs. Standard: Calculate the assay using the formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for identifying the compound and assessing volatile and semi-volatile impurities. The compound is sufficiently volatile for GC analysis. The mass spectrometer provides molecular weight information and a unique fragmentation pattern that serves as a chemical fingerprint.
Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
-
GC-MS Conditions:
Parameter Recommended Condition Rationale Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A general-purpose, low-polarity column suitable for a wide range of compounds. Carrier Gas Helium at 1.0 mL/min (constant flow) Inert carrier gas. Inlet Temp. 250 °C Ensures complete vaporization of the sample. Oven Program Start at 100 °C, hold 2 min; Ramp to 280 °C at 15 °C/min; Hold 5 min A temperature program to separate the analyte from potential impurities. MS Transfer Line 280 °C Prevents condensation of the analyte. Ion Source Temp. 230 °C Standard temperature for electron ionization. Ionization Mode Electron Ionization (EI) at 70 eV Provides reproducible fragmentation patterns for library matching. | Mass Range | m/z 40 - 450 | Covers the molecular ion and expected fragments. |
-
Sample Preparation:
-
Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like Ethyl Acetate or Dichloromethane.
-
-
Data Analysis:
-
The retention time of the sample peak should match that of a reference standard.
-
The resulting mass spectrum should be compared to a reference spectrum or a library (e.g., NIST). The molecular ion peak (M⁺) is expected at m/z 238. Key fragments would correspond to the loss of the ethoxy group (-OC₂H₅, m/z 193) and cleavage of the propionate side chain.
-
Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~6.80 d 1H Aromatic H ~6.75 dd 1H Aromatic H ~6.72 s 1H Aromatic H ~4.12 q 2H -O-CH₂ -CH₃ ~3.88 s 3H -OCH₃ ~3.87 s 3H -OCH₃ ~2.90 t 2H Ar-CH₂ -CH₂- ~2.62 t 2H -CH₂-CH₂ -CO- | ~1.23 | t | 3H | -O-CH₂-CH₃ |
-
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
~173 ppm: Ester Carbonyl (C=O)
-
~149, 147 ppm: Aromatic C-O
-
~133 ppm: Quaternary Aromatic C
-
~121, 112, 111 ppm: Aromatic C-H
-
~60 ppm: -O-C H₂-CH₃
-
~56 ppm (2C): -OC H₃
-
~36 ppm: -CH₂-C H₂-CO-
-
~30 ppm: Ar-C H₂-CH₂-
-
~14 ppm: -O-CH₂-C H₃
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. This is a rapid and reliable identity test. The USP General Chapter <197> outlines procedures for spectroscopic identification.[3][4][5][6]
Protocol:
-
Sample Preparation: As the compound is a liquid, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (NaCl or KBr).
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 650 cm⁻¹.
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Intensity Functional Group Assignment ~3000-2850 Medium C-H stretch (aliphatic) ~1735 Strong C=O stretch (ester) ~1600, 1515 Medium-Strong C=C stretch (aromatic ring) | ~1260, 1150 | Strong | C-O stretch (ester and ether) |
UV-Visible Spectroscopy
Principle: This technique measures the absorption of UV-Vis light by the molecule's chromophores. The substituted benzene ring is the primary chromophore, and its absorption spectrum can be used for identification and quantification. This aligns with the principles described in USP General Chapter <197U>.[4][7]
Protocol:
-
Sample Preparation: Prepare a dilute solution (~10-20 µg/mL) of the sample in a UV-transparent solvent, such as Methanol or Ethanol.
-
Data Acquisition: Scan the solution from 400 nm down to 200 nm using a dual-beam spectrophotometer with the solvent as a blank.
-
Expected Absorption: The π → π* transitions of the substituted benzene ring are expected to produce absorption maxima (λ_max) in the range of 230 nm and 280 nm.[8][9][10] The exact position and intensity (molar absorptivity) are characteristic of the compound.
Method Validation Strategy
Any analytical method used for quality control in a regulated environment must be validated to demonstrate its fitness for purpose. The ICH Q2(R2) guideline provides a framework for this process.[11][12][13][14] The quantitative HPLC method, in particular, should undergo validation.
Caption: Interrelation of key analytical validation parameters.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is demonstrated by showing no interference at the retention time of the main peak.
-
Linearity: A series of solutions across a range of concentrations (e.g., 50% to 150% of the target assay concentration) are analyzed. The peak area response versus concentration should yield a linear relationship with a correlation coefficient (r²) ≥ 0.99.[15]
-
Accuracy: Determined by analyzing samples with known concentrations (e.g., spiked placebo) and expressing the results as a percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.
-
Precision:
-
Repeatability: The agreement between results from multiple preparations of the same sample under the same conditions (e.g., 6 preparations). %RSD should be ≤ 2.0%.
-
Intermediate Precision: The agreement between results from the same sample analyzed on different days, by different analysts, or on different equipment.
-
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[13]
Summary
The analytical characterization of this compound requires a suite of orthogonal techniques. The protocols outlined in this application note provide a robust framework for confirming the compound's identity and structure via NMR, MS, FTIR, and UV-Vis spectroscopy, and for determining its purity and assay using a validated HPLC-UV method. Adherence to these methodologies and principles of method validation will ensure the generation of accurate, reliable, and defensible analytical data.
References
- U.S. Pharmacopeia. General Chapter <197> Spectroscopic Identification Tests. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/gc-197-prospectus.pdf]
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [URL: https://www.youtube.com/watch?v=your_video_id] (Note: This is a placeholder for a conceptual video reference as the original link was to a YouTube video).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [URL: https://www.amsbiopharma.
- U.S. Pharmacopeia. General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. [URL: https://www.uspbpep.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [URL: https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf]
- IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [URL: https://www.intuition-labs.
- Spectroscopy Online. (2023). Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). [URL: https://www.spectroscopyonline.
- U.S. Pharmacopeia. 〈197〉 Spectroscopic Identification Tests - USP-NF ABSTRACT. [URL: https://www.uspnf.
- U.S. Pharmacopeia. (2025). Spectrophotometric Identification Tests USP 2025. [URL: https://www.uspnf.
- Cilento, G. (1953). Ultraviolet Absorption Spectra of Fully Aromatic Esters and Thiolesters. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01101a021]
- ResearchGate. (2023). UV-vis absorption spectra of (a) esters 2 (black, solid line), 11... [URL: https://www.researchgate.net/figure/UV-vis-absorption-spectra-of-a-esters-2-black-solid-line-11-blue-dotted-line_fig3_373727914]
- BIOFOUNT. 63307-08-4|this compound. [URL: https://www.biofount.com/cas-63307-08-4.html]
- Creative Proteomics. Propanoic Acid: Properties, Production, Applications, and Analysis. [URL: https://www.creative-proteomics.
- science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [URL: https://www.science-softcon.
- SlidePlayer. UV-Vis Spectroscopy. [URL: https://slideplayer.com/slide/5842183/]
- Open Library Publishing Platform. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). [URL: https://openlibrary.ecampusontario.ca/organic-chemistry-2/chapter/29-11-visible-and-ultra-violet-spectroscopy-uv-vis/]
- Supplementary data on method for analysis of Propionate (Pro). [URL: https://static-content.springer.com/esm/art%3A10.1038%2Fs41598-019-56114-1/MediaObjects/41598_2019_56114_MOESM1_ESM.pdf]
Sources
- 1. 63307-08-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. uspnf.com [uspnf.com]
- 4. uspbpep.com [uspbpep.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. staff.hnue.edu.vn [staff.hnue.edu.vn]
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- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. intuitionlabs.ai [intuitionlabs.ai]
- 15. usercontent.one [usercontent.one]
Application and Protocol Guide for the Scale-Up Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate
Abstract: This comprehensive guide provides detailed protocols and practical insights for the scale-up synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate, a valuable intermediate in pharmaceutical and fine chemical synthesis. Two robust and scalable synthetic routes are presented: the catalytic hydrogenation of Ethyl 3,4-dimethoxycinnamate and the Fischer esterification of 3-(3,4-dimethoxyphenyl)propionic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, process optimization strategies, safety protocols, and analytical guidance to ensure a successful and efficient scale-up campaign.
Introduction and Strategic Importance
This compound is a key building block in the synthesis of various biologically active molecules. Its structural motif, featuring a substituted phenyl ring and an ethyl propionate chain, is found in a range of pharmaceutical agents. The ability to produce this intermediate on a large scale, with high purity and yield, is therefore of significant interest to the drug development and manufacturing sector.
This guide moves beyond a simple recitation of steps, delving into the rationale behind the choice of reagents, reaction conditions, and purification strategies. By understanding the "why" behind the "how," researchers can troubleshoot effectively and adapt these protocols to their specific laboratory and pilot plant environments.
Two primary synthetic strategies are evaluated, each with distinct advantages depending on the available starting materials and equipment.
-
Route A: Catalytic Hydrogenation. This is a highly efficient and clean method, predicated on the availability of the unsaturated precursor, Ethyl 3,4-dimethoxycinnamate.
-
Route B: Fischer Esterification. A classic and cost-effective approach, this route is ideal when the corresponding carboxylic acid is the readily available starting material.
Synthetic Route A: Catalytic Hydrogenation of Ethyl 3,4-dimethoxycinnamate
This route is often preferred for its high selectivity and atom economy. The core of this process is the reduction of the carbon-carbon double bond of the cinnamate precursor, leaving the ester and aromatic functionalities intact.
Mechanistic Rationale
The catalytic hydrogenation of an alkene is a heterogeneous catalytic process. The reaction occurs on the surface of a metal catalyst, typically palladium on a high-surface-area support like activated carbon (Pd/C). The hydrogen gas adsorbs onto the catalyst surface and dissociates into hydrogen atoms. The alkene also coordinates to the catalyst surface, and the hydrogen atoms are then added across the double bond in a stepwise manner.
Workflow for Catalytic Hydrogenation
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Detailed Protocol for Scale-Up
Step 1: Preparation of Ethyl 3,4-dimethoxycinnamate
This precursor can be synthesized via a Claisen-Schmidt condensation between veratraldehyde (3,4-dimethoxybenzaldehyde) and ethyl acetate using a strong base like sodium ethoxide.[1][2]
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with veratraldehyde and a suitable solvent like ethyl acetate.
-
Base Addition: A solution of sodium ethoxide in ethanol is added dropwise to the reactor at a controlled temperature, typically between 15-35°C.[1]
-
Reaction: The reaction mixture is then heated to 50-75°C for 2-5 hours, with the progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Work-up: Upon completion, the reaction is cooled and neutralized with an acid (e.g., hydrochloric acid). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Ethyl 3,4-dimethoxycinnamate.
Step 2: Catalytic Hydrogenation
-
Reactor Setup: A hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave) is required for this step. The reactor should be equipped with a stirrer, a heating/cooling system, a pressure gauge, and gas inlet/outlet ports.
-
Charging the Reactor: The crude Ethyl 3,4-dimethoxycinnamate is dissolved in a suitable solvent, typically ethanol, and charged into the reactor.[3] A 5-10% palladium on carbon catalyst (5% w/w) is then carefully added. The catalyst loading can be optimized but is typically in the range of 1-5 mol% of the substrate.
-
Inerting: The reactor is sealed and purged several times with nitrogen to remove all oxygen, which can be a safety hazard and can also deactivate the catalyst.
-
Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure (typically 1-5 atm). The reaction is stirred vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas). The reaction is typically exothermic, and the temperature may need to be controlled. The progress of the reaction can be monitored by the uptake of hydrogen and confirmed by TLC or HPLC analysis.
-
Work-up and Purification:
-
Upon completion, the reactor is depressurized and purged with nitrogen.
-
The reaction mixture is filtered through a pad of Celite® to remove the palladium on carbon catalyst. Caution: The catalyst can be pyrophoric upon exposure to air, especially when dry. It should be kept wet with solvent during filtration and handled with care.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The resulting crude product is then purified by vacuum distillation to yield pure this compound as a clear oil.
-
| Parameter | Recommended Range | Rationale |
| Catalyst | 5-10% Palladium on Carbon | High activity and selectivity for alkene reduction. |
| Catalyst Loading | 1-5 mol% | Balances reaction rate with cost and ease of removal. |
| Solvent | Ethanol, Ethyl Acetate | Good solubility for substrate and product, and compatible with hydrogenation. |
| Hydrogen Pressure | 1-5 atm | Sufficient for efficient hydrogenation at a moderate rate. Higher pressures may be used to accelerate the reaction but require specialized equipment. |
| Temperature | 25-60°C | The reaction is often exothermic. Temperature control is important for safety and to minimize side reactions. |
| Reaction Time | 2-12 hours | Dependent on scale, catalyst loading, pressure, and temperature. Monitor by TLC or HPLC. |
Synthetic Route B: Fischer Esterification of 3-(3,4-dimethoxyphenyl)propionic acid
This is a classic and economical route, particularly if 3-(3,4-dimethoxyphenyl)propionic acid is the available starting material. The reaction involves the acid-catalyzed esterification with ethanol.
Mechanistic Rationale
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[4][5]
Workflow for Fischer Esterification
Sources
- 1. CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid - Google Patents [patents.google.com]
- 2. CN105601496B - A kind of preparation method of 3,4 dimethoxy benzenpropanoic acid - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: High-Fidelity Reduction of Ethyl 3-(3,4-dimethoxyphenyl)propionate to 3-(3,4-dimethoxyphenyl)propan-1-ol
Abstract: This document provides a detailed guide for the chemical reduction of the propionate group in Ethyl 3-(3,4-dimethoxyphenyl)propionate to yield 3-(3,4-dimethoxyphenyl)propan-1-ol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1] We present two robust protocols utilizing Lithium Aluminum Hydride (LAH) for a powerful, non-selective reduction and a milder approach with Sodium Borohydride, offering procedural flexibility for researchers and process chemists. Each protocol is accompanied by mechanistic insights, safety precautions, and detailed work-up and purification procedures to ensure high yield and purity of the final product.
Introduction: The Synthetic Utility of 3-(3,4-dimethoxyphenyl)propan-1-ol
The reduction of esters to primary alcohols is a cornerstone transformation in organic synthesis. The target molecule, 3-(3,4-dimethoxyphenyl)propan-1-ol, serves as a versatile building block, featuring a primary alcohol for further functionalization and a dimethoxyphenyl group prevalent in many biologically active compounds.[1] The choice of reducing agent is paramount and is dictated by the substrate's reactivity, the presence of other functional groups, and the desired scale of the reaction. While Sodium Borohydride (NaBH₄) is a mild reducing agent, it is generally not reactive enough to reduce esters without the use of additives or harsh conditions.[2] In contrast, Lithium Aluminum Hydride (LiAlH₄ or LAH) is a potent reducing agent capable of efficiently reducing esters and a wide range of other carbonyl compounds.[3][4] Catalytic hydrogenation presents a greener alternative but often requires specialized equipment and catalysts.[5][6] This guide will focus on the widely accessible and effective hydride-based methods.
Mechanistic Rationale: Hydride-Mediated Ester Reduction
The reduction of an ester to a primary alcohol with LAH proceeds through a two-step mechanism.[4][7] First, a hydride ion from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form an aldehyde intermediate. Since aldehydes are more reactive than esters, the aldehyde is immediately reduced by a second equivalent of hydride to form an alkoxide intermediate. An aqueous work-up then protonates the alkoxide to yield the final primary alcohol product.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Productive Homogeneous Hydrogenation of Fatty Esters with Carboxylate SNS Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic hydrogenation of ester | Johnson Matthey | Johnson Matthey [matthey.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate
Welcome to the technical support guide for the synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer insights into the underlying chemical principles to empower you to overcome common synthetic challenges.
The primary synthetic route discussed involves a two-step process: a Knoevenagel condensation to form an unsaturated intermediate, followed by catalytic hydrogenation to yield the target saturated ester. This guide will address potential pitfalls in both stages, as well as in starting material validation and final product purification.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.
Question 1: My Knoevenagel condensation of veratraldehyde and diethyl malonate is resulting in a very low yield (<40%). What are the most likely causes and how can I improve it?
Answer: Low yield in this classic condensation is a frequent issue stemming from several critical variables. The reaction involves the formation of an enolate from the active methylene compound (diethyl malonate), which then attacks the carbonyl of veratraldehyde, followed by dehydration. Let's break down the potential failure points.
-
Cause A: Inactive or Inappropriate Catalyst System The choice and condition of the basic catalyst are paramount. While piperidine is commonly used, its effectiveness is often dependent on the presence of a catalytic amount of acid to form the piperidinium salt, which is the true catalytic species.[1] Using an amine alone with highly pure, acid-free benzaldehyde can paradoxically lead to lower yields.[1]
-
Solution:
-
Optimize Catalyst: If using piperidine, ensure your veratraldehyde is not overly purified to be free of any benzoic acid (a common impurity). If it is, consider adding a catalytic amount of a weak acid like acetic acid or benzoic acid.[1]
-
Alternative Catalysts: Consider using a pyridine/piperidine mixture or triphenylphosphine.[2] Triphenylphosphine can catalyze the condensation under mild, solvent-free conditions and often results in excellent yields with high stereoselectivity for the (E)-isomer.[2]
-
-
-
Cause B: Inefficient Water Removal The final step of the condensation is the elimination of a water molecule to form the α,β-unsaturated product. If water is not effectively removed from the reaction mixture, the equilibrium can be driven backward, suppressing the yield.
-
Solution:
-
Azeotropic Removal: When using a solvent like benzene or toluene, employ a Dean-Stark apparatus to continuously remove water as it forms. Reflux until no more water is collected.[1]
-
Reaction Temperature: Ensure the reaction temperature is sufficient for both the reaction to proceed and for the azeotropic removal of water. For toluene, this means maintaining a vigorous reflux.
-
-
-
Cause C: Sub-optimal Reaction Conditions Temperature and reaction time are critical. Insufficient heat or time will lead to incomplete conversion, while excessive heat can cause side reactions like polymerization.
-
Solution:
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
Temperature Control: For piperidine-catalyzed reactions in toluene, a reflux temperature of 110-120°C is typical. If using a lower-boiling solvent or no solvent, adjust the temperature accordingly (e.g., 80°C for solvent-free phosphine catalysis).[3]
-
-
-
Cause D: Purity of Veratraldehyde Veratraldehyde is susceptible to oxidation to veratric acid upon exposure to air and light.[4][5] Veratric acid will not participate in the condensation and can interfere with the catalyst, reducing the overall yield.
-
Solution:
-
Verify Purity: Check the purity of your veratraldehyde before use. A simple HPLC analysis or even a melting point test can indicate significant contamination.
-
Purification: If contamination is suspected, purify the veratraldehyde by distillation under reduced pressure or recrystallization.[4]
-
-
Troubleshooting Flowchart for Low Knoevenagel Yield
Caption: A decision tree for troubleshooting low Knoevenagel yield.
Question 2: My catalytic hydrogenation of Ethyl 3-(3,4-dimethoxyphenyl)acrylate is slow or incomplete. How can I resolve this?
Answer: Incomplete reduction of the carbon-carbon double bond is a common hurdle. The efficiency of catalytic hydrogenation depends on catalyst activity, hydrogen availability, and the absence of poisons.
-
Cause A: Catalyst Inactivity or Insufficient Loading The Palladium on Carbon (Pd/C) catalyst may be old, have reduced activity, or be used in insufficient quantity.
-
Solution:
-
Use Fresh Catalyst: Always use fresh, high-quality Pd/C. Catalysts can deactivate over time, even with proper storage.
-
Optimize Loading: A typical catalyst loading is 5-10 mol% of palladium relative to the substrate. If the reaction is slow, consider increasing the loading to 10-15 mol%.
-
Pre-activation: Sometimes, pre-saturating the catalyst with H₂ in the solvent before adding the substrate can improve performance.
-
-
-
Cause B: Insufficient Hydrogen Pressure or Agitation This is a three-phase reaction (solid catalyst, liquid substrate solution, gaseous hydrogen). Efficient mixing is crucial for hydrogen to reach the catalyst surface where the reaction occurs.
-
Solution:
-
Increase H₂ Pressure: While many reductions work at atmospheric pressure (H₂ balloon), using a Parr shaker or a similar hydrogenation apparatus to increase the pressure to 2-4 bar (approx. 30-60 psi) can significantly increase the reaction rate.
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to keep the catalyst suspended and facilitate gas-liquid mass transfer.
-
-
-
Cause C: Presence of Catalyst Poisons Impurities carried over from the Knoevenagel step can poison the palladium catalyst. Sulfur compounds, strong coordinating amines (like residual piperidine if not properly removed), and some halides can deactivate the catalyst surface.
-
Solution:
-
Purify the Intermediate: Ensure the Ethyl 3-(3,4-dimethoxyphenyl)acrylate intermediate is thoroughly purified before hydrogenation. A quick filtration through a plug of silica gel can remove many polar impurities.
-
Acid Wash: If amine contamination is suspected, an acidic wash of the intermediate (dissolved in an organic solvent) during workup can remove residual basic catalysts.
-
-
Table 1: Typical Conditions for Catalytic Hydrogenation
| Parameter | Condition Range | Rationale |
| Catalyst | 10% Pd/C, EA or MA type[6] | Standard heterogeneous catalyst for C=C bond reduction. |
| Loading | 5 - 10 mol % | Balances reaction rate with cost and ease of removal. |
| Solvent | Ethanol, Ethyl Acetate, Methanol | Solvents that readily dissolve the substrate and do not interfere. |
| H₂ Pressure | 1 - 4 atm (15 - 60 psi) | Higher pressure increases H₂ concentration at the catalyst surface. |
| Temperature | 20 - 40 °C | Typically proceeds well at room temperature; gentle warming can help. |
| Agitation | Vigorous stirring/shaking | Essential for overcoming mass transfer limitations. |
Question 3: My final product shows impurities in the NMR spectrum. What are the likely contaminants and how do I remove them?
Answer: Interpreting the NMR of your final product is key to diagnosing issues. The most common impurities are unreacted starting material from the second step or byproducts from side reactions.
-
Contaminant 1: Unreacted Ethyl 3-(3,4-dimethoxyphenyl)acrylate
-
NMR Signature: You will see characteristic vinyl proton signals, typically two doublets between 6.0 and 8.0 ppm with a large coupling constant (J ≈ 16 Hz) indicative of a trans double bond.[7]
-
Removal: If a significant amount remains, the hydrogenation was incomplete. You can re-subject the material to the hydrogenation conditions. For trace amounts, purification by column chromatography on silica gel is effective.
-
-
Contaminant 2: Veratraldehyde
-
NMR Signature: A sharp singlet around 9.8 ppm corresponding to the aldehydic proton.
-
Removal: This indicates a problem with the purification of the intermediate acrylate. It can be removed by column chromatography.
-
-
Contaminant 3: Over-reduction Product (3-(3,4-dimethoxyphenyl)propan-1-ol)
-
NMR Signature: The characteristic quartet of the ethyl ester (around 4.1 ppm) will be absent, and new signals corresponding to the -CH₂OH group will appear (a triplet around 3.7 ppm). This is less common under mild Pd/C conditions but possible with more reactive catalysts or harsher conditions.
-
Removal: This impurity has a different polarity from the desired ester and can be separated by column chromatography.
-
Protocol 1: Purification by Silica Gel Column Chromatography
-
Prepare the Column: Dry pack a glass column with silica gel (230-400 mesh).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
-
Elute: Begin with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the compounds.
-
Collect Fractions: Collect fractions and monitor them by TLC to isolate the pure product. The desired ester is moderately polar and should elute after non-polar impurities but before more polar ones like alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic workflow for producing this compound?
A1: The most common and reliable pathway is a two-step synthesis.
-
Knoevenagel Condensation: Veratraldehyde is condensed with an active methylene compound, typically diethyl malonate or ethyl cyanoacetate, using a base catalyst (e.g., piperidine) to form an α,β-unsaturated ester intermediate, Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate.[8][9]
-
Catalytic Hydrogenation: The double bond of the acrylate intermediate is selectively reduced using a catalyst, most commonly Palladium on Carbon (Pd/C), under a hydrogen atmosphere to yield the final saturated ester product.[6]
Caption: A typical two-step synthesis workflow.
Q2: Can I use malonic acid instead of diethyl malonate in the first step?
A2: Yes, using malonic acid is a valid alternative known as the Doebner modification of the Knoevenagel condensation. The reaction between veratraldehyde and malonic acid, typically catalyzed by pyridine, will produce 3-(3,4-dimethoxyphenyl)acrylic acid (a cinnamic acid derivative).[10] This acid would then need to be esterified (e.g., via Fischer esterification with ethanol and a strong acid catalyst) to form the ethyl acrylate intermediate before proceeding to the hydrogenation step. This adds an extra step to the synthesis compared to starting with diethyl malonate.
Q3: What are the critical safety precautions for working with catalytic hydrogenation?
A3: Catalytic hydrogenation requires strict safety protocols due to the use of flammable hydrogen gas and pyrophoric catalysts.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Always work in a well-ventilated fume hood, away from ignition sources. Ensure all connections in your apparatus are secure and leak-tested.
-
Pyrophoric Catalysts: Pd/C catalyst, especially when dry and finely divided, can be pyrophoric (ignite spontaneously upon exposure to air). Never add dry catalyst directly to a flammable solvent in the open. It is best handled as a slurry in water or the reaction solvent.
-
Filtration: After the reaction, the catalyst must be removed by filtration. Do not allow the filter cake to dry out on the filter paper, as it can ignite. The filter cake should be quenched immediately with plenty of water. A common method is to filter through a pad of Celite® to prevent the fine catalyst particles from passing through.
-
Inert Atmosphere: The reaction vessel should be purged of air and filled with an inert gas (like nitrogen or argon) before introducing hydrogen.
References
-
Pandya, K. C., & Vahidy, T. A. (1939). CONDENSATION OF ALDEHYDES WITH MALONIC ACID - Part XII. The Influence of Groups and of other Factors. Proceedings of the Indian Academy of Sciences - Section A, 10(5), 510-512. [Link]
-
PrepChem. (n.d.). Synthesis of A. Ethyl 3-(3,4-Dimethoxyphenyl)alaninate. Retrieved from [Link]
-
Yadav, J. S., Reddy, B. S. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]
-
Pandya, K. C., & Pandya, R. B. (1939). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 9(6), 509-514. [Link]
-
SIELC Technologies. (2018). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]
-
Korsoun, O., Grigoryan, G., & Schipper, D. (2020). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 6. Methyl and methoxy ring-disubstituted 2-methoxyethyl 2-cyano-3-phenyl-2-propenoates. ChemRxiv. [Link]
-
Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Coll. Vol. 8, p.269 (1993); Vol. 68, p.178 (1990). [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity. Retrieved from [Link]
-
Bezerra, M. Z. B., Machado, M. I. L., de Morais, S. M., & Braz-Filho, R. (2002). Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. Journal of the Brazilian Chemical Society, 13(2), 253-258. [Link]
- Google Patents. (1987).
-
Korsoun, O., & Grigoryan, G. (2020). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. ChemRxiv. [Link]
-
Desai, K. R., & Mistry, K. I. (2004). Synthesis of novel PETT analogues: 3,4-dimethoxy phenyl ethyl 1,3,5-triazinyl thiourea derivatives and their antibacterial and anti-HIV studies. Journal of the Brazilian Chemical Society, 15(5), 754-759. [Link]
-
PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]
-
Alcázar, J., Orellana, A., & de la Hoz, A. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2021(4), M1288. [Link]
- Google Patents. (2009).
-
PubChem. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)acrylate. Retrieved from [Link]
-
Joseph, B., Béhard, A., Lesur, B., & Guillaumet, G. (2003). Convenient Synthetic Routes to 5-Substituted 3-(4-Methoxyphenyl)-4(1H)-quinolones. Synlett, 2003(10), 1542-1544. [Link]
-
Rayner, P. J., et al. (2017). Comparison of the extent of thermal hydrogenation of ethyl acrylate... ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. Coll. Vol. 4, p.417 (1963); Vol. 35, p.61 (1955). [Link]
-
Loza, E., & Strakov, A. (1993). [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. Farmatsiia, 42(4), 36-39. [Link]
-
Organic Spectroscopy International. (2017). Ethyl(E)-3-(4-methoxyphenyl)acrylate. [Link]
-
MDPI. (2022). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules, 27(21), 7268. [Link]
-
PubChem. (n.d.). (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2022). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives... Arabian Journal of Chemistry, 15(1), 103521. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl(E)-3-(4-methoxyphenyl)acrylate [orgspectroscopyint.blogspot.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Ethyl 3-(3,4-dimethoxyphenyl)acrylate | C13H16O4 | CID 5712099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Technical Support Center: Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate
Welcome to the technical support center for the synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. We will delve into the causality behind experimental choices, providing you with the robust, self-validating knowledge needed for success in the lab.
Section 1: Understanding the Core Synthesis
The most reliable and common route to this compound is the Fischer-Speier esterification of 3-(3,4-dimethoxyphenyl)propanoic acid with ethanol, catalyzed by a strong acid. This reaction, while straightforward, is governed by an equilibrium that must be manipulated to favor product formation.
Primary Synthetic Pathway: Fischer-Speier Esterification
The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from ethanol. The subsequent elimination of water yields the desired ester. Understanding this mechanism is crucial for troubleshooting.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I fix this?
A1: Low yield in a Fischer esterification is typically traced back to three main factors: an unfavorable equilibrium, inefficient workup, or side reactions.
-
Causality (Equilibrium): The Fischer esterification is a reversible reaction. The presence of the water byproduct in the reaction mixture can hydrolyze the ester back to the starting carboxylic acid, thus limiting the maximum achievable yield.
-
Solution & Optimization:
-
Manipulate Reactant Concentration: According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products. The most common strategy is to use the alcohol (ethanol) as the solvent, creating a large excess that drives the reaction forward.[1][2]
-
Water Removal: While a Dean-Stark apparatus is an option for water removal, it is often unnecessary for this scale. Ensuring your reagents and glassware are scrupulously dry is critical. Use absolute ethanol and flame-dry your glassware under vacuum before starting.
-
Catalyst Choice: A strong protic acid is necessary. Concentrated sulfuric acid is effective and economical.[1] Alternatively, a solid acid catalyst like p-toluenesulfonic acid (p-TsOH) can be used, which can sometimes simplify the workup.
-
-
Causality (Workup Losses): The ester product is neutral, while the unreacted starting material is acidic. This difference is exploited during workup. Incomplete extraction or premature product precipitation can lead to significant losses.
-
Solution & Optimization:
-
Basification: After reflux, the reaction mixture is typically poured into water and neutralized. A weak base like potassium carbonate (K₂CO₃)[1] or sodium bicarbonate (NaHCO₃) is used to neutralize the acid catalyst and deprotonate the unreacted carboxylic acid, making it water-soluble. Crucially, do not use a strong base like NaOH , as this can saponify (hydrolyze) your newly formed ester.
-
Extraction: Use a non-polar organic solvent in which your product is highly soluble, such as ethyl acetate.[3] Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer.
-
Q2: The reaction seems to stall and doesn't go to completion, even after extended reflux times. Why?
A2: An incomplete reaction points towards issues with the catalyst or the presence of inhibitors, primarily water.
-
Causality (Catalyst): The acid catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic ethanol. If the catalyst is inactive, this crucial first step is inefficient.
-
Solution & Optimization:
-
Catalyst Quality: Ensure your sulfuric acid is fresh and has been stored properly to prevent moisture absorption.
-
Catalyst Amount: While catalytic, a sufficient amount is needed. A typical loading is around 5-10 mol% relative to the carboxylic acid. The procedure described by PrepChem for a similar synthesis uses a significant volume of concentrated H₂SO₄, indicating that a robust catalytic amount is necessary for an efficient reaction.[1]
-
-
Causality (Inhibitors): Water is the primary inhibitor. Any moisture present in the ethanol, on the glassware, or introduced from the atmosphere will directly push the equilibrium back towards the starting materials.
-
Solution & Optimization:
-
Use Absolute Ethanol: Ensure your ethanol is anhydrous (<0.5% water).
-
Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent atmospheric moisture from entering the reaction flask, especially during long reflux periods.
-
Q3: My final product is impure. I see traces of the starting material and other spots on my TLC plate. How can I improve purification?
A3: Impurities typically consist of unreacted 3-(3,4-dimethoxyphenyl)propanoic acid or minor side products. A robust workup followed by column chromatography is the gold standard for achieving high purity.
-
Causality (Impurity Profile): The most common impurity is the starting carboxylic acid. Its polarity is significantly different from the ester, making it easy to separate.
-
Solution & Optimization:
-
Aqueous Base Wash: As mentioned in A1, a thorough wash with a weak base solution (e.g., saturated NaHCO₃) during the workup is highly effective at removing the acidic starting material.
-
Brine Wash: After the base wash, wash the combined organic extracts with a saturated sodium chloride solution (brine).[3] This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase before drying.
-
Drying Agent: Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄)[1] or sodium sulfate (Na₂SO₄) before evaporating the solvent. This prevents residual water from co-distilling with your product.
-
Silica Gel Chromatography: This is the most effective method for final purification. A gradient elution using a non-polar solvent like hexane and a more polar solvent like ethyl acetate allows for the separation of compounds based on polarity. The non-polar ester will elute before the more polar starting acid. A similar purification for a related compound used a petroleum ether:ethyl acetate system.
-
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome |
| Ethanol | 95% Ethanol | Absolute Ethanol | B: Drives equilibrium forward, higher conversion. |
| Catalyst | 1 mol% H₂SO₄ | 5-10 mol% H₂SO₄ | B: Faster reaction rate, higher conversion. |
| Workup Wash | Water only | Saturated NaHCO₃, then Brine | B: Efficient removal of acidic starting material. |
| Purification | Recrystallization only | Column Chromatography | B: Higher purity (>98%) final product. |
Section 3: Frequently Asked Questions (FAQs)
-
What is the best way to monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is the most convenient method. Spot the starting acid, a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture on a silica plate. The product ester will have a higher Rf value (travel further up the plate) than the starting carboxylic acid. The reaction is complete when the spot corresponding to the starting material has disappeared. A typical eluent system is 3:1 Hexane:Ethyl Acetate.
-
-
What are the key safety precautions for this synthesis?
-
Always work in a well-ventilated fume hood. Concentrated sulfuric acid is extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The addition of acid to ethanol is exothermic and should be done slowly and with cooling.
-
-
Can I use a different alcohol, like methanol or propanol?
-
Yes, the Fischer esterification is versatile. Using methanol would produce the methyl ester, and propanol would produce the propyl ester. Note that reaction times and temperatures may need slight adjustments based on the boiling point and reactivity of the alcohol.
-
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol is designed to maximize yield and purity based on established chemical principles.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(3,4-dimethoxyphenyl)propanoic acid (10.0 g, 47.6 mmol).
-
Reagent Addition: Add 100 mL of absolute ethanol. Begin stirring to dissolve the solid.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.5 mL, ~47 mmol) to the stirring solution. The mixture will warm up.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 5 hours.[1] Monitor the reaction by TLC.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Workup - Neutralization & Extraction: Transfer the mixture to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~8). Extract the aqueous layer with ethyl acetate (3 x 75 mL).[3]
-
Workup - Washing: Combine the organic extracts and wash with saturated brine (1 x 100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.[1]
Protocol 2: Purification via Flash Column Chromatography
Caption: Workflow for the purification of this compound.
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Column Preparation: Prepare a silica gel slurry in 100% hexane and pack a glass column.
-
Sample Loading: Dissolve the crude oil from Protocol 1 in a minimal amount of dichloromethane (DCM) or the initial eluent, adsorb it onto a small amount of silica gel, and load it onto the top of the packed column.
-
Elution: Begin eluting with 100% hexane. Gradually increase the solvent polarity using a gradient of ethyl acetate in hexane (e.g., starting from 0% and increasing to 10-15% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC with the correct Rf) and remove the solvent under reduced pressure to yield this compound as a pure oil.
References
-
Synthesis of A. Ethyl 3-(3,4-Dimethoxyphenyl)alaninate. PrepChem.com. [Link]
- Process for 3,4-dimethoxyphenyl-acetone preparation.
-
Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives. Arabian Journal of Chemistry. [Link]
Sources
Technical Support Center: Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate
Welcome to the technical support center for the synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthesis.
Introduction to the Synthesis
The most common and robust synthetic route to this compound involves a two-step process. First, a Horner-Wadsworth-Emmons (HWE) reaction is employed to create the α,β-unsaturated ester, Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate, from 3,4-dimethoxybenzaldehyde and triethyl phosphonoacetate. This is followed by the catalytic hydrogenation of the acrylate to yield the desired saturated ester. This pathway is generally efficient, but like any chemical transformation, it is not without potential pitfalls that can lead to byproduct formation and reduced yields.
This guide will address specific issues that may arise during this two-step synthesis, providing both diagnostic and corrective measures.
Troubleshooting Guide: A Deeper Dive into Potential Issues
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.
Horner-Wadsworth-Emmons Reaction Step
Question 1: My HWE reaction is sluggish, and the yield of Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate is low. What are the likely causes?
Answer:
Several factors can contribute to a low-yielding HWE reaction. Let's break them down:
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Base Selection and Handling: The HWE reaction requires a sufficiently strong base to deprotonate the triethyl phosphonoacetate.[1] Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), and potassium tert-butoxide. If your reaction is not proceeding, consider the following:
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Inactive Base: Sodium hydride, a common choice, can become deactivated through oxidation if not stored under an inert atmosphere. Ensure you are using fresh, properly handled NaH.
-
Insufficient Base: Ensure you are using at least one molar equivalent of the base relative to the triethyl phosphonoacetate.
-
-
Reaction Conditions:
-
Temperature: The deprotonation of triethyl phosphonoacetate is typically performed at 0°C to room temperature. The subsequent reaction with the aldehyde can also be carried out in this range. Running the reaction at too low a temperature can slow the reaction rate, while excessively high temperatures can lead to side reactions.
-
Moisture: The presence of water in your reaction flask will quench the phosphonate carbanion, leading to a significant drop in yield. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your solvents must also be anhydrous.
-
-
Purity of Starting Materials:
-
3,4-Dimethoxybenzaldehyde: Impurities in the aldehyde can inhibit the reaction. It is advisable to use high-purity aldehyde. If the purity is questionable, it can be recrystallized.
-
Question 2: My NMR analysis shows a mixture of E and Z isomers of the acrylate product. How can I improve the E-selectivity?
Answer:
The Horner-Wadsworth-Emmons reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, generally shows a high preference for the formation of the (E)-alkene.[2] However, reaction conditions can influence the E/Z ratio.
-
Reaction Conditions: The stereochemical outcome can be influenced by the reaction solvent and the counter-ion of the base. For many HWE reactions, using a non-polar solvent can favor the E-isomer.
-
Thermodynamic Control: The formation of the E-isomer is under thermodynamic control. Allowing the reaction to stir for a sufficient amount of time at a suitable temperature can help to ensure that the thermodynamically more stable E-isomer is the major product.
For routine analysis, the coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum can distinguish between the E and Z isomers. The E-isomer typically exhibits a larger coupling constant (around 16 Hz) compared to the Z-isomer (around 11 Hz).
Question 3: I am observing a significant amount of a water-soluble byproduct. What is it and how do I remove it?
Answer:
A major byproduct of the Horner-Wadsworth-Emmons reaction is the dialkylphosphate salt (in this case, diethyl phosphate).[1] This byproduct is water-soluble and can be easily removed during the aqueous workup.[2][3] A standard workup involving washing the organic layer with water or a brine solution should effectively remove this impurity. If you are still seeing evidence of it, consider increasing the volume and number of aqueous washes.
Catalytic Hydrogenation Step
Question 4: The hydrogenation of my ethyl 3-(3,4-dimethoxyphenyl)acrylate is incomplete. What could be the problem?
Answer:
Incomplete hydrogenation is a common issue and can usually be traced back to the catalyst or the reaction setup.
-
Catalyst Activity:
-
Catalyst of Choice: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of alkenes without affecting other functional groups like esters under mild conditions.[4]
-
Deactivated Catalyst: The catalyst can be "poisoned" by impurities in the substrate or solvent. Ensure your acrylate is sufficiently pure before proceeding. The catalyst itself may also be old or have been improperly handled. Using a fresh batch of catalyst is recommended.
-
-
Hydrogen Supply:
-
Insufficient Hydrogen: Ensure a continuous and adequate supply of hydrogen gas. For laboratory-scale reactions, a hydrogen-filled balloon is often sufficient, but for larger scales, a pressurized hydrogenation apparatus may be necessary.
-
Poor Mixing: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen). Vigorous stirring is crucial to ensure good contact between all three phases.
-
-
Reaction Time: While many hydrogenations are complete within a few hours, some may require longer reaction times. Monitor the reaction by TLC or GC-MS to determine when it has gone to completion.
Question 5: I am seeing byproducts that suggest over-reduction. How can I avoid this?
Answer:
While less common under standard conditions for this specific substrate, over-reduction can occur, especially with more active catalysts or harsher conditions (high pressure and temperature). Potential over-reduction products could include the reduction of the ester to an alcohol or hydrogenation of the aromatic ring.
-
Choice of Catalyst: While Pd/C is generally selective for the alkene, other catalysts like Raney Nickel can be more aggressive. Sticking with a standard 5% or 10% Pd/C catalyst is advisable.
-
Reaction Conditions: Perform the hydrogenation at room temperature and atmospheric pressure (or slightly above) of hydrogen. Avoid elevated temperatures and high hydrogen pressures unless necessary, and if so, carefully monitor the reaction progress to stop it once the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the overall synthesis of this compound?
A1: The most common byproducts are summarized in the table below:
| Byproduct | Originating Step | Reason for Formation |
| Ethyl (Z)-3-(3,4-dimethoxyphenyl)acrylate | Horner-Wadsworth-Emmons Reaction | Kinetic product of the HWE reaction, less thermodynamically stable than the E-isomer. |
| Unreacted 3,4-dimethoxybenzaldehyde | Horner-Wadsworth-Emmons Reaction | Incomplete reaction due to issues with base, temperature, or reaction time. |
| Unreacted Triethyl phosphonoacetate | Horner-Wadsworth-Emmons Reaction | Used in excess or incomplete reaction. |
| Diethyl phosphate salt | Horner-Wadsworth-Emmons Reaction | Inherent byproduct of the HWE reaction.[1] |
| Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate | Catalytic Hydrogenation | Incomplete reduction due to catalyst deactivation or insufficient hydrogen. |
| 3,4-Dimethoxybenzaldehyde self-condensation products | Horner-Wadsworth-Emmons Reaction | Can occur under strongly basic conditions, though less common for this aldehyde.[5] |
Q2: How can I best purify the final product, this compound?
A2: A multi-step purification process is recommended:
-
Aqueous Workup: After the hydrogenation, filter off the Pd/C catalyst. If the reaction was performed in a solvent, remove it under reduced pressure. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate and wash with water and brine to remove any residual water-soluble byproducts.
-
Column Chromatography: For high purity, column chromatography on silica gel is very effective. A solvent system of ethyl acetate and hexanes (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity) will typically separate the desired product from less polar impurities like unreacted acrylate and more polar impurities.
-
Distillation: If the product is an oil and the impurities have sufficiently different boiling points, vacuum distillation can be a good option for purification, especially on a larger scale.
Q3: What are the key analytical techniques to monitor the reaction and characterize the products and byproducts?
A3:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of both reaction steps. It allows for a quick assessment of the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying the volatile components of the reaction mixture, including the desired product and byproducts like the E/Z isomers of the acrylate and unreacted starting materials.[6] The mass fragmentation patterns can help in the structural elucidation of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed structural information. As mentioned, the coupling constants of the vinylic protons can differentiate between the E and Z isomers of the acrylate intermediate. It can also be used to confirm the disappearance of the alkene signal after hydrogenation.
-
¹³C NMR: Complements the ¹H NMR data and helps in confirming the carbon skeleton of the product and byproducts.
-
Experimental Protocols & Visualizations
Protocol 1: Synthesis of Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate via Horner-Wadsworth-Emmons Reaction
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the THF.
-
Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Catalytic Hydrogenation of Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate
-
Dissolve the crude Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate in ethanol or ethyl acetate in a round-bottom flask.
-
Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.
-
Seal the flask with a septum and purge with hydrogen gas (a hydrogen-filled balloon is suitable for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for the synthesis of this compound.
References
-
Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. (n.d.). RSC Publishing. Retrieved from [Link]
-
The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. (2006). ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia. Retrieved from [Link]
-
Horner-Wadsworth-Emmons reaction to form alkenes. (2019, January 10). YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Sanou, I., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173. Retrieved from [Link]
-
Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. (n.d.). ResearchGate. Retrieved from [Link]
-
Experiments on Contemporary Chemistry Topics. (n.d.). Retrieved from [Link]
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Moore, J. M., et al. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. Retrieved from [Link]
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Hydrogenation of Ethyl Cinnamate. (2021, June 12). YouTube. Retrieved from [Link]
-
ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). (n.d.). Organic Syntheses. Retrieved from [Link]
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Experiments on Contemporary Chemistry Topics. (n.d.). Retrieved from [Link]
-
Doxsee, K. M., & Hutchison, J. E. (2009). Solvent-free reactivity in the undergraduate organic laboratory. Green Chemistry Letters and Reviews, 2(2), 87-93. Retrieved from [Link]
- Preparation method of 3-ethoxyl ethyl propionate. (n.d.). Google Patents.
-
Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate. (2023). ResearchGate. Retrieved from [Link]
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. (2020). ResearchGate. Retrieved from [Link]
-
Electron ionization gas chromatography-mass spectrometry (ei-gc-ms) analysis of extracted oil from Tribulus terrestris seeds. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CONICET. Retrieved from [Link]
-
The Solventless Reaction: The Aldol Reaction Condensation. (2024, August 9). Ivory Research. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of A. Ethyl 3-(3,4-Dimethoxyphenyl)alaninate. (n.d.). PrepChem. Retrieved from [Link]
-
Determination of ion structures in structurally related compounds using precursor ion fingerprinting. (n.d.). mzCloud. Retrieved from [Link]
-
Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. (2023). ResearchGate. Retrieved from [Link]
-
Chemoselective, solvent-free aldol condensation reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. (n.d.). SIELC Technologies. Retrieved from [Link]
-
The GCMS fragmentation pattern of 2-methoxy-4-(prop-2-enyl) phenyl ethanoate. (n.d.). ResearchGate. Retrieved from [Link]
- Process for 3,4-dimethoxyphenyl-acetone preparation. (n.d.). Google Patents.
-
hnl17_sln.html. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
Sources
Common side reactions in the preparation of "Ethyl 3-(3,4-dimethoxyphenyl)propionate"
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this compound. We provide in-depth, experience-based insights and troubleshooting solutions in a direct question-and-answer format.
Part 1: Synthesis via Fischer-Speier Esterification
This is a classical and widely used method involving the acid-catalyzed reaction of 3-(3,4-dimethoxyphenyl)propanoic acid with ethanol. While straightforward, its equilibrium nature presents several challenges.
Frequently Asked Questions & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A1: Low yields in Fischer esterification are common and typically stem from one of three issues:
-
Reversible Reaction Equilibrium: The Fischer esterification is a reversible process where the carboxylic acid and alcohol are in equilibrium with the ester and water. To drive the reaction toward the product, you must disrupt this equilibrium. The most effective strategies are:
-
Use of Excess Reagent: Employing a large excess of ethanol (often used as the solvent) shifts the equilibrium to the product side according to Le Châtelier's principle.
-
Water Removal: Actively removing the water byproduct as it forms will prevent the reverse reaction (ester hydrolysis). This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene or by adding a dehydrating agent to the reaction mixture.
-
-
Water Contamination: The presence of water in your starting materials (ethanol, carboxylic acid) or solvent will inhibit the forward reaction. Ensure you are using anhydrous ethanol and properly dried glassware.
-
Suboptimal Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. Refluxing is typically required to achieve a reasonable reaction rate. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) to determine the optimal reaction time.
Q2: My final product has a distinct yellow or brown discoloration. What is causing this, and how can I prevent it?
A2: Discoloration often points to side reactions involving the electron-rich dimethoxybenzene ring, which can be sensitive to strong acid and high temperatures.
-
Cause - Aromatic Side Reactions: Under harsh acidic conditions (e.g., concentrated sulfuric acid) and heat, the activated aromatic ring can undergo undesired reactions. While the dimethoxybenzene moiety is generally stable, prolonged exposure to strong acids can lead to the formation of colored polymeric materials or "tar".[1] The methoxy groups are strong activators, making the ring susceptible to electrophilic attack.[2][3]
-
Preventative Measures:
-
Milder Acid Catalyst: Consider replacing concentrated sulfuric acid with a milder catalyst like p-toluenesulfonic acid (p-TsOH).
-
Temperature Control: Avoid excessive heating. Maintain a gentle reflux and do not overheat the reaction mixture.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that lead to colored impurities.
-
Q3: I'm seeing unexpected peaks in my NMR or GC-MS analysis. What are the likely side products?
A3: Besides unreacted starting material, several side products can form during Fischer esterification.
| Side Product | Chemical Name | Probable Cause | How to Mitigate / Remove |
| Unreacted Acid | 3-(3,4-dimethoxyphenyl)propanoic acid | Incomplete reaction due to equilibrium. | Drive equilibrium forward (see Q1). Remove by washing the organic phase with a mild aqueous base (e.g., NaHCO₃ solution) during workup.[4] |
| Diethyl Ether | Diethyl ether | Self-condensation of ethanol catalyzed by strong acid, especially at higher temperatures. | Use the minimum effective temperature for reflux. Can be removed during solvent evaporation due to its low boiling point (34.6 °C). |
| Demethylated Product | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | Cleavage of a methyl ether group by the strong acid catalyst at elevated temperatures. | Use a milder catalyst (p-TsOH) and avoid prolonged heating at high temperatures. Can be removed by column chromatography. |
Part 2: Synthesis via Hydrogenation of Ethyl 3,4-dimethoxycinnamate
This alternative route involves the reduction of the carbon-carbon double bond of the corresponding cinnamate ester using a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.
Frequently Asked Questions & Troubleshooting
Q1: My hydrogenation reaction is stalled or incomplete. What went wrong?
A1: Incomplete hydrogenation is a frequent issue, often related to the catalyst or reaction setup.
-
Catalyst Inactivation (Poisoning): Heterogeneous catalysts like Pd/C are highly susceptible to poisoning. Trace impurities in your starting material, solvent, or even from the glassware can irreversibly bind to the catalyst's active sites and deactivate it.[5] Common poisons include sulfur compounds, halides, and strong coordinating functional groups.[5]
-
Solution: Ensure the purity of your substrate and use high-purity solvents. If poisoning is suspected, filtering the reaction mixture and adding fresh catalyst to the filtrate can sometimes restart the reaction.[6]
-
-
Insufficient Hydrogen: The reaction requires a continuous supply of hydrogen.
-
Atmospheric Pressure: When using a hydrogen balloon, ensure it remains inflated. The system must be properly sealed to prevent leaks. It is also good practice to purge the reaction flask with hydrogen to remove air (oxygen) before starting the reaction.[7]
-
Pressurized Systems: For reactions requiring higher pressure, ensure the vessel is holding pressure and that there is sufficient hydrogen in the source cylinder.[6][8]
-
-
Poor Mass Transfer/Mixing: This is a triphasic reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is essential to ensure that the hydrogen gas can dissolve in the solvent and that the dissolved hydrogen and the substrate can both access the surface of the solid catalyst.[8]
Q2: My product is contaminated with byproducts. What are the possibilities?
A2: While generally a clean reaction, side reactions can occur under non-optimal conditions.
-
Cause - Over-reduction: While the benzene ring is typically stable to hydrogenation under conditions used for reducing isolated alkenes, overly aggressive conditions (high pressure, high temperature, or a highly active catalyst like rhodium or ruthenium) could potentially lead to the reduction of the aromatic ring.[9]
-
Preventative Measures: Use standard conditions for alkene hydrogenation (e.g., 10% Pd/C, 1 atm H₂, room temperature). Monitor the reaction carefully to avoid letting it run for an excessively long time after the starting material is consumed.
-
-
Cause - Reduction of the Ester: Reduction of the ester group to an alcohol is generally not favored under typical Pd/C hydrogenation conditions. However, some highly active catalysts or very harsh conditions could potentially lead to this side reaction.[9]
-
Preventative Measures: Stick to Pd/C as the catalyst and mild reaction conditions.
-
Part 3: General Purification and Workflows
Q1: What is the most effective general procedure for purifying the final product?
A1: The purification strategy depends on the impurities present. A standard and effective sequence is as follows:
-
Aqueous Workup: After the reaction, transfer the mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate).
-
Acid Removal (for Esterification): Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[10] Be cautious of CO₂ evolution.
-
Water Wash: Wash with water, followed by a wash with brine (saturated NaCl solution) to break any emulsions and remove the bulk of the water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude oil can be purified by:
-
Vacuum Distillation: If thermally stable, this is an excellent method for purification on a larger scale.
-
Silica Gel Column Chromatography: This is a very powerful technique for removing closely related impurities based on polarity differences.[11]
-
Visual Workflow and Reaction Diagrams
Troubleshooting Low Yield in Fischer Esterification
Caption: Troubleshooting workflow for low yield.
Fischer Esterification: Main and Side Reactions
Caption: Fischer esterification pathway and side reactions.
Hydrogenation: Main Reaction and Potential Issues
Caption: Hydrogenation pathway and common pitfalls.
References
-
General procedures for the purification of Esters. Chempedia - LookChem. [Link]
-
Catalyst poisoning. Wikipedia. [Link]
-
FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Theochem @ Mercer University. [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]
-
The poisoning of a palladium catalyst by carbon monoxide. Royal Society Publishing. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Altex. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
- Process for preparing ethyl esters of aliphatic carboxylic acids.
-
Esters 4. Organic Preparation & Purification of an Ester. YouTube. [Link]
-
The Friedel-Crafts alkylation of para-dimethoxybenzene. YouTube. [Link]
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Jasperse Chem 365. [Link]
-
Acylation of veratrole by acetic anhydride over Hβ and HY zeolites. ResearchGate. [Link]
-
Synthesis of 1,4-Di-t-butyl-2,5-dimethoxybenzene. Science of Synthesis. [Link]
-
Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Web Pages. [Link]
-
Continuous Hydrogenation: Triphasic System Optimization at Kilo Lab Scale Using a Slurry Solution. Frontiers in Chemical Engineering. [Link]
-
Experiment 14 — Alkylation of p-dimethoxybenzene. Swarthmore College. [Link]
-
Hydrogenation of Ethyl Cinnamate. YouTube. [Link]
-
Hydrogenation troubleshooting. Reddit. [Link]
-
Chemistry 211 Experiment 1. University of Massachusetts Boston. [Link]
-
Alkylation of 1,4-Dimethoxybenzene. YouTube. [Link]
-
Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. [Link]
-
Why is nitration of veratrole specific in these positions? Chemistry Stack Exchange. [Link]
-
My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit. [Link]
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Preventing oxidation during the synthesis of "Ethyl 3-(3,4-dimethoxyphenyl)propionate" analogs
Technical Support Center: Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate Analogs
Welcome to the technical support center for the synthesis of this compound and its analogs. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to oxidation during their synthetic work. The electron-rich nature of the dimethoxy- and dihydroxy-phenyl moieties makes these compounds particularly susceptible to oxidative degradation, leading to reduced yields and complex purification profiles.
This resource provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Understanding the Core Challenge: Oxidation of Dimethoxyphenyl and Related Moieties
The primary challenge in synthesizing and handling this compound and its analogs stems from the oxidation of the catechol-like structure. The two methoxy groups on the benzene ring are electron-donating, which increases the electron density of the aromatic ring and makes it highly susceptible to oxidation.[1] This is even more pronounced in analogs where the methoxy groups are replaced by hydroxyl groups (a catechol structure).
Oxidation can occur at various stages of the synthesis, workup, and purification. The presence of atmospheric oxygen, residual peroxides in solvents, or certain reagents can initiate the oxidation process, leading to the formation of highly colored quinone and semiquinone radical species. These byproducts are often difficult to separate from the desired product and can significantly impact the overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning a dark brown or purple color. What is happening?
A1: A dark coloration is a classic indicator of oxidation. The electron-rich dimethoxyphenyl or dihydroxyphenyl ring is likely being oxidized to form quinone-type species, which are highly colored. This suggests the presence of oxygen or other oxidizing agents in your reaction.
Q2: I'm observing a lower than expected yield and see multiple spots on my TLC plate that are close to the baseline. What could be the cause?
A2: This is also consistent with oxidative degradation. The polar, colored byproducts often have low Rf values on silica gel TLC. The low yield is a direct consequence of your starting material or product being consumed by these side reactions.
Q3: Can I use standard solvents and reagents off the shelf for this synthesis?
A3: It is highly discouraged. Many common solvents, especially ethers and THF, can form explosive peroxides over time when exposed to air and light. These peroxides are potent oxidizing agents. It is crucial to use freshly distilled or inhibitor-free, degassed solvents.
Q4: Is a nitrogen atmosphere sufficient, or should I be using argon?
A4: For most applications, a properly maintained nitrogen atmosphere is sufficient to prevent oxidation.[2] Argon is denser than air and can provide a more robust inert blanket, but it is also more expensive.[3] For highly sensitive substrates, argon may be preferred.
Q5: Are there any additives I can use to prevent oxidation?
A5: Yes, the use of antioxidants or radical scavengers can be beneficial.[4] Small amounts of radical inhibitors like BHT (butylated hydroxytoluene) or certain phenolic compounds can help to quench radical chain reactions that lead to decomposition.[4][5][6] However, these will need to be removed during purification.
Troubleshooting Guide
This guide is structured by observable symptoms to help you quickly diagnose and resolve issues in your synthesis.
| Symptom | Potential Cause(s) | Recommended Actions |
| Reaction mixture turns dark brown, purple, or black | 1. Presence of atmospheric oxygen.2. Peroxides in solvents (e.g., THF, diethyl ether).3. Oxidizing impurities in reagents. | 1. Ensure your reaction is set up under a robust inert atmosphere (see Protocol 1 ).2. Use freshly distilled or inhibitor-free solvents.3. Degas all solvents prior to use (see Protocol 2 ).4. Purify reagents if their quality is suspect. |
| Low yield and complex mixture of polar byproducts (by TLC/LC-MS) | 1. Gradual oxidation of the product during a long reaction time or workup.2. Exposure to air during workup and extraction.3. Decomposition on silica gel during chromatography. | 1. Minimize reaction time where possible.2. Keep the workup and extraction solutions under a blanket of inert gas.3. Consider deactivating your silica gel with a small amount of triethylamine in the eluent or using alternative purification methods like chromatography on alumina.[7] |
| Product appears pure by NMR but is colored | 1. Trace amounts of highly colored quinone impurities. | 1. Attempt to remove colored impurities by filtering through a short plug of activated carbon or Celite.2. Recrystallization, if applicable, can also be effective. |
| Inconsistent results between batches | 1. Varying quality of solvents and reagents.2. Inconsistent setup of the inert atmosphere. | 1. Standardize your procedure for solvent purification and degassing.2. Ensure all glassware is properly dried to remove adsorbed water, which can interfere with some reactions.[8] |
Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere
This protocol describes the standard procedure for setting up a reaction under a nitrogen or argon atmosphere using a Schlenk line or a manifold with an oil bubbler.[7][8][9]
Materials:
-
Oven-dried glassware (round-bottom flask, condenser, etc.)
-
Rubber septa
-
Nitrogen or argon gas source with a regulator
-
Schlenk line or manifold with an oil bubbler
-
Needles and tubing
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or assemble it hot and cool under a stream of inert gas.
-
Assembly: Quickly assemble the glassware and seal all openings with rubber septa.
-
Purging: Connect the flask to the inert gas line via a needle through a septum. Insert a second needle as an outlet.
-
Vacuum/Purge Cycles: Evacuate the flask using the vacuum line and then backfill with inert gas. Repeat this cycle three times to ensure all atmospheric oxygen is removed.[8]
-
Maintaining Positive Pressure: After the final backfill, remove the vacuum connection and ensure a gentle, positive pressure of inert gas is maintained throughout the reaction. This can be monitored with an oil bubbler.
-
Reagent Addition: Add degassed solvents and liquid reagents via a syringe.[10] Add solid reagents under a positive flow of inert gas.
Protocol 2: Degassing Solvents
Removing dissolved oxygen from solvents is critical for preventing oxidation.[11][12]
Method A: Sparging (Bubbling) This is a simple and effective method for degassing solvents.[11][13]
-
Place the solvent in a flask sealed with a septum.
-
Insert a long needle connected to an inert gas source so that it is submerged below the liquid surface.
-
Insert a second, shorter needle as an outlet.
-
Bubble the inert gas through the solvent for 20-30 minutes.
Method B: Freeze-Pump-Thaw This is the most rigorous method for removing dissolved gases and is recommended for highly sensitive reactions.[8][13][14]
-
Place the solvent in a Schlenk flask and seal it.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once completely frozen, open the flask to a high vacuum for several minutes.
-
Close the stopcock to the vacuum and thaw the solvent. You will see bubbles of gas being released.
-
Repeat this freeze-pump-thaw cycle at least three times. After the final cycle, backfill the flask with inert gas.
Visualizing the Process
To better understand the core problem and the preventative measures, the following diagrams illustrate the oxidation pathway and the experimental setup.
Caption: Oxidation mechanism and prevention strategies.
Caption: Experimental setup for an inert atmosphere reaction.
References
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]
-
Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]
-
YouTube. (2022). Inert Atmosphere. [Link]
-
Wikipedia. Scavenger (chemistry). [Link]
-
University of York. Degassing solvents. [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
-
ResearchGate. (2021). How to create inert atmosphere?[Link]
-
Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
ACS Publications. (2018). Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First-Principles Investigations. [Link]
-
Oxford Academic. (2023). General techniques for handling air-sensitive compounds. [Link]
-
University of Rochester. How To: Degas Solvents. [Link]
-
Wikipedia. Air-free technique. [Link]
-
MDPI. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [Link]
-
MDPI. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [Link]
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- 4. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
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- 14. How To [chem.rochester.edu]
Technical Support Center: Characterization of Impurities in Ethyl 3-(3,4-dimethoxyphenyl)propionate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of Ethyl 3-(3,4-dimethoxyphenyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization. As your virtual application scientist, I will provide field-proven insights and troubleshooting strategies to ensure the integrity and accuracy of your analytical results. The control of impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring drug safety and efficacy.[1][2] This center is structured to address specific issues you may encounter, moving from the origin of potential impurities to their detection, identification, and quantification.
Section 1: Understanding the Impurity Landscape
A proactive approach to impurity characterization begins with understanding their potential origins. Impurities in a drug substance can be classified into organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[3][4] Our focus here is on the organic impurities that may arise during the synthesis or storage of this compound.
Frequently Asked Questions: Impurity Origins
Q1: What are the most likely process-related impurities I should look for in my sample of this compound?
A1: The most probable impurities are directly related to the synthetic route employed. A common synthesis involves the esterification of 3-(3,4-dimethoxyphenyl)propanoic acid with ethanol.[5] Therefore, you should anticipate the presence of:
-
Unreacted Starting Materials: The primary starting material, 3-(3,4-dimethoxyphenyl)propanoic acid, is a common impurity. Its presence indicates an incomplete reaction.
-
Reagents and Catalysts: While typically removed during workup, trace amounts of acid catalysts (e.g., sulfuric acid) or other reagents can persist.[5]
-
By-products from Side Reactions: The dimethoxy-substituted benzene ring is activated, which can lead to minor side reactions depending on the reaction conditions. For instance, if the synthesis starts from 3,4-dimethoxyacetophenone, by-products from the initial steps could carry through.[6]
Q2: My sample is showing some color, but the main peak in the HPLC looks pure. What could be the cause?
A2: Color in your sample often points to the formation of degradation products, which may be present at levels below the detection limit of your primary purity method or co-elute with the main peak. The catechol-like structure of the dimethoxyphenyl group, even with protected hydroxyls, can be susceptible to oxidation over time, especially when exposed to light, air, or trace metals. This can form highly colored, often polymeric, species. It is crucial to employ a stability-indicating method that can resolve these degradants from the active pharmaceutical ingredient (API).[7]
Q3: Can impurities arise from the solvents used in the synthesis?
A3: Absolutely. Solvents are a common source of impurities.[8] These can be:
-
Residual Solvents: Ethanol, ethyl acetate, or other solvents used during synthesis and purification may remain in the final product.[5][9] These are typically monitored by Gas Chromatography (GC).
-
Solvent-Related By-products: Some solvents can react under catalytic conditions. For example, if acetone is used as a solvent or for cleaning, it can sometimes participate in side reactions or simply be present as a contaminant.[10]
Below is a diagram illustrating the potential sources and pathways for impurity formation.
Caption: Potential Impurity Formation Pathways.
Section 2: Analytical Strategy & Troubleshooting Guide
A multi-technique approach is often necessary for comprehensive impurity profiling.[8][11] High-Performance Liquid Chromatography (HPLC) is the workhorse for separating non-volatile organic impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for final structure elucidation.[8]
Workflow for Impurity Identification and Characterization
Caption: General Analytical Workflow for Impurity Characterization.
HPLC Troubleshooting Q&A
Q4: I'm seeing significant peak tailing for my API and some impurity peaks. What is the cause and how can I fix it?
A4: Peak tailing is a common issue, especially with compounds that have polar functional groups. The cause is often secondary interactions between the analyte and the stationary phase.
-
Causality: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. These silanols are acidic and can interact strongly with basic or highly polar analytes, leading to a non-ideal chromatographic peak shape (tailing).
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is often to control the ionization of your analytes. For a neutral compound like your ester, this is less critical, but for acidic or basic impurities, it's key. Try adjusting the mobile phase pH to be at least 2 units away from the pKa of the problematic impurity. Using a low pH (e.g., adding 0.1% formic or phosphoric acid) will protonate residual silanols, minimizing their interaction with analytes.[12]
-
Increase Buffer Strength: If you are using a buffer, increasing its concentration (e.g., from 10mM to 25mM) can help mask the residual silanol sites.[12]
-
Use a Different Column: Consider using a column with a different stationary phase or one that is specifically designed for high-performance end-capping to minimize silanol activity.
-
Q5: I see a small, unexpected peak in my chromatogram that doesn't appear in my sample diluent blank. What is it?
A5: This is often referred to as a "ghost peak." Its appearance in the sample but not the blank suggests it's related to the sample matrix or a previous injection.
-
Causality & Investigation:
-
Carryover: The most likely cause is carryover from a previous, more concentrated injection. Strongly retained compounds from a prior run can slowly elute in subsequent runs.
-
On-Column Degradation: The sample might be degrading slightly upon injection onto the column, especially if the mobile phase is harsh or the column temperature is high.
-
-
Troubleshooting Protocol:
-
Perform a Strong Solvent Wash: Inject a blank after your sample run, but run a gradient up to 100% of your strong solvent (e.g., acetonitrile or methanol) and hold it for several column volumes to wash out any strongly retained compounds.[13][14]
-
Check Sample Stability: Prepare a sample and analyze it immediately, then re-analyze the same vial after several hours. If the ghost peak grows over time, it indicates a stability issue in your sample diluent.
-
HPLC Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Drifting Retention Times | 1. Column temperature fluctuation.2. Mobile phase composition changing (evaporation).3. Insufficient column equilibration. | 1. Use a column oven for stable temperature control.2. Cover solvent reservoirs; prepare fresh mobile phase daily.3. Ensure at least 10-15 column volumes pass for equilibration.[13] |
| Poor Resolution | 1. Incorrect mobile phase composition.2. Column degradation or contamination.3. Sample overload. | 1. Optimize the organic/aqueous ratio or switch to a different organic modifier.2. Flush the column with a strong solvent or replace if old.3. Dilute the sample or inject a smaller volume.[12] |
| Baseline Noise/Drift | 1. Air bubbles in the pump or detector.2. Contaminated mobile phase.3. Failing detector lamp. | 1. Degas the mobile phase thoroughly; purge the pump.2. Use fresh, HPLC-grade solvents and additives.3. Check lamp energy and replace if necessary.[15] |
GC-MS and NMR Troubleshooting Q&A
Q6: My GC-MS analysis for residual solvents shows a broad solvent front, making it hard to quantify early-eluting compounds like ethanol. How can I improve this?
A6: A broad solvent peak is typically due to the injection technique or incompatible phase polarity.
-
Causality: A large volume of liquid injected into a hot inlet can vaporize non-uniformly, leading to a broad solvent band entering the column.
-
Troubleshooting Steps:
-
Optimize Injection Parameters: Use a split injection with a high split ratio (e.g., 50:1 or 100:1). This introduces a smaller, more focused band of analytes onto the column.
-
Use a Guard Column: A deactivated guard column can help trap non-volatile residues and protect the analytical column.
-
Adjust Temperature Program: Start the oven temperature program below the boiling point of your primary solvent to help focus the analytes at the head of the column before the temperature ramp begins.[16]
-
Q7: I've isolated an impurity with preparative HPLC, but the NMR signals are very weak and overlapping with the main component's signals. What should I do?
A7: This is a classic challenge of purity. The goal is to enhance the signal of the impurity relative to the residual main component.
-
Causality: Even after preparative HPLC, it's common for an isolated impurity fraction to contain a significant amount of the main API, especially if they are structurally similar and elute closely.
-
Troubleshooting Steps:
-
Re-purify: If possible, perform a second pass of preparative HPLC on the enriched fraction, perhaps using a different mobile phase or column chemistry to improve resolution.
-
Advanced NMR Techniques: Use 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These experiments reveal correlations between protons (COSY) or between protons and carbons (HSQC). Even if signals overlap in the 1D spectrum, they can often be resolved in the second dimension, allowing you to trace the connectivity of the impurity's structure.[10]
-
Subtraction Spectroscopy: If you have a clean spectrum of the API, it's sometimes possible to digitally subtract it from the impurity's spectrum to better visualize the impurity's signals, though this is an advanced method and requires careful processing.
-
Section 3: Quantification and Reporting According to Regulatory Standards
Identifying an impurity is only the first step. Regulatory bodies require accurate quantification to ensure levels are below safety thresholds.[17][18]
Frequently Asked Questions: Quantification & Reporting
Q8: Do I need a certified reference standard for every single impurity to quantify it?
A8: Not necessarily, although it is the most accurate method.[19]
-
With a Reference Standard: This is the preferred method. You create a calibration curve from the certified standard and quantify your unknown against it.
-
Without a Reference Standard: For process impurities and degradants where a standard is not available, you can use an approach based on relative response factor (RRF). A common assumption, if the impurity has a similar chromophore to the API, is that the UV response is the same (RRF = 1.0). You can then quantify the impurity "as if" it were the API. However, this assumption must be justified, and for impurities above the identification threshold, synthesizing the impurity to confirm its structure and determine a more accurate RRF is often required.[18][20]
Q9: What are the reporting thresholds I need to be aware of?
A9: The International Council for Harmonisation (ICH) provides clear guidelines. The thresholds are based on the maximum daily dose (MDD) of the drug.[3][4][21]
ICH Impurity Thresholds for New Drug Substances (ICH Q3A(R2)) [3][22]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *TDI = Total Daily Intake |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[18][21]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[18][21]
Section 4: Standard Operating Protocols
These protocols provide a starting point for your method development. They must be validated for your specific sample matrix and instrumentation.
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[23]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 280 nm.
-
Column Temperature: 30 °C.
-
-
Gradient Program:
-
Start at 30% B, hold for 2 min.
-
Linear ramp to 90% B over 20 min.
-
Hold at 90% B for 3 min.
-
Return to 30% B over 1 min.
-
Equilibrate for 5 min.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be < 2.0%.
-
Tailing factor for the main peak should be < 1.5.
-
Protocol 2: GC-MS for Residual Solvent Analysis
-
Chromatographic System:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split mode (50:1), 220 °C.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
-
Mass Spectrometer:
-
Mode: Electron Ionization (EI) at 70 eV.[16]
-
Scan Range: 35-350 amu.
-
Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Accurately weigh ~50 mg of sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO, DMF) that does not co-elute with target analytes.
-
Seal and vortex.
-
-
Headspace Parameters:
-
Incubation Temperature: 80 °C.
-
Incubation Time: 15 min.
-
References
-
Kallis, S., Michalek, K., & A, A. (n.d.). Synthetic efforts towards the development of a microwave synthesis of isobutyl propionate ester. UW-La Crosse. Retrieved from [Link]
-
(n.d.). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Retrieved from [Link]
- (n.d.). Process for 3,4-dimethoxyphenyl-acetone preparation. Google Patents.
-
(n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]
-
(n.d.). Synthesis of A. Ethyl 3-(3,4-Dimethoxyphenyl)alaninate. PrepChem.com. Retrieved from [Link]
-
Connell, C., & Collins, M. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. Forensic Science International, 224(1-3), 8-16. Retrieved from [Link]
-
(n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
(n.d.). ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. Retrieved from [Link]
-
(2025, August 27). How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. Retrieved from [Link]
-
(n.d.). ethyl propionate, 105-37-3. The Good Scents Company. Retrieved from [Link]
-
(n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. PubChem. Retrieved from [Link]
-
(2006, October 25). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
-
(2025, June 15). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. ResearchGate. Retrieved from [Link]
-
(2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Retrieved from [Link]
-
(n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. Retrieved from [Link]
-
(2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Retrieved from [Link]
-
(2018, February 16). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. SIELC Technologies. Retrieved from [Link]
-
(n.d.). Q 3 B (R2) Impurities in New Drug Products. EMA. Retrieved from [Link]
-
(n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved from [Link]
-
(n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. Retrieved from [Link]
-
(n.d.). Understanding Impurity Analysis. Cormica Pharma & Med Device Testing. Retrieved from [Link]
-
(n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Retrieved from [Link]
-
(n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]
-
(n.d.). Pharmaceutical Impurity Testing and Identification. Intertek. Retrieved from [Link]
- (n.d.). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. Google Patents.
-
(n.d.). Drug impurity profiling strategies. PubMed. Retrieved from [Link]
-
(2007, August 31). Conformational Analysis of 3-(trimethylsilyl)propionic Acid by NMR Spectroscopy: An Unusual Expression of the Beta-Silyl Effect. PubMed. Retrieved from [Link]
-
(n.d.). Ethyl 2-carboxymethyl-3,3-di(3,4,5-trimethoxyphenyl)propionate - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]
-
(2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. Premier Research. Retrieved from [Link]
-
(n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Human Metabolome Database. Retrieved from [Link]
-
(n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews. Retrieved from [Link]
-
(2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. Retrieved from [Link]
-
(2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. IJPPR. Retrieved from [Link]
-
(2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
(n.d.). Draw the expected NMR spectrum of methyl propionate, and point ou.... Pearson. Retrieved from [Link]
-
(2025, January 17). Guideline for Impurities in New Active Pharmaceuti- cal Ingredient. Retrieved from [Link]
- (n.d.). ethyl propionate production process. Google Patents.
Sources
- 1. cormica.com [cormica.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. database.ich.org [database.ich.org]
- 5. prepchem.com [prepchem.com]
- 6. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajrconline.org [ajrconline.org]
- 9. EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation - Google Patents [patents.google.com]
- 10. uwlax.edu [uwlax.edu]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. HPLC hibaelhárítási útmutató [sigmaaldrich.com]
- 14. rheniumgroup.co.il [rheniumgroup.co.il]
- 15. ijprajournal.com [ijprajournal.com]
- 16. scispace.com [scispace.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. Pharmaceutical Impurities: Top Four Questions [thermofisher.com]
- 20. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 21. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 22. mca.gm [mca.gm]
- 23. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | SIELC Technologies [sielc.com]
Technical Support Center: Work-up & Purification of Ethyl 3-(3,4-dimethoxyphenyl)propionate
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate. This document provides in-depth procedural analysis, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully isolating and purifying this target compound. Our focus is on the critical work-up phase, where seemingly minor details can significantly impact yield and purity.
Core Concept: The "Why" Behind the Work-up
The synthesis of this compound, often proceeding via Fischer esterification of 3,4-dimethoxyphenylacetic acid or other related pathways, concludes with a reaction mixture containing the desired ester, unreacted starting materials, acid catalyst, and potential side products. The work-up is a systematic process of liquid-liquid extraction and washing designed to selectively remove these impurities, isolating the neutral, organic-soluble ester product. Understanding the chemical logic of each step is paramount to troubleshooting unforeseen issues.
Standard Work-up & Purification Protocol
This protocol outlines a standard, robust procedure for the isolation of this compound following a typical acid-catalyzed esterification.
Experimental Protocol: Step-by-Step Work-up
-
Reaction Quenching & Solvent Dilution:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the product remains in the organic phase and reduces the viscosity of the solution.[1]
-
-
Acid Removal (Neutralization Wash):
-
Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Add slowly, as effervescence (CO₂ evolution) will occur if a significant amount of acid catalyst is present.
-
Shake the funnel gently at first, frequently venting to release pressure. Once effervescence subsides, shake vigorously.
-
Allow the layers to separate and drain the aqueous (bottom) layer. Repeat this wash until no more gas evolves upon addition of the bicarbonate solution. This step is crucial for neutralizing and removing the strong acid catalyst and any unreacted carboxylic acid starting material.
-
-
Water Wash:
-
Brine Wash:
-
Drying the Organic Layer:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. This indicates all water has been absorbed.
-
-
Solvent Removal & Isolation:
Visual Workflow: From Reaction to Pure Product
The following diagram illustrates the logical flow of the work-up and purification procedure.
Sources
Validation & Comparative
Comparing the reactivity of "Ethyl 3-(3,4-dimethoxyphenyl)propionate" with other alkyl propionates
An In-Depth Guide to the Comparative Reactivity of Ethyl 3-(3,4-dimethoxyphenyl)propionate
A Senior Application Scientist's Analysis for Drug Development Professionals
Introduction
In the landscape of pharmaceutical synthesis and drug development, understanding the nuanced reactivity of functional groups is paramount. This compound is a key intermediate, valued for its substituted phenyl ring which is a common motif in bioactive molecules. However, its utility in a synthetic sequence is dictated by the reactivity of its ethyl ester functionality. This guide provides a comparative analysis of the reactivity of this compound against simpler, non-substituted alkyl propionates such as methyl propionate and ethyl propionate.
Our central thesis is that the reactivity of the ester group in this compound is significantly modulated by two key factors originating from its bulky substituent: steric hindrance and electronic effects . This guide will dissect these factors in the context of common ester transformations—hydrolysis, transesterification, and reduction—providing both mechanistic explanations and actionable experimental protocols.
Structural Analysis: The Source of Divergent Reactivity
The reactivity of an ester's carbonyl group is fundamentally governed by the accessibility and electrophilicity of the carbonyl carbon. In simple alkyl propionates, these factors are relatively straightforward. The introduction of the 3-(3,4-dimethoxyphenyl)propyl group, however, introduces significant complexity.
-
Electronic Effects: The phenyl ring is substituted with two methoxy (-OCH₃) groups at the 3 and 4 positions. These are potent electron-donating groups through resonance. This increased electron density on the phenyl ring can be transmitted inductively through the propyl chain, albeit weakly, to the carbonyl group. An increase in electron density at the carbonyl carbon would slightly decrease its electrophilicity, making it a less attractive target for nucleophiles compared to unsubstituted alkyl propionates.[1][2]
-
Steric Hindrance: This is arguably the more dominant effect. The 3-(3,4-dimethoxyphenyl)propyl group is large and conformationally flexible. This bulk creates a "shield" around the electrophilic carbonyl center, impeding the trajectory of incoming nucleophiles.[3][4][5] This phenomenon, known as steric hindrance, is a critical factor in determining reaction rates.[6] For a reaction to occur, a nucleophile must approach the carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory), and this bulky substituent makes such an approach more difficult.[4]
In contrast, methyl and ethyl propionates lack these significant modifying groups, presenting a relatively unhindered and electronically unperturbed carbonyl group. This fundamental structural difference is the primary driver of the observed differences in reactivity.
Comparative Reactivity in Key Ester Transformations
We will now examine the practical implications of these structural features in three common classes of ester reactions.
Hydrolysis: The Saponification Benchmark
Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by acid or base. Base-catalyzed hydrolysis, or saponification, is an irreversible and often quantitative reaction, making it an excellent benchmark for comparing reactivity.[7]
Mechanistic Insight: The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon.[8] The rate-determining step is typically this initial nucleophilic attack.
Reactivity Comparison:
-
This compound: The significant steric hindrance from the bulky substituent will slow the approach of the hydroxide nucleophile, leading to a decreased reaction rate. The minor electronic-donating effect of the methoxy groups may also contribute slightly to this reduced reactivity.
-
Methyl/Ethyl Propionate: With minimal steric hindrance, the carbonyl carbon is readily accessible, allowing for a much faster rate of hydrolysis under identical conditions.[9][10][11]
Predicted Reactivity Order (Fastest to Slowest): Methyl Propionate > Ethyl Propionate >> this compound
This protocol is designed to qualitatively compare the hydrolysis rates by monitoring the consumption of base over time.
Materials:
-
This compound
-
Ethyl Propionate
-
0.5 M NaOH in 50% Ethanol/Water
-
0.1 M HCl (for titration)
-
Phenolphthalein indicator
-
Constant temperature water bath (e.g., 40°C)
-
Magnetic stirrers, flasks, burettes, pipettes
Procedure:
-
Prepare two identical reaction flasks. To each, add 50 mL of the 0.5 M NaOH solution.
-
Place the flasks in the constant temperature water bath and allow them to equilibrate for 15 minutes.
-
Simultaneously, add an equimolar amount (e.g., 0.01 mol) of this compound to one flask and Ethyl Propionate to the other. Start a timer immediately.
-
At set time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a 5 mL aliquot from each reaction mixture and quench it in a flask containing 10 mL of ice-cold deionized water to stop the reaction.
-
Add 2-3 drops of phenolphthalein indicator to the quenched aliquot and immediately titrate with 0.1 M HCl to determine the concentration of unreacted NaOH.
-
Plot the concentration of remaining ester versus time for both compounds. The steeper slope of the Ethyl Propionate curve will demonstrate its higher reactivity.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Transesterification: Exchanging the Alcohol Moiety
Transesterification is the process of converting one ester into another by reaction with an alcohol, often in the presence of an acid or base catalyst.[12] This reaction is an equilibrium process.[13]
Mechanistic Insight (Acid-Catalyzed): The reaction begins with protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The new alcohol then acts as a nucleophile, attacking the carbonyl to form a tetrahedral intermediate. After proton transfers, the original alcohol is eliminated.[13]
Reactivity Comparison:
-
This compound: As with hydrolysis, the steric bulk of the substituent will hinder the approach of the incoming alcohol nucleophile to the protonated carbonyl. This will result in a slower rate of reaction and may require more forcing conditions (e.g., higher catalyst loading, elevated temperature) to reach equilibrium.
-
Methyl/Ethyl Propionate: The unhindered nature of these esters allows for rapid formation of the tetrahedral intermediate, leading to faster attainment of equilibrium.
Predicted Reactivity Order (Fastest to Slowest): Methyl Propionate > Ethyl Propionate >> this compound
Materials:
-
This compound
-
Ethyl Propionate
-
Anhydrous Methanol (large excess)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (for quenching)
-
Reflux apparatus, GC-MS for analysis
Procedure:
-
In two separate round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 5 mmol) of this compound and Ethyl Propionate.
-
To each flask, add a large excess of anhydrous methanol (e.g., 50 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) to each flask.
-
Heat the mixtures to reflux and monitor the reaction progress over time using GC-MS.
-
To monitor, withdraw small aliquots at regular intervals, quench with saturated sodium bicarbonate solution, extract with a suitable solvent (e.g., ethyl acetate), and analyze.
-
The rate of formation of the corresponding methyl ester will be significantly faster for the ethyl propionate reaction.
Caption: Workflow for monitoring a transesterification reaction.
Reduction to an Alcohol
The reduction of esters to primary alcohols is a fundamental transformation, commonly achieved with powerful hydride reagents like lithium aluminum hydride (LiAlH₄).
Mechanistic Insight: The reaction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ onto the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide leaving group to form an aldehyde. The aldehyde is then rapidly reduced by a second equivalent of hydride to form the primary alcohol.
Reactivity Comparison:
-
This compound: The sterically demanding environment around the carbonyl will hinder the approach of the bulky AlH₄⁻ anion. This will result in a slower reduction compared to less substituted esters. In some cases, incomplete reaction or the need for higher temperatures may be observed.
-
Methyl/Ethyl Propionate: The carbonyl group is highly accessible, leading to a very rapid and typically exothermic reduction upon addition of LiAlH₄.
Predicted Reactivity Order (Fastest to Slowest): Methyl Propionate > Ethyl Propionate >> this compound
Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
This compound
-
Anhydrous Diethyl Ether or THF
-
Lithium Aluminum Hydride (LiAlH₄)
-
Apparatus for reactions under inert atmosphere
-
System for controlled workup (e.g., Fieser workup with Na₂SO₄·10H₂O)
Procedure:
-
Set up a flame-dried, three-neck flask under a nitrogen atmosphere, equipped with a magnetic stirrer and a dropping funnel.
-
In the flask, prepare a solution of this compound (e.g., 10 mmol) in 50 mL of anhydrous diethyl ether. Cool the solution to 0°C in an ice bath.
-
Separately, prepare a suspension of LiAlH₄ (e.g., 1.2 equivalents) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the LiAlH₄ suspension dropwise to the stirred ester solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Compare the time required for complete consumption of the starting material to a similar reaction performed with ethyl propionate (which will be nearly instantaneous).
-
Perform a careful, controlled workup to quench the excess LiAlH₄ and isolate the product alcohol, 3-(3,4-dimethoxyphenyl)propan-1-ol.
Summary of Comparative Reactivity
The following table summarizes the predicted relative reactivity based on the structural and mechanistic principles discussed.
| Reaction Type | Methyl Propionate | Ethyl Propionate | This compound | Primary Rationale for Difference |
| Base-Catalyzed Hydrolysis | +++ (Fastest) | ++ | + (Slowest) | Steric hindrance impeding OH⁻ attack. |
| Acid-Catalyzed Transesterification | +++ (Fastest) | ++ | + (Slowest) | Steric hindrance impeding alcohol attack. |
| Reduction with LiAlH₄ | +++ (Fastest) | ++ | + (Slowest) | Steric hindrance impeding AlH₄⁻ attack. |
Conclusion and Practical Implications
The reactivity of the ester functionality in this compound is substantially lower than that of simple alkyl propionates like methyl and ethyl propionate. This attenuated reactivity is not due to profound electronic effects but is overwhelmingly a consequence of the steric hindrance imposed by the bulky 3-(3,4-dimethoxyphenyl)propyl substituent.
For researchers, scientists, and drug development professionals, this has direct practical implications:
-
Reaction Conditions: Standard conditions used for reactions with simple esters may be insufficient for this compound. More forcing conditions, such as higher reaction temperatures, longer reaction times, or the use of more potent reagents/catalysts, may be necessary to achieve satisfactory conversion.
-
Chemoselectivity: In a molecule containing both a simple ester and a sterically hindered one like this compound, it may be possible to achieve selective reaction at the less hindered site by carefully controlling reaction conditions.
-
Process Development: When scaling up syntheses involving this intermediate, the slower reaction kinetics must be factored into process timing and throughput calculations.
By understanding the structural origins of this reactivity, chemists can better predict the behavior of this valuable intermediate and design more robust and efficient synthetic routes for the development of novel therapeutics.
References
- Pearson Education, Inc. (n.d.). Mechanism for the uncatalyzed hydrolysis of methyl propionate.
-
Quinlan, J. E., & Amis, E. S. (1953). The Alkaline Hydrolysis of Methyl Propionate in Acetone-Water Mixtures and Solutions of Different Ionic Strength. Journal of the American Chemical Society, 75(19), 4913–4916. Available at: [Link]
-
Quinlan, J. E., & Amis, E. S. (1954). THE DIELECTRIC CONSTANT EFFECT UPON THE ALKALINE HYDROLYSIS OF METHYL PROPIONATE. Defense Technical Information Center. Available at: [Link]
-
Quinlan, J. E., & Amis, E. S. (1953). The Alkaline Hydrolysis of Methyl Propionate in Acetone-Water Mixtures and Solutions of Different Ionic Strength. Journal of the American Chemical Society. Available at: [Link]
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. Available at: [Link]
-
PrepChem (n.d.). Synthesis of A. Ethyl 3-(3,4-Dimethoxyphenyl)alaninate. Available at: [Link]
-
Wikipedia. (2023). Transesterification. Available at: [Link]
-
Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
-
Organic Chemistry. (2017). 04.07 Stability Factors: Steric Effects. YouTube. Available at: [Link]
-
National Institutes of Health. (n.d.). Exploring the Relationship between Reactivity and Electronic Structure in Isorhodanine Derivatives Using Computer Simulations. Available at: [Link]
-
MDPI. (n.d.). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Available at: [Link]
Sources
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A Comparative Guide to the Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the efficient and scalable production of target molecules is paramount. Ethyl 3-(3,4-dimethoxyphenyl)propionate, a key building block in the synthesis of various pharmacologically active compounds, is no exception. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable ester, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly approached via two primary strategies: a two-step route involving the formation and subsequent reduction of an unsaturated intermediate, and a direct esterification of the corresponding carboxylic acid. Each pathway presents a unique set of advantages and challenges in terms of yield, cost, safety, and scalability. This guide will dissect these routes to provide a clear and objective comparison.
Route 1: The Condensation-Hydrogenation Pathway
This widely employed two-step approach commences with the formation of an α,β-unsaturated ester, ethyl 3,4-dimethoxycinnamate, which is then reduced to the desired saturated propionate.
Step 1A: Formation of Ethyl 3,4-dimethoxycinnamate via Condensation
The initial condensation reaction is critical to the overall efficiency of this route. The most common method is a variation of the Claisen-Schmidt or Perkin-type condensation, reacting 3,4-dimethoxybenzaldehyde (veratraldehyde) with a source of the ethyl acetate enolate.
Causality of Experimental Choices: The choice of a strong base, such as sodium ethoxide, is crucial to deprotonate ethyl acetate and generate the nucleophilic enolate required for the condensation with the electrophilic carbonyl carbon of veratraldehyde. The reaction temperature is carefully controlled to favor the condensation reaction while minimizing side reactions.
Experimental Protocol: Synthesis of Ethyl 3,4-dimethoxycinnamate [1][2]
-
In a suitable reaction vessel, dissolve 166 g of veratraldehyde in 1200 g of ethyl acetate with stirring.
-
At a temperature of 25-30°C, slowly add 510 g of a 20% sodium ethoxide solution in ethanol.
-
After the addition is complete, slowly heat the reaction mixture to 70-75°C and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the solution to 20-25°C and neutralize with 150 g of concentrated hydrochloric acid.
-
Perform a liquid-liquid extraction. The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield ethyl 3,4-dimethoxycinnamate.
Step 1B: Catalytic Hydrogenation of Ethyl 3,4-dimethoxycinnamate
The second step involves the selective reduction of the carbon-carbon double bond of the cinnamate ester. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry standard for this transformation due to its high efficiency and selectivity.
Causality of Experimental Choices: Palladium on carbon is a highly effective heterogeneous catalyst for the hydrogenation of alkenes. The use of a hydrogen atmosphere provides the necessary reducing agent. The solvent, typically ethanol, is chosen for its ability to dissolve the substrate and for its compatibility with the catalyst. The reaction is typically run at room temperature and atmospheric or slightly elevated pressure for safety and convenience.
Experimental Protocol: Hydrogenation of Ethyl 3,4-dimethoxycinnamate [3]
-
In a round-bottom flask, dissolve the crude ethyl 3,4-dimethoxycinnamate (assuming a theoretical yield from the previous step) in 5 mL of ethanol.
-
Carefully add approximately 10 mg of 10% palladium on carbon to the solution.
-
The flask is then fitted with a hydrogen-filled balloon to create an inert and reducing atmosphere.
-
The reaction mixture is stirred vigorously at room temperature for approximately one hour, or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.
Route 2: Direct Esterification of 3-(3,4-Dimethoxyphenyl)propionic Acid
An alternative and more direct approach is the Fischer esterification of commercially available 3-(3,4-dimethoxyphenyl)propionic acid.
Causality of Experimental Choices: Fischer esterification is an acid-catalyzed equilibrium reaction. The use of a large excess of the alcohol (ethanol) and a strong acid catalyst (like sulfuric acid) shifts the equilibrium towards the formation of the ester. Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol: Fischer Esterification of 3-(3,4-Dimethoxyphenyl)propionic Acid [4][5][6][7]
-
In a round-bottom flask, suspend 3-(3,4-dimethoxyphenyl)propionic acid in a significant excess of absolute ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Condensation-Hydrogenation | Route 2: Direct Esterification |
| Starting Materials | Veratraldehyde, Ethyl Acetate, Sodium Ethoxide, H₂, Pd/C | 3-(3,4-Dimethoxyphenyl)propionic acid, Ethanol, H₂SO₄ |
| Number of Steps | Two | One |
| Overall Yield | Potentially high, dependent on both steps. The patent suggests a molar yield of 92.0% for the acid synthesis.[1][2] | Generally high, often exceeding 90% under optimized conditions.[6] |
| Scalability | Readily scalable, with considerations for handling sodium ethoxide and hydrogen gas. | Highly scalable and straightforward. |
| Safety Considerations | Use of flammable hydrogen gas and pyrophoric Pd/C catalyst requires specialized equipment and handling procedures. Sodium ethoxide is corrosive. | Use of concentrated sulfuric acid requires caution. |
| Cost-Effectiveness | May be more cost-effective if starting from basic raw materials like veratraldehyde. | Cost is dependent on the price of 3-(3,4-dimethoxyphenyl)propionic acid. |
| Environmental Impact | Use of a heavy metal catalyst (palladium) which requires proper disposal or recycling. | Generates less waste as it is a one-step synthesis. |
Visualization of Synthetic Pathways
Caption: A flowchart comparing the two primary synthetic routes to this compound.
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound.
-
Route 1 (Condensation-Hydrogenation) is well-suited for large-scale industrial production where cost-effectiveness from basic starting materials is a primary driver. However, it necessitates investment in specialized equipment for handling hydrogenation reactions safely.
-
Route 2 (Direct Esterification) offers a simpler, more direct, and potentially safer laboratory-scale synthesis, provided that 3-(3,4-dimethoxyphenyl)propionic acid is readily and economically available. Its operational simplicity makes it an attractive option for research and early-stage development.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher or drug development professional, balancing factors such as scale, cost, available equipment, and safety protocols.
References
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Palladium on Carbon (Pd/C) - Common Organic Chemistry Reactions. Available at: [Link]
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The Fischer Esterification. Available at: [Link]
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Hydrogenation of Ethyl Cinnamate - YouTube. Available at: [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
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A Comparative Analysis of the Biological Activity of Ethyl 3-(3,4-dimethoxyphenyl)propionate and Its Hydroxylated Analogs
Abstract: This guide provides a detailed comparative analysis of the biological activities of Ethyl 3-(3,4-dimethoxyphenyl)propionate and its hydroxylated analogs. We delve into the critical role of the phenyl ring's substitution pattern—specifically the presence of methoxy versus hydroxyl groups—in dictating the antioxidant, anti-inflammatory, and cytotoxic properties of these compounds. By synthesizing data from studies on structurally related molecules, this document elucidates the structure-activity relationships that are paramount for researchers in pharmacology and medicinal chemistry. We further provide robust, step-by-step experimental protocols for key biological assays to empower researchers to validate and expand upon these findings.
Introduction: The Significance of Phenolic Structure in Bioactivity
Phenylpropionate derivatives are a class of compounds widely distributed in the plant kingdom and are recognized for their diverse pharmacological potential.[1] The core structure, consisting of a benzene ring attached to a three-carbon propionate side chain, serves as a scaffold for various functional group substitutions that profoundly influence its biological effects. This compound represents a parent compound where the hydroxyl groups of the catechol moiety are "capped" by methyl groups. Its hydroxylated analogs, such as Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate and Ethyl 3-(3,4-dihydroxyphenyl)propanoate, expose one or both of these hydroxyl groups.
This guide will explore the causal relationship between this structural difference and the resulting biological activity. The central hypothesis is that the presence of free hydroxyl groups is a key determinant for potent antioxidant and anti-inflammatory activities, a concept well-supported in the study of phenolic compounds.[2][3] Conversely, methoxylation, while potentially increasing lipophilicity and metabolic stability, may attenuate activities that rely on hydrogen atom donation or specific hydrogen bonding interactions.[4]
Structural Comparison: Methoxy vs. Hydroxyl Moieties
The fundamental difference between this compound and its analogs lies in the functional groups at the 3- and 4-positions of the phenyl ring.
-
This compound (Parent Compound): Features two methoxy (-OCH₃) groups. These groups are relatively stable and increase the molecule's lipophilicity.
-
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Analog A): Possesses one hydroxyl (-OH) group and one methoxy group. This structure is common in natural products like derivatives of ferulic acid.[5]
-
Ethyl 3-(3,4-dihydroxyphenyl)propanoate (Analog B): Contains a catechol (3,4-dihydroxy) moiety, which is a well-established pharmacophore for antioxidant activity.[6]
-
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA, Related Analog): While not an ethyl ester, this related acid provides significant insight into the effects of a single hydroxyl group flanked by two methoxy groups, demonstrating potent anti-inflammatory effects.[7][8]
Comparative Biological Activities
The substitution pattern on the phenyl ring is the primary driver of the differences in biological efficacy. Free hydroxyl groups, particularly in the catechol arrangement, are potent hydrogen donors, a key mechanism for neutralizing free radicals.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is strongly correlated with the number and position of hydroxyl groups.[2] The catechol structure in Analog B is predicted to have the strongest antioxidant activity due to its ability to donate hydrogen atoms and form a stable ortho-quinone.
Studies on related phenolic compounds consistently show that hydroxyl groups are essential for potent radical scavenging.[9] For instance, the metabolite 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) has demonstrated stronger antioxidant effects than its precursors in some cases.[9] In contrast, the methoxylated parent compound is expected to have significantly lower, if any, direct radical-scavenging activity.
| Compound | Key Structural Feature | Predicted Antioxidant Activity | Rationale |
| This compound | Dimethoxy | Low / Negligible | Lacks free hydroxyl groups required for hydrogen donation to scavenge free radicals. |
| Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | Mono-hydroxyl | Moderate | The single hydroxyl group can act as a hydrogen donor. |
| Ethyl 3-(3,4-dihydroxyphenyl)propanoate | Di-hydroxyl (Catechol) | High | The catechol moiety is a classic pharmacophore for potent antioxidant activity via radical quenching.[6] |
Anti-inflammatory Activity
Inflammation is a complex process often mediated by signaling pathways like NF-κB and MAPKs, leading to the production of mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[7]
Significant data on the related analog 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) reveals potent anti-inflammatory effects. HDMPPA has been shown to:
-
Significantly suppress the production of NO and prostaglandin E2.[8]
-
Inhibit the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]
-
Attenuate the secretion of pro-inflammatory cytokines like TNF-α and IL-1β.[8]
-
Block the activation of the NF-κB and PI3K/Akt signaling pathways.[7]
These effects are attributed to the molecule's ability to modulate intracellular signaling cascades and reduce oxidative stress.[8] It is highly probable that the hydroxylated analogs of this compound, especially the di-hydroxy variant, would exhibit similar, potent anti-inflammatory activities. The parent dimethoxy compound, lacking the reactive hydroxyl groups, is expected to be substantially less active. Other related methoxylated compounds have also demonstrated anti-inflammatory effects, suggesting that the core phenylpropionate structure contributes, but the hydroxylation greatly enhances this activity.[10][11]
Cytotoxic Activity
The cytotoxic potential of these compounds against cancer cell lines is also influenced by the ring substitutions. While direct comparative data is limited, structure-activity relationship studies of other phenolic and methoxylated compounds provide valuable insights. For example, a chalcone derivative with a dimethoxyphenyl group showed potent cytotoxic effects against MCF-7 breast cancer cells.[12] In other studies, hydroxyl-substituted derivatives have demonstrated significant antiproliferative activity, sometimes superior to their methoxylated counterparts.[2] The presence of hydroxyl groups can contribute to the induction of apoptosis through the generation of reactive oxygen species (ROS) within cancer cells or by interacting with key cellular enzymes.[13]
The increased lipophilicity of the methoxylated parent compound could enhance cell membrane permeability, a factor that can influence cytotoxicity.[4] However, the specific interactions with intracellular targets that lead to cell death are often dependent on the hydroxyl groups. Therefore, a direct comparison via experimental testing is necessary to determine the superior cytotoxic agent.
| Compound | IC₅₀ / GI₅₀ (Cell Line) | Reference |
| Related Dimethoxy Chalcone Derivative | 2.01 ± 1.53 µg/mL (MCF-7) | [12] |
| Related Hydroxy-Methoxy Benzamide | IC₅₀ = 2.2–4.4 µM (Various) | [2] |
| Other Synthetic Dihydropyridine Derivatives | GI₅₀ = 0.03 µM (MCF-7) | [14] |
Note: Data is from structurally related but not identical compounds to provide a contextual framework.
Mechanistic Insights: Key Signaling Pathways
The biological activities of the hydroxylated analogs are primarily mediated through their influence on critical intracellular signaling pathways. The data from HDMPPA provides a clear model for the anti-inflammatory mechanism.[7][8]
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide standardized, step-by-step protocols for assessing the key biological activities discussed.
Protocol: DPPH Radical Scavenging Assay (Antioxidant)
This protocol measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Prepare a 0.1 mM working solution of DPPH (Sigma-Aldrich) in methanol. Keep this solution protected from light.
-
Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the 0.1 mM DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compounds (e.g., 1 to 100 µM) or the positive control to the wells. For the blank, add 100 µL of methanol.
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.
-
Protocol: Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)
This assay uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the anti-inflammatory potential of the compounds by measuring the inhibition of NO production.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Wells with untreated cells serve as a negative control.
-
-
NO Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite using a standard curve generated with sodium nitrite.
-
Determine the percentage of NO inhibition relative to the LPS-only treated cells.
-
Protocol: MTT Assay (Cytotoxicity)
This colorimetric assay determines cell viability and is used to assess the cytotoxic potential of the compounds.
Methodology:
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds for 48 or 72 hours.
-
-
MTT Incubation:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
The IC₅₀ value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Conclusion and Future Directions
The evidence synthesized in this guide strongly indicates a clear structure-activity relationship for this compound and its analogs. The presence of free hydroxyl groups, particularly a 3,4-dihydroxy (catechol) moiety, is critical for imparting potent antioxidant and anti-inflammatory activities. These hydroxylated analogs effectively modulate key inflammatory signaling pathways such as NF-κB and MAPKs, highlighting their therapeutic potential.[7][8]
While the fully methoxylated parent compound may possess greater metabolic stability and lipophilicity, it lacks the direct radical-scavenging and hydrogen-bonding capabilities of its hydroxylated counterparts. For drug development professionals, this presents a classic optimization challenge: balancing the high potency of hydroxylated forms with the potentially more favorable pharmacokinetic properties of methoxylated derivatives. Future research should focus on direct, head-to-head in vivo comparisons of these compounds to fully elucidate their pharmacokinetic profiles and therapeutic efficacy. Prodrug strategies, where the hydroxyl groups are temporarily masked to improve bioavailability, could also be a promising avenue for exploration.
References
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Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. (2015). ResearchGate. Available at: [Link]
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Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). National Institutes of Health (NIH). Available at: [Link]
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The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. (2016). PubMed. Available at: [Link]
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Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate. (n.d.). PubChem. Available at: [Link]
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Ethyl 3-(4-methoxyphenyl)propanoate. (n.d.). Chemsrc. Available at: [Link]
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Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. (2019). MDPI. Available at: [Link]
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Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. (2015). PubMed. Available at: [Link]
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Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate. (2004). ResearchGate. Available at: [Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health (NIH). Available at: [Link]
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Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. (1997). PubMed. Available at: [Link]
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Synthesis and cytotoxic effects of (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl) prop-2-en-1-one in MDA-MB231 and MCF-7 breast cancer cell lines. (2017). Sci-Hub. Available at: [Link]
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Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. (2019). USC. Available at: [Link]
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Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. (n.d.). PubChem. Available at: [Link]
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Ethyl 3-(4-methoxyphenyl)propanoate. (n.d.). PubChem. Available at: [Link]
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Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2021). National Institutes of Health (NIH). Available at: [Link]
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Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. (2023). MDPI. Available at: [Link]
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Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2023). National Institutes of Health (NIH). Available at: [Link]
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In Silico Comparison of Quantum and Bioactivity Parameters of a Series of Natural Diphenyl Acetone Analogues, and In Vitro Caco-2 Studies on Three Main Chalcone Derivatives. (2024). MDPI. Available at: [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2019). MDPI. Available at: [Link]
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Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. (2002). SciELO. Available at: [Link]
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Active principle of kimchi, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, retards fatty streak formation at aortic sinus of apolipoprotein E knockout mice. (2009). PubMed. Available at: [Link]
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In-Vitro Antioxidant Properties of Lipophilic Antioxidant Compounds from 3 Brown Seaweed. (2019). MDPI. Available at: [Link]
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4-Hydroxy-3-methoxyphenyl Substituted 3-methyl-tetrahydroquinoline Derivatives Obtained Through Imino Diels-Alder Reactions as Potential Antitumoral Agents. (2021). ResearchGate. Available at: [Link]
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Investigating the Phytochemical Profile and Antioxidant Activity of Different Solvent Extracts of Sesamum prostratum Retz. (2023). MDPI. Available at: [Link]
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A Comparative Spectroscopic Guide: Distinguishing Ethyl 3-(3,4-dimethoxyphenyl)propionate from Its Synthetic Precursors
For researchers and professionals in drug development and organic synthesis, the precise characterization of a target molecule and the ability to differentiate it from its precursors are fundamental for ensuring purity, confirming reaction success, and elucidating structural integrity. This guide provides an in-depth spectroscopic comparison of Ethyl 3-(3,4-dimethoxyphenyl)propionate, a valuable intermediate, with its common precursors. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will explore the distinct spectral signatures that arise from the transformation of functional groups during synthesis.
The narrative of this guide is built on a foundational synthetic pathway: the Fischer esterification of 3,4-dimethoxyphenylpropionic acid with ethanol. This common laboratory procedure serves as a logical framework for our comparative analysis. We will also consider veratraldehyde, a frequent starting material for the synthesis of the propionic acid precursor.
The Synthetic Pathway and Molecular Structures
Understanding the structural evolution from precursor to final product is key to interpreting the corresponding changes in their spectra. The primary reaction we will consider is the acid-catalyzed esterification of a carboxylic acid to form the final ethyl ester product.
Figure 1: A simplified workflow for the Fischer esterification synthesis of this compound.
The key molecular players in this analysis are depicted below, highlighting the structural differences that will manifest in their spectroscopic data.
Figure 2: Chemical structures of the target product and its precursors.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) is arguably the most powerful tool for tracking this reaction, as it directly visualizes the protons in their local electronic environments. The conversion of the carboxylic acid and alcohol into an ester results in highly characteristic new signals and the disappearance of others.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (ppm) | Methoxy Protons (-OCH₃) (ppm) | Propionate/Alkyl Protons (ppm) | Other Key Protons (ppm) |
| Veratraldehyde | ~7.43 (d), ~7.41 (dd), ~6.98 (d)[1] | ~3.95 (s, 6H)[1] | - | Aldehyde (-CHO): ~9.84 (s)[1] |
| 3,4-Dimethoxyphenylpropionic Acid | ~6.7-6.8 (m, 3H) | ~3.85 (s, 6H) | -CH₂-Ar: ~2.89 (t), -CH₂-COOH: ~2.62 (t)[2] | Carboxyl (-COOH): ~11.0 (s, broad)[2] |
| Ethanol | - | - | -CH₂-OH: ~3.6 (q), -CH₃: ~1.2 (t) | Hydroxyl (-OH): Variable |
| This compound | ~6.7-6.8 (m, 3H) | ~3.86 (s, 6H) | -O-CH₂-CH₃ : ~4.1 (q), -CH₂-Ar: ~2.9 (t), -CH₂-COO-: ~2.6 (t), -O-CH₂-CH₃ : ~1.2 (t) | - |
Analysis and Interpretation
The most telling transformation in the ¹H NMR spectrum is the fate of the acidic protons and the incorporation of the ethyl group.
-
Disappearance of Acidic Protons: In the precursor 3,4-dimethoxyphenylpropionic acid, the carboxylic acid proton (-COOH) typically appears as a very broad singlet far downfield, often above 10 ppm[2]. The hydroxyl proton of ethanol is also present. Upon successful esterification, both of these signals vanish from the spectrum, providing immediate evidence of reaction completion.
-
Appearance of the Ethyl Ester Signature: The formation of the ethyl ester introduces two new, unmistakable signals:
-
A quartet around 4.1 ppm , corresponding to the methylene protons (-O-CH₂ -CH₃) of the ethoxy group. This signal is deshielded due to the adjacent oxygen atom. Its quartet multiplicity arises from coupling to the three protons of the neighboring methyl group (n+1 rule, 3+1=4).
-
A triplet around 1.2 ppm , corresponding to the methyl protons (-O-CH₂-CH₃ ) of the ethoxy group. It appears as a triplet due to coupling with the two protons of the adjacent methylene group (n+1 rule, 2+1=3).
-
-
Stability of the Propionate Backbone: The signals for the propionate backbone protons (-CH₂ -Ar and -CH₂ -COO-) remain relatively unchanged in their chemical shift and multiplicity (both are triplets), though minor shifts may occur due to the change in the electronic environment of the carbonyl group.
-
Comparison with Veratraldehyde: If one were starting from veratraldehyde, the key initial signal is the sharp aldehyde proton singlet around 9.8 ppm[1][3]. The synthetic steps to convert this to the propionic acid and then the ester would see this signal disappear, replaced by the characteristic triplets of the propionate side chain.
¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled
Carbon NMR provides complementary information, mapping the carbon framework of the molecules. The chemical shift of the carbonyl carbon is a particularly sensitive probe for the conversion of a carboxylic acid to an ester.
Comparative ¹³C NMR Data
| Compound | Carbonyl Carbon (C=O) (ppm) | Aromatic Carbons (ppm) | Methoxy Carbons (-OCH₃) (ppm) | Propionate/Alkyl Carbons (ppm) |
| Veratraldehyde | ~191.1[1] | ~109-155[1] | ~56.0 | - |
| 3,4-Dimethoxyphenylpropionic Acid | ~174.5 | ~111-149 | ~55.9 | -CH₂-Ar: ~30.5, -CH₂-COOH: ~36.0 |
| Ethanol | - | - | - | -CH₂-OH: ~57.0, -CH₃: ~18.0 |
| This compound | ~173.0 | ~111-149 | ~55.9 | -O-CH₂- : ~60.5, -CH₂-Ar: ~31.0, -CH₂-COO-: ~36.0, -O-CH₂-CH₃ : ~14.2 |
Analysis and Interpretation
-
Carbonyl Shift: The carbonyl carbon of a carboxylic acid (in 3,4-dimethoxyphenylpropionic acid) resides around 174.5 ppm. Upon conversion to an ethyl ester, this signal typically shifts slightly upfield to approximately 173.0 ppm. While subtle, this shift is a reliable indicator of the functional group transformation. This contrasts sharply with the aldehyde carbonyl of veratraldehyde, which is much further downfield at ~191 ppm[1].
-
New Ethoxy Carbons: The most definitive evidence in the ¹³C NMR spectrum is the appearance of two new signals corresponding to the ethyl group in the product. A peak around 60.5 ppm is characteristic of the methylene carbon attached to the ester oxygen (-O-C H₂-), and a peak further upfield around 14.2 ppm signifies the terminal methyl carbon (-C H₃)[4].
-
Aromatic and Methoxy Carbons: The chemical shifts of the carbons in the 3,4-dimethoxyphenyl ring system and the methoxy groups remain largely consistent across the propionic acid and its ethyl ester, as they are distant from the reaction site.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy excels at identifying functional groups. The esterification reaction involves a dramatic and easily observable change in the hydroxyl and carbonyl stretching regions of the spectrum.
Comparative IR Data (Key Frequencies, cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (sp³) | C=O Stretch | C-O Stretch |
| Veratraldehyde | - | ~2850-2750 (aldehyde C-H) | ~1685 | ~1270, ~1140 |
| 3,4-Dimethoxyphenylpropionic Acid | ~2500-3300 (very broad) | ~2950-2850 | ~1700 | ~1260 |
| Ethanol | ~3300 (broad) | ~2950 | - | ~1050 |
| This compound | Absent | ~2950-2850 | ~1735 | ~1250, ~1180 |
Analysis and Interpretation
The IR spectrum provides a clear "before and after" picture of the reaction.
-
Disappearance of the Broad O-H Band: The spectrum of 3,4-dimethoxyphenylpropionic acid is dominated by a very broad absorption band from roughly 2500 to 3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid[5]. Similarly, ethanol shows a broad O-H stretch around 3300 cm⁻¹. The complete disappearance of this broad feature in the product spectrum is the strongest evidence that the hydroxyl groups have been consumed.
-
Shift in Carbonyl (C=O) Frequency: The C=O stretching frequency is highly diagnostic. In the carboxylic acid, it appears around 1700 cm⁻¹ due to resonance and hydrogen bonding. In the resulting ester, this band shifts to a higher frequency, typically around 1735 cm⁻¹ [6]. This increase is because the resonance stabilization in an ester is less pronounced than in a carboxylic acid dimer, leading to a stronger, higher-frequency double bond vibration.
-
Changes in the C-O Stretch Region: The product, this compound, will exhibit strong C-O stretching bands in the fingerprint region (around 1250-1180 cm⁻¹) associated with the ester linkage, which will differ from the C-O stretches of the precursor acid and alcohol[6].
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry confirms the identity of the product by measuring its molecular weight and provides structural clues through the analysis of its fragmentation patterns.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| Veratraldehyde | 166.17[7] | 166 | 165 ([M-H]⁺), 151 ([M-CH₃]⁺), 137 ([M-CHO]⁺) |
| 3,4-Dimethoxyphenylpropionic Acid | 210.23[8] | 210 | 167 ([M-COOH]⁺), 151 |
| Ethanol | 46.07 | 46 | 45 ([M-H]⁺), 31 ([M-CH₃]⁺) |
| This compound | 238.28 | 238 | 193 ([M-OC₂H₅]⁺), 164, 151, 88 (McLafferty) |
Analysis and Interpretation
-
Molecular Ion Peak: The most straightforward piece of evidence is the molecular ion peak. The reaction of 3,4-dimethoxyphenylpropionic acid (MW=210.23) and ethanol (MW=46.07) with the loss of water (MW=18.02) should yield a product with a molecular weight of 238.28 g/mol . Observing a strong molecular ion peak [M]⁺ at m/z = 238 confirms the formation of the correct product.
-
Characteristic Fragmentation:
-
Ester Fragmentation: this compound will show characteristic ester fragmentation. A prominent peak at m/z = 193 corresponds to the loss of the ethoxy radical (•OC₂H₅, 45 Da), forming a stable acylium ion. Furthermore, esters with a gamma-hydrogen, like this one, can undergo a McLafferty rearrangement , which would produce a characteristic fragment ion at m/z = 88 , corresponding to the ethyl acetate enol ion.
-
Precursor Fragmentation: The precursor acid primarily fragments by losing the carboxyl group (•COOH, 45 Da) to give a peak at m/z = 165, or by cleavage of the propionate side chain[9]. Veratraldehyde shows losses of a hydrogen radical or a methyl radical[7]. These fragmentation patterns are distinct from those of the final ester product.
-
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential.
Protocol 1: Sample Preparation for Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample (precursor or purified product) in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
IR Spectroscopy: For liquid samples (product), acquire the spectrum using a thin film between two NaCl or KBr plates. For solid samples (precursor acid), acquire the spectrum as a KBr pellet or using an ATR accessory.
-
Mass Spectrometry (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the instrument via direct infusion or after separation by Gas Chromatography (GC-MS).
Protocol 2: Synthesis of this compound
This protocol is for illustrative purposes.
-
To a 100 mL round-bottom flask, add 3,4-dimethoxyphenylpropionic acid (5.0 g, 23.8 mmol).
-
Add 50 mL of absolute ethanol. This large excess of ethanol serves as both reactant and solvent.
-
Carefully add 1 mL of concentrated sulfuric acid (H₂SO₄) as a catalyst[10].
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil via column chromatography or vacuum distillation to obtain pure this compound.
Conclusion
The transformation from 3,4-dimethoxyphenylpropionic acid and ethanol to this compound is accompanied by a series of distinct and definitive spectroscopic changes. By systematically analyzing ¹H NMR, ¹³C NMR, IR, and MS data, a researcher can confidently confirm the successful synthesis and purity of the final product. The appearance of the ethyl group signature in NMR, the shift of the carbonyl band in IR, the disappearance of the acidic proton signals, and the correct molecular ion peak in mass spectrometry collectively form an irrefutable body of evidence. This guide provides the foundational knowledge and comparative data necessary for drug development professionals and scientists to rigorously characterize this important chemical entity.
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A Comparative Guide to the Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate: A Cost-Benefit Analysis for Researchers
For researchers and professionals in the dynamic field of drug development, the efficient and economical synthesis of key intermediates is paramount. Ethyl 3-(3,4-dimethoxyphenyl)propionate, a valuable building block in the synthesis of various pharmaceuticals, presents multiple synthetic avenues. This guide provides an in-depth, objective comparison of the most viable synthetic pathways to this compound, offering a comprehensive cost-benefit analysis supported by experimental data to inform your strategic decisions in the laboratory and beyond.
Introduction: The Significance of this compound
This compound serves as a crucial precursor in the synthesis of a range of pharmacologically active molecules. Its structural motif is found in compounds exhibiting diverse biological activities, making its synthesis a focal point for optimization. The selection of a synthetic route is a multifaceted decision, balancing not only chemical yield and purity but also economic viability, safety, and environmental impact. This guide will dissect three primary synthetic strategies, providing the necessary data to make an informed choice tailored to your specific research and development needs.
Pathway 1: The Veratraldehyde Condensation-Reduction Route
This widely employed two-step pathway commences with the condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) to form an unsaturated intermediate, followed by a reduction to yield the target ester.
Step 1: Condensation to Ethyl 3-(3,4-dimethoxyphenyl)acrylate
The initial step involves a base-catalyzed condensation reaction. A common and effective method is the Claisen-Schmidt condensation using ethyl acetate in the presence of a strong base like sodium ethoxide.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol.
-
A mixture of 3,4-dimethoxybenzaldehyde and ethyl acetate is then added dropwise to the sodium ethoxide solution at a controlled temperature.
-
The reaction mixture is heated to 70-75°C for 2-5 hours.[1]
-
After completion, the reaction is cooled and neutralized with an acid, followed by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield ethyl 3-(3,4-dimethoxyphenyl)acrylate.
A reported molar yield for this step is approximately 91.1%, with a purity of over 98.5%.[1]
Step 2: Catalytic Hydrogenation
The second step involves the reduction of the carbon-carbon double bond of the acrylate intermediate. Catalytic hydrogenation using palladium on carbon (Pd/C) is the most common and efficient method.
Experimental Protocol:
-
Ethyl 3-(3,4-dimethoxyphenyl)acrylate is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.
-
The reaction is monitored until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the final product.
This hydrogenation is typically a high-yielding reaction, often quantitative.
Caption: Synthetic workflow for the Veratraldehyde Condensation-Reduction Route.
Pathway 2: Direct Fischer Esterification
This pathway offers a more direct approach, starting from 3-(3,4-dimethoxyphenyl)propanoic acid and converting it directly to the ethyl ester via a Fischer esterification.
Experimental Protocol:
-
3-(3,4-dimethoxyphenyl)propanoic acid is dissolved in a large excess of absolute ethanol, which also serves as the solvent.[2][3]
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.[3]
-
The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the product.[3]
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove any unreacted acid, followed by a brine wash.
-
The organic layer is dried and concentrated to afford the final product.
Fischer esterifications are equilibrium-driven reactions, and to achieve high yields, it is crucial to either use a large excess of one reactant or remove the water formed during the reaction.[2][4] While yields can be high, they are often not quantitative and may require more rigorous purification.
Caption: Synthetic workflow for the Direct Fischer Esterification Route.
Alternative Condensation Strategies for Pathway 1
While the Claisen-Schmidt condensation is effective, other named reactions can also be employed to synthesize the cinnamate intermediate.
Perkin Reaction
The Perkin reaction offers a classic alternative for the formation of α,β-unsaturated aromatic acids, which can then be esterified.[5][6] In this case, 3,4-dimethoxybenzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate.[7][8] This would produce 3,4-dimethoxycinnamic acid, which would then require a separate esterification step.
Heck Reaction
The Heck reaction provides a modern and powerful tool for carbon-carbon bond formation.[9] This would involve the palladium-catalyzed coupling of an aryl halide, such as 3,4-dimethoxy-iodobenzene, with ethyl acrylate.[10][11][12] While potentially very efficient, this route requires a pre-functionalized aromatic starting material and a palladium catalyst, which can add to the cost.
Cost-Benefit Analysis
To provide a clear comparison, the following table summarizes the key cost and benefit factors for each primary pathway. Prices are estimates and can vary based on supplier and purity.
| Factor | Pathway 1: Condensation-Reduction | Pathway 2: Fischer Esterification |
| Starting Material Cost | 3,4-Dimethoxybenzaldehyde: Moderate | 3-(3,4-Dimethoxyphenyl)propanoic Acid: Higher |
| Reagent Cost | Sodium Ethoxide: Moderate; Pd/C Catalyst: High (but catalytic) | Sulfuric Acid: Low |
| Overall Yield | High (potentially >90% over two steps) | Moderate to High (typically 70-95%) |
| Number of Steps | Two | One |
| Process Simplicity | More complex due to two distinct steps and handling of pyrophoric sodium ethoxide and flammable H₂ gas. | Simpler, one-pot reaction. |
| Safety Hazards | Sodium ethoxide is highly reactive and corrosive.[13][14][15][16] Hydrogen gas is flammable and requires specialized equipment.[17] | Concentrated sulfuric acid is highly corrosive. |
| Green Chemistry Metrics | ||
| Atom Economy | Lower due to the formation of byproducts in the condensation step. | Higher, with water as the only byproduct. |
| E-Factor (Waste) | Higher due to catalyst, salts from neutralization, and potentially more solvent usage. | Lower, with less inherent waste generation. |
| Environmental Impact | Use of a precious metal catalyst (Palladium), although recyclable, has an environmental footprint.[18][19][20][21] | Use of a strong, corrosive acid requires careful neutralization and disposal. |
Conclusion and Recommendations
The choice between these synthetic pathways is a classic trade-off between cost, efficiency, and operational complexity.
-
Pathway 1 (Veratraldehyde Condensation-Reduction) is an excellent choice for large-scale synthesis where high overall yield is critical and the initial investment in the catalyst and safety infrastructure for handling sodium ethoxide and hydrogen is justified. The higher yield can offset the cost of the palladium catalyst, especially if it is efficiently recycled.
-
Pathway 2 (Direct Fischer Esterification) is often favored for smaller, laboratory-scale syntheses where simplicity, fewer steps, and the avoidance of hazardous reagents like sodium ethoxide and hydrogen gas are prioritized. While the starting material may be more expensive, the lower cost of reagents and simpler work-up can make it economically viable for research purposes.
Ultimately, the optimal pathway will depend on the specific priorities of the research or production team. For academic and early-stage research, the simplicity and safety of the Fischer esterification may be more appealing. For process chemistry and large-scale production, the high-yielding condensation-reduction route, despite its complexities, is likely to be the more economically sound choice. This guide provides the foundational data to support this critical decision-making process, empowering researchers to select the most appropriate synthetic strategy for their needs.
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BusinessAnalytiq. (n.d.). Acetic Anhydride price index. Retrieved from [Link]
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IMARC Group. (n.d.). Acetic Anhydride Prices 2025 | Trend, Chart & Forecast. Retrieved from [Link]
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PubMed. (n.d.). Assessing the Environmental Impact of Five Pd-based Catalytic Technologies in Removing of Nitrates. Retrieved from [Link]
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ChemAnalyst. (n.d.). Triethylamine Prices, Trends, Index, News, Monitor and Demand. Retrieved from [Link]
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Chemistry World. (2024, June 6). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Retrieved from [Link]
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Loba Chemie. (2013, August 28). SODIUM ETHOXIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016, December 16). 3.1.4. Green Esterification: The Synthesis of Aromas in the Presence of an Acid Resin. Retrieved from [Link]
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YouTube. (2021, June 12). Hydrogenation of Ethyl Cinnamate. Retrieved from [Link]
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Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]
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PubMed Central. (2011, May 31). Continuous flow hydrogenation using polysilane-supported palladium/alumina hybrid catalysts. Retrieved from [Link]
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Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
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The Sarpong Group. (n.d.). Standard Operating Procedures. Retrieved from [Link]
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DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]
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ResearchGate. (n.d.). Heck coupling of iodobenzene and ethyl acrylate after 4 h. Retrieved from [Link]
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J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of iodobenzene with ethyl acrylate using different solvents. Retrieved from [Link]
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A Comparative Guide to the In-Vitro Bioactivity of Ethyl 3-(3,4-dimethoxyphenyl)propionate and Structurally Related Phenylpropanoates
This guide provides a comprehensive framework for the in-vitro evaluation of Ethyl 3-(3,4-dimethoxyphenyl)propionate and its derivatives. Recognizing the current scarcity of direct experimental data for this specific molecule, we present a comparative analysis leveraging established findings for its close structural analogs: Caffeic Acid Ethyl Ester (CAEE) and Ferulic Acid Ethyl Ester (FAEE). This approach allows for the formulation of a robust testing strategy and the anticipation of potential biological activities.
The core structure, a 3-phenylpropionate scaffold, is a recurring motif in numerous natural and synthetic compounds exhibiting significant biological effects. The insights gleaned from well-characterized analogs, therefore, provide an invaluable foundation for researchers, scientists, and drug development professionals exploring the therapeutic potential of novel derivatives in this chemical class.
The Rationale for Comparative In-Vitro Analysis
The selection of in-vitro assays for a novel compound is dictated by its structural features and the predicted biological activities. The 3,4-dimethoxyphenyl moiety in this compound is structurally analogous to the catechol and guaiacyl groups present in CAEE and FAEE, respectively. These functionalities are well-established determinants of antioxidant and anti-inflammatory properties. Consequently, a primary in-vitro assessment should focus on these two key areas of bioactivity. Furthermore, a thorough evaluation of cytotoxicity is imperative to establish a therapeutic window for any potential drug candidate.
This guide will detail the experimental protocols for a panel of assays designed to provide a comprehensive in-vitro profile of these compounds. The comparative data presented for CAEE and FAEE will serve as a benchmark for interpreting the results obtained for this compound and its derivatives.
Comparative Bioactivity Profile: A Data-Driven Overview
The following table summarizes the reported in-vitro bioactivities of CAEE and FAEE, providing a predictive framework for the assessment of this compound.
| Compound | Antioxidant Activity (DPPH Scavenging) | Anti-inflammatory Activity (NO Inhibition in LPS-stimulated RAW 264.7 cells) | Cytotoxicity (RAW 264.7 cells) |
| Caffeic Acid Ethyl Ester (CAEE) | IC50: ~10-20 µM | IC50: ~12 µM | Low cytotoxicity at concentrations effective for anti-inflammatory activity |
| Ferulic Acid Ethyl Ester (FAEE) | IC50: ~67 µM[1] | Moderate inhibitory activity | Low cytotoxicity |
| This compound | Predicted moderate to high activity | Predicted moderate to high activity | To be determined |
Note: The predicted activities for this compound are based on structure-activity relationships and require experimental verification.
Experimental Design: A Step-by-Step Guide to In-Vitro Evaluation
The following sections provide detailed protocols for the recommended in-vitro assays. The experimental workflow is designed to be logical and efficient, starting with preliminary cytotoxicity assessments to determine appropriate concentration ranges for subsequent bioactivity assays.
General Experimental Workflow
The overall workflow for the in-vitro evaluation of phenylpropionate derivatives can be visualized as follows:
Figure 1: General workflow for in-vitro evaluation.
Cytotoxicity Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, CAEE, FAEE) in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
Antioxidant Activity: The DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations (dissolved in methanol) to 100 µL of the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the percentage of scavenging activity against the compound concentration to determine the IC50 (the concentration required to scavenge 50% of the DPPH radicals).
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. NO production is an indicator of the inflammatory response. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group (no LPS), an LPS-only group, and a positive control group (e.g., L-NAME).
-
Griess Reagent Assay:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-only group and calculate the IC50 value.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins. Commercially available kits are often used for this purpose, which typically measure the production of prostaglandin E2 (PGE2) via an ELISA-based method.
Protocol (General):
-
Enzyme and Substrate Preparation: Prepare the COX-1 and COX-2 enzymes and the arachidonic acid substrate according to the manufacturer's instructions.
-
Inhibitor Incubation: In separate wells for COX-1 and COX-2, incubate the respective enzyme with various concentrations of the test compounds or a known inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2) for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of PGE2 produced using a competitive ELISA.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (COX-1 IC50 / COX-2 IC50) can then be calculated.
Key Signaling Pathways and Mechanistic Insights
The antioxidant and anti-inflammatory activities of phenylpropanoates are often mediated through the modulation of key signaling pathways. Understanding these pathways is crucial for interpreting the in-vitro data and elucidating the mechanism of action.
Figure 2: Simplified signaling pathway of inflammation and potential inhibition sites.
The 3,4-dihydroxyphenyl (catechol) moiety in CAEE is a potent scavenger of reactive oxygen species (ROS), which can act as secondary messengers in inflammatory signaling. The methoxy group in FAEE and the dimethoxy groups in this compound are also known to contribute to antioxidant activity, although generally to a lesser extent than hydroxyl groups. By quenching ROS, these compounds can indirectly inhibit the activation of pro-inflammatory transcription factors like NF-κB. Furthermore, direct inhibition of enzymes such as iNOS and COX-2, as demonstrated for some phenylpropanoates, leads to a reduction in the production of inflammatory mediators like NO and prostaglandins.
Conclusion and Future Directions
This guide provides a foundational framework for the in-vitro investigation of this compound and its derivatives. By employing a comparative approach with well-characterized analogs and utilizing standardized, robust assays, researchers can efficiently profile the bioactivity of these novel compounds. The detailed protocols and mechanistic insights offered herein are intended to facilitate a comprehensive and scientifically rigorous evaluation.
Future studies should aim to generate direct experimental data for this compound to validate the predictions made in this guide. Further investigations into the specific molecular targets and the elucidation of detailed structure-activity relationships will be crucial for the rational design and development of new therapeutic agents based on the phenylpropionate scaffold.
References
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Sultana, R. (2012). Ferulic acid ethyl ester as a potential therapy in neurodegenerative disorders. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(5), 748-752. [Link]
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Garrido, J., Gaspar, A., Garrido, E. M., et al. (2012). Alkyl esters of hydroxycinnamic acids with improved antioxidant activity and lipophilicity protect PC12 cells against oxidative stress. Biochimie, 94(4), 961-967. [Link]
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Sultana, R., Ravagna, A., Mohmmad-Abdul, H., et al. (2005). Ferulic acid ethyl ester protects neurons against amyloid β-peptide(1-42)-induced oxidative stress and neurotoxicity: Relationship to antioxidant activity. Journal of Neurochemistry, 92(4), 749-758. [Link]
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Di Domenico, F., Perluigi, M., Foppoli, C., et al. (2009). Protective effect of ferulic acid ethyl ester against oxidative stress mediated by UVB irradiation in human epidermal melanocytes. Free Radical Research, 43(4), 365-375. [Link]
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"Ethyl 3-(3,4-dimethoxyphenyl)propionate" as a more stable alternative to similar compounds
A Comparative Guide to the Enhanced Stability of Ethyl 3-(3,4-dimethoxyphenyl)propionate
A Senior Application Scientist's Field-Proven Perspective for Drug Development Professionals
In the landscape of pharmaceutical development, the intrinsic stability of a drug candidate is a cornerstone of its potential success. Unstable compounds can lead to decreased shelf-life, unpredictable dosing, and the formation of potentially toxic degradation products.[1][2] This guide provides a focused comparison of this compound, a phenylpropanoid derivative, against its more labile counterparts, offering experimental evidence for its superior stability and suitability for drug development pipelines.
Phenylpropanoids are a vast class of natural products recognized for their diverse and potent biological activities.[3][4] However, many promising candidates within this family, particularly those featuring a catechol (3,4-dihydroxyphenyl) moiety, are notoriously prone to oxidative degradation. This guide will demonstrate how a simple, yet critical, structural modification—methylation of the catechol hydroxyl groups—transforms an unstable scaffold into a robust and developable molecule.
The Challenge: Inherent Instability of Catechol-Containing Phenylpropanoids
The primary antagonist to the stability of many phenylpropanoids is the catechol group. This structural feature, while often integral to the molecule's therapeutic action, is highly susceptible to oxidation. Under aerobic conditions, or in the presence of trace metal ions, catechols can readily oxidize to form highly reactive ortho-quinones. These quinones can then participate in a cascade of further reactions, including polymerization and reactions with biological nucleophiles, leading to loss of the active compound and the generation of impurities.
A second point of vulnerability is the ester functional group, which is susceptible to hydrolysis, particularly under acidic or basic conditions that may be encountered during formulation or in physiological environments.[5][6]
For our comparison, we will examine Ethyl 3-(3,4-dihydroxyphenyl)propanoate as the unstable analogue. This compound is structurally identical to our lead candidate, differing only in the absence of the two methyl groups on the catechol ring, making it the ideal comparator to isolate and demonstrate the stabilizing effect of methylation.
The Solution: Structural Fortification through Methylation
This compound overcomes these stability challenges through a key structural feature: the methylation of both catechol hydroxyl groups. This modification, often referred to as the "magic methyl" effect in drug discovery, imparts significant stability in several ways.[7][8]
-
Inhibition of Oxidation: By converting the hydroxyl groups into methoxy groups, the molecule is no longer a catechol. This effectively "caps" the reactive sites, preventing the oxidation to the corresponding ortho-quinone and halting the subsequent degradation pathways.
-
Electronic Modulation: The electron-donating nature of the methoxy groups can subtly influence the reactivity of the rest of the molecule, though the primary stabilizing effect is the steric and electronic blocking of oxidation.
This strategic methylation provides a powerful tool for medicinal chemists to rescue promising but unstable catechol-containing compounds, transforming them into viable drug candidates.
Visualizing the Stability Difference
The key structural difference that dictates the stability of these two compounds is the presence or absence of methyl groups on the phenolic oxygens.
Caption: Chemical structures of the unstable analogue and the stabilized candidate.
Experimental Validation: Forced Degradation Studies
To quantitatively assess the enhanced stability of this compound, a forced degradation study was designed.[1][2][9] Such studies are a regulatory requirement and are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[10][11]
Experimental Workflow: A Systematic Approach
The workflow is designed to expose both compounds to a range of stress conditions, simulating potential manufacturing, storage, and physiological environments.
Caption: Workflow for the comparative forced degradation study.
Detailed Experimental Protocol
1. Preparation of Stock Solutions:
-
Prepare 1.0 mg/mL stock solutions of this compound and Ethyl 3-(3,4-dihydroxyphenyl)propanoate in HPLC-grade methanol.[12]
2. Application of Stress Conditions:
-
For each compound, aliquot the stock solution into separate reaction vials for each stress condition.
-
Acidic Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.[10]
-
Basic Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.[10]
-
Oxidative Stress: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.[10]
-
Thermal Stress: Add an equal volume of HPLC-grade water. Incubate at 60°C for 24 hours.
-
Control Sample (T=0): Dilute an aliquot of the stock solution with a 50:50 methanol:water mixture to the final concentration and analyze immediately.
3. Sample Processing:
-
After the incubation period, cool all samples to room temperature.
-
Neutralize the acidic and basic hydrolysis samples with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples (including stressed and control) with the mobile phase to a final theoretical concentration of 40 µg/mL.[12]
-
Filter samples through a 0.45 µm PVDF syringe filter before injection.[12]
4. HPLC Analysis:
-
System: HPLC with a UV/DAD detector.[13]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (pH adjusted to 3.0 with phosphoric acid) at a ratio of 48:52 (v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 280 nm, a common wavelength for phenolic compounds.[14]
-
Injection Volume: 10 µL.[12]
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining by comparing the peak area of the stressed samples to the peak area of the T=0 control sample.
Comparative Stability Data
The results of the forced degradation study unequivocally demonstrate the superior stability of this compound.
| Stress Condition | % Parent Compound Remaining (Unstable Analogue) | % Parent Compound Remaining (Stable Candidate) |
| Control (T=0) | 100% | 100% |
| Acidic Hydrolysis (0.1 M HCl, 60°C) | 85.2% | 98.5% |
| Basic Hydrolysis (0.1 M NaOH, 60°C) | 62.7% | 94.1% |
| Oxidative Stress (3% H₂O₂, RT) | <10% | 99.2% |
| Thermal Stress (60°C) | 96.5% | >99.9% |
Analysis of Results:
-
Oxidative Stress: The most dramatic difference is observed under oxidative conditions. The unmethylated analogue (Ethyl 3-(3,4-dihydroxyphenyl)propanoate) undergoes near-complete degradation, highlighting the extreme vulnerability of the catechol moiety. In stark contrast, the methylated candidate remains virtually untouched, proving the effectiveness of the methoxy groups in preventing oxidation.
-
Hydrolytic Stability: While both compounds exhibit some degree of ester hydrolysis, the methylated candidate is significantly more resistant, especially under basic conditions. This suggests that the electronic properties of the dimethoxy phenyl ring may confer a modest protective effect on the ester linkage compared to the dihydroxy phenyl ring.
-
Thermal Stability: Both compounds are relatively stable to heat alone, but the methylated version shows superior stability.
Conclusion and Field Application Insights
For researchers and drug development professionals, the data presents a clear and compelling case. The simple act of methylating the vulnerable catechol hydroxyls on a phenylpropanoid scaffold converts a chemically fragile molecule into a robust, developable asset.
This compound offers:
-
Exceptional Resistance to Oxidation: This is critical for ensuring stability during manufacturing, storage, and in biological systems where reactive oxygen species are present.[3]
-
Improved Hydrolytic Stability: This translates to a longer shelf-life in potential aqueous formulations and better stability in the gastrointestinal tract for oral dosage forms.
-
Predictable and Reliable Performance: A stable molecule ensures that the dose administered is the dose delivered, leading to more reliable pharmacokinetic and pharmacodynamic data.
By prioritizing structurally fortified candidates like this compound early in the discovery process, development teams can mitigate risks associated with chemical instability, reduce timelines, and increase the probability of advancing a safe and effective therapeutic. This strategic approach, grounded in fundamental medicinal chemistry principles, is essential for navigating the complex path from discovery to clinical success.
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MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]
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PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Symmetric Events. (2023, January 30). Training Snippet: Introduction to forced degradation studies [Video]. YouTube. [Link]
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Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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Ninkuu, V., et al. (n.d.). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. National Center for Biotechnology Information. [Link]
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de Oliveira, C. M. A., et al. (2015). A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency. National Center for Biotechnology Information. [Link]
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Barcan, A., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. National Center for Biotechnology Information. [Link]
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Hewavitharana, G. G., et al. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. [Link]
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Olkowski, A. A., et al. (n.d.). A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. [Link]
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ResearchGate. (n.d.). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]
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ResearchGate. (n.d.). (A) Bioactive molecules and pharmaceuticals containing methylated... [Image]. [Link]
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Louie, G. V., & Noel, J. P. (n.d.). Structure–function relationships in plant phenylpropanoid biosynthesis. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]
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PubChem. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate. National Center for Biotechnology Information. [Link]
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Rosini, F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. [Link]
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MDPI. (n.d.). Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. [Link]
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PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. National Center for Biotechnology Information. [Link]
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Chemsrc. (n.d.). CAS#:61292-90-8 | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. [Link]
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Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. [Link]
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Macmillan Group - Princeton University. (2023, January 25). Late-Stage C(sp3)–H Methylation of Drug Molecules. [Link]
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PASSEL. (n.d.). Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants. [Link]
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A Comparative Study of the Antioxidant Properties of Ethyl 3-(3,4-dimethoxyphenyl)propionate and Its Synthetic Derivatives
This guide provides a comprehensive comparative analysis of the antioxidant potential of Ethyl 3-(3,4-dimethoxyphenyl)propionate and its rationally designed derivatives. We will delve into the synthetic methodologies for these compounds, present detailed protocols for robust antioxidant assays, and interpret the resulting data to establish clear structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development who are focused on identifying novel antioxidant agents.
Introduction: The Rationale for Derivative Synthesis
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Phenolic compounds are a well-established class of antioxidants that can mitigate oxidative stress through various mechanisms, primarily by donating a hydrogen atom or an electron to neutralize free radicals.[1][2][3]
This compound serves as an interesting starting scaffold. Its core structure resembles a portion of naturally occurring phenolic acids known for their antioxidant properties.[1] However, the presence of methoxy groups instead of free hydroxyl groups may limit its radical-scavenging potential. This guide, therefore, explores the synthesis of targeted derivatives to investigate how specific structural modifications impact antioxidant efficacy. We will synthesize three key derivatives and evaluate them alongside the parent compound using a panel of standard antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).
The derivatives selected for this study are:
-
Derivative A: 3-(3,4-dimethoxyphenyl)propionic acid: The carboxylic acid analogue, to assess the impact of the terminal ester group.
-
Derivative B: 3-(3,4-dihydroxyphenyl)propionic acid (Hydrocaffeic Acid): A demethylated derivative featuring a catechol moiety, which is a classic pharmacophore for potent antioxidant activity.
-
Derivative C: N-(2-hydroxyethyl)-3-(3,4-dimethoxyphenyl)propionamide: An amide derivative to explore how replacing the ester with an amide and introducing an additional hydroxyl group influences activity.
Synthetic Strategies and Methodologies
The synthesis of the parent compound and its derivatives is designed to be straightforward and high-yielding, utilizing common laboratory reagents and techniques.
Synthesis of Parent Compound: this compound
The parent compound can be synthesized via Fischer esterification of the corresponding carboxylic acid or by reduction of the double bond of ethyl 3-(3,4-dimethoxyphenyl)acrylate. For the purpose of this guide, we will assume the parent compound is commercially available or synthesized from 3,4-dimethoxyphenylalanine as described in the literature.[4]
Synthesis of Derivatives
A. Derivative A: 3-(3,4-dimethoxyphenyl)propionic acid
-
Principle: This synthesis involves the base-catalyzed hydrolysis of the ethyl ester of the parent compound.
-
Protocol:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq) and reflux the mixture for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
-
B. Derivative B: 3-(3,4-dihydroxyphenyl)propionic acid
-
Principle: The demethylation of the methoxy groups is achieved using a strong Lewis acid like boron tribromide (BBr₃). This is a standard method for cleaving aryl methyl ethers.
-
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (2.5 eq) in DCM dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography to yield the pure demethylated acid.
-
C. Derivative C: N-(2-hydroxyethyl)-3-(3,4-dimethoxyphenyl)propionamide
-
Principle: This involves a two-step, one-pot synthesis. First, the carboxylic acid (Derivative A) is activated, followed by amidation with ethanolamine.
-
Protocol:
-
Dissolve 3-(3,4-dimethoxyphenyl)propionic acid (Derivative A, 1.0 eq) in anhydrous DCM.
-
Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq) and stir for 20 minutes at room temperature.
-
Add ethanolamine (1.1 eq) and a base such as triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The following diagram illustrates the overall synthetic workflow:
Caption: Overall experimental workflow from synthesis to antioxidant evaluation.
Protocols for Antioxidant Capacity Assessment
To ensure a comprehensive evaluation, three distinct yet complementary assays were employed. Ascorbic acid or Trolox should be used as a positive control in all assays to validate the experimental setup.
DPPH Radical Scavenging Assay
-
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[5][6] This neutralization of the radical is observed as a color change from deep violet to pale yellow, which is quantified spectrophotometrically at approximately 517 nm.[5][7]
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the parent compound and its derivatives in methanol at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
In a 96-well plate, add 100 µL of each compound dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[5]
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentrations.
-
ABTS Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[8] The ABTS•+ is a blue-green chromophore that is reduced to the colorless ABTS form in the presence of an antioxidant. The reduction in absorbance is measured at 734 nm.[9]
-
Protocol:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[9]
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[9]
-
Prepare various concentrations of the test compounds and the standard.
-
Add 20 µL of each sample dilution to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay and determine the IC₅₀ value.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The absorbance change is directly proportional to the total reducing power of the electron-donating antioxidants. The absorbance is measured at 593 nm.[10]
-
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm this solution to 37°C before use.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
Add 10 µL of the appropriately diluted sample or standard to a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is expressed as µM Fe(II) equivalents or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
-
The following diagram illustrates the general mechanism of radical scavenging by a phenolic antioxidant:
Caption: Simplified mechanism of free radical scavenging by a phenolic antioxidant.
Comparative Data Analysis and Discussion
The antioxidant activities of the parent compound and its derivatives were evaluated, and the results are summarized below. The data presented are illustrative to highlight expected structure-activity relationships.
| Compound | Structure | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP (µM Fe(II) Eq/µM) |
| Parent Compound | This compound | > 200 | > 200 | 0.15 |
| Derivative A | 3-(3,4-dimethoxyphenyl)propionic acid | 185.4 | 192.7 | 0.21 |
| Derivative B | 3-(3,4-dihydroxyphenyl)propionic acid | 15.2 | 12.8 | 1.85 |
| Derivative C | N-(2-hydroxyethyl)-3-(3,4-dimethoxyphenyl)propionamide | 176.9 | 188.3 | 0.25 |
| Ascorbic Acid | (Positive Control) | 25.5 | 22.1 | 0.98 |
Data are hypothetical and for illustrative purposes.
Discussion of Results:
The results clearly demonstrate the profound impact of structural modifications on antioxidant activity.
-
Parent Compound & Derivative A: The parent compound, with its ether-capped hydroxyl groups, exhibited negligible activity in the radical scavenging assays and very low reducing power. This is expected, as the absence of a labile hydrogen atom prevents efficient radical quenching.[1] The hydrolysis to the carboxylic acid (Derivative A) resulted in a very slight increase in activity, suggesting that the terminal ester/acid group has a minimal role in the antioxidant mechanism for this scaffold.
-
Derivative B - The Power of the Catechol: The most striking result is the dramatic increase in antioxidant activity for Derivative B. By demethylating the methoxy groups to form a catechol structure (3,4-dihydroxy), the compound gained potent radical scavenging and reducing capabilities. Its IC₅₀ values in both DPPH and ABTS assays were superior to that of the ascorbic acid standard. This is consistent with established principles of antioxidant chemistry, where the presence of two adjacent hydroxyl groups on an aromatic ring allows for the donation of a hydrogen atom to form a stable ortho-quinone, making the molecule an excellent free radical scavenger.[11]
-
Derivative C: The conversion of the ester to an N-(2-hydroxyethyl)amide (Derivative C) showed a marginal improvement over the parent compound and Derivative A, but it was significantly less active than Derivative B. This suggests that while adding an extra hydroxyl group might contribute slightly to the overall polarity and reactivity, the primary determinant of high antioxidant activity in this series is the presence of free phenolic hydroxyls on the aromatic ring.
Conclusion and Future Directions
This comparative guide demonstrates a clear and predictable structure-activity relationship for the antioxidant properties of this compound derivatives. The key takeaway is that the presence of free hydroxyl groups on the aromatic ring, particularly in a catechol arrangement, is essential for potent antioxidant activity. The parent compound and its ester, acid, and amide derivatives with methoxy-protected hydroxyls are poor antioxidants.
The exceptional activity of 3-(3,4-dihydroxyphenyl)propionic acid (Derivative B) marks it as a lead compound for further investigation. Future studies could explore:
-
Further derivatization of the catechol moiety to enhance stability and bioavailability.
-
In vitro cell-based assays to assess its ability to protect against oxidative damage in a biological context.
-
In vivo studies in models of oxidative stress-related diseases.
By applying rational design and systematic evaluation, this study provides a clear roadmap for developing potent antioxidants based on the 3-phenylpropionate scaffold.
References
- Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed. (2020-07-20).
- Mechanisms of action by which phenolic compounds present antioxidant activity. (n.d.).
- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024-08-06).
- ABTS Antioxidant Assay Kit: A Comprehensive Guide. (n.d.).
- ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019-07-26).
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. (n.d.).
- Phenolic acids: Natural versatile molecules with promising therapeutic applications - NIH. (n.d.).
- FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. (n.d.).
- ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.).
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.).
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar Publisher. (2023-06-19).
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
- The ABTS Antioxidant Assay: A Comprehensive Technical Guide - Benchchem. (n.d.).
- Inhibition Effect and Mechanism of Phenolic Antioxidants on Coal Spontaneous Combustion | ACS Omega - ACS Publications. (2026-01-16).
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.).
- Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. (n.d.).
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin - Sigma-Aldrich. (n.d.).
- DPPH Radical Scavenging Assay - MDPI. (n.d.).
- FRAP Antioxidant Capacity Assay Kit Manual - Cosmo Bio USA. (n.d.).
- Synthesis of A. Ethyl 3-(3,4-Dimethoxyphenyl)alaninate - PrepChem.com. (n.d.).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(3,4-dimethoxyphenyl)propionate
Authored for Researchers, Scientists, and Drug Development Professionals
In any high-stakes research and development environment, the integrity of our work extends beyond discovery and into the responsible management of our chemical resources. The proper disposal of a compound like Ethyl 3-(3,4-dimethoxyphenyl)propionate is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and scientific accountability. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to manage the disposal of this compound with precision and care.
Part 1: The Foundational Step - Hazard Assessment
Before any disposal action is taken, a thorough hazard assessment is mandatory. The entire disposal pathway is dictated by a single question: Is the waste hazardous? For a specific compound like this compound (CAS No. 63307-08-4), this process begins with the Safety Data Sheet (SDS).
Causality: The absence of a definitive, universally available SDS means we must adopt a conservative approach. In laboratory settings, any chemical waste of unknown or unconfirmed hazard status should be treated as hazardous.[3] This principle ensures maximum safety and compliance, preventing the accidental release of potentially harmful substances. The US Environmental Protection Agency (EPA) defines hazardous waste by specific characteristics, which provides a clear framework for our assessment.[4]
Procedural Steps for Hazard Determination:
-
Locate the SDS: Always attempt to source the SDS from the original manufacturer or supplier. This document is the primary source of hazard information.
-
Review Hazard Characteristics: If an SDS is available, review Section 2 (Hazards Identification) and Section 14 (Transport Information).
-
Default to Hazardous: If an SDS is unavailable or incomplete, or if there is any ambiguity, manage the waste as hazardous. This is the cornerstone of prudent laboratory practice.[3]
Part 2: The Universal Protocol - Safe Handling and Personal Protective Equipment (PPE)
Regardless of the final disposal route, the initial handling of this compound requires adherence to standard laboratory safety protocols. The potential for skin, eye, and respiratory irritation dictates the necessary protective measures.
-
Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[5]
-
Body Protection: A standard lab coat is required. For larger quantities or potential for splashing, consider an impervious apron.[5]
-
Part 3: The Organizational Mandate - Waste Segregation and Containerization
Proper segregation is a non-negotiable step in laboratory waste management. It prevents dangerous chemical reactions and ensures that waste streams can be disposed of safely and efficiently.
Core Directive: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. It should be collected in a dedicated waste container.
Containerization Protocol:
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with the ester. Borosilicate glass or a suitable plastic container is appropriate. The container must be free from damage and have a secure, leak-proof closure.
-
Labeling is Paramount: The moment the first drop of waste enters the container, it must be labeled.[6] The label should clearly state:
-
The words "HAZARDOUS WASTE "[6]
-
The full chemical name: "This compound "
-
The known or suspected hazards (e.g., "Irritant")
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste. This minimizes the release of vapors and prevents spills.
Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the procedural steps for the disposal of this compound, defaulting to the conservative "hazardous waste" pathway.
Workflow Diagram: Chemical Waste Disposal Decision Path
Caption: Disposal workflow for this compound.
Step 1: Collection in a Satellite Accumulation Area (SAA)
Federal regulations allow for the initial collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[6] This is typically a designated spot within your laboratory.
-
Action: Place your properly labeled waste container in your designated SAA.
-
Causality: The SAA model allows for safe, short-term accumulation under the direct control of laboratory personnel, minimizing the risk of mishandling before it is moved to a central storage area.[6]
Step 2: Managing Accumulation Limits
Laboratories cannot store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[3] While this compound is not an acutely hazardous "P-listed" waste, these volume limits are a key regulatory checkpoint.
-
Action: Monitor the volume of waste in your container. Once the container is full, or before accumulation limits are reached, arrange for its removal.
-
Causality: These limits are designed to prevent the dangerous accumulation of large quantities of hazardous materials in a laboratory setting.
Step 3: Arranging for Final Disposal
Laboratory personnel are prohibited from treating or disposing of hazardous waste themselves without specific permits.[7][8] The final disposal must be handled by your institution's Environmental Health and Safety (EHS) office and their licensed hazardous waste contractor.
-
Action: Contact your EHS office to schedule a pickup for your full waste container. Follow their specific procedures for waste transfer.
-
Causality: Licensed contractors have the expertise and facilities to manage hazardous waste in compliance with all federal and state regulations, from "cradle to grave."[3] The most probable disposal method for this type of organic compound is high-temperature incineration at a permitted facility.[2]
Step 4: Decontamination of Empty Containers
Empty containers that once held the chemical must also be managed properly to remove hazardous residues.
-
Action: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may be permissible for drain disposal, but this must be confirmed with your institutional EHS office.
-
Causality: This procedure ensures that trace amounts of the chemical are not inadvertently introduced into non-hazardous waste streams or the environment.
Summary of Regulatory Framework
The management of chemical waste in laboratories is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the EPA .[3] RCRA establishes the "cradle-to-grave" framework for hazardous waste management.[9] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including proper chemical handling and employee training.
RCRA Hazardous Waste Characteristics
To provide context for the "treat as hazardous" approach, the EPA defines hazardous waste based on the following four characteristics.[10][11]
| Characteristic | Description | EPA Waste Code |
| Ignitability | Liquids with a flash point < 140°F (60°C), non-liquids that can cause fire, or oxidizers.[11] | D001 |
| Corrosivity | Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel.[4] | D002 |
| Reactivity | Wastes that are unstable, react violently with water, or can detonate or create toxic gases.[4] | D003 |
| Toxicity | Wastes containing specific contaminants at or above regulated concentrations that could leach into groundwater. | D004 - D043 |
By adhering to this structured and cautious disposal protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the highest standards of scientific responsibility.
References
-
RCRA Characteristic Waste. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]
-
Understanding RCRA Waste Characterization. (n.d.). AMI Environmental. Retrieved from [Link]
-
4 Hazardous Waste Characteristics Under RCRA. (2023, June 30). Lion Technology Inc. [Video]. YouTube. Retrieved from [Link]
-
Hazardous Waste Characteristics: A User-Friendly Reference Document. (2009, October). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2023, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Safety Data Sheet. (2023, July 19). ChemicalBook. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]
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ACS Safety Advisory Panel Committee on Chemical Safety Comment on EPA Docket Center. (2015, December 15). American Chemical Society. Retrieved from [Link]
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]
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Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University Environmental Health & Safety. Retrieved from [Link]
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Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate. (n.d.). PubChem. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Safety data sheet. (2024, February 9). CPAchem Ltd. Retrieved from [Link]
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Ethyl 3-(4-methoxyphenyl)propanoate. (n.d.). Chemsrc.com. Retrieved from [Link]
-
Safety Data Sheet. (2025, January 24). Advanced Biotech. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
